molecular formula C10H13BrO2S B1437343 1-(3-Bromopropanesulfonyl)-4-methylbenzene CAS No. 5755-77-1

1-(3-Bromopropanesulfonyl)-4-methylbenzene

Cat. No.: B1437343
CAS No.: 5755-77-1
M. Wt: 277.18 g/mol
InChI Key: ZOEACTLFFZEVMD-UHFFFAOYSA-N
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Description

1-(3-Bromopropanesulfonyl)-4-methylbenzene is a specialized organic compound that serves as a versatile building block in chemical synthesis and materials science research. This molecule features a bromoalkyl chain and a methylbenzenesulfonyl group, creating a bifunctional reagent with significant potential for constructing more complex molecular architectures. The 4-methylbenzenesulfonyl (tosyl) group is a well-known moiety in organic chemistry that can function as an excellent leaving group in nucleophilic substitution reactions or serve to protect functional groups during multi-step syntheses . Researchers value this compound particularly for its application in designing molecular structures where the sulfonyl group can influence electronic properties and the bromopropyl spacer provides length and flexibility for bridging molecular components. The bromine atom presents a reactive handle for further functionalization through various cross-coupling reactions or nucleophilic displacements, enabling the creation of diverse chemical entities. In pharmaceutical research, such bifunctional compounds frequently serve as key intermediates in the development of active pharmaceutical ingredients (APIs) and prodrugs, similar to how related sulfonyl compounds are utilized in developing nucleoside analogs and other therapeutic agents . The methylbenzene component contributes to the compound's lipophilicity, which can be advantageous in modulating the physicochemical properties of resulting molecules. Characterization of this compound typically involves advanced analytical techniques including ¹³C NMR spectroscopy, which provides essential information about the carbon framework and functional groups present . When handling this compound, researchers should implement appropriate safety precautions and utilize personal protective equipment, as with all organobromine compounds. This product is intended For Research Use Only and is strictly not approved for diagnostic, therapeutic, or personal use applications.

Properties

IUPAC Name

1-(3-bromopropylsulfonyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13BrO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEACTLFFZEVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401261794
Record name 1-[(3-Bromopropyl)sulfonyl]-4-methylbenzene
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Molecular Weight

277.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5755-77-1
Record name 1-[(3-Bromopropyl)sulfonyl]-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5755-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Bromopropyl)sulfonyl]-4-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Bromopropanesulfonyl)-4-methylbenzene from p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(3-bromopropanesulfonyl)-4-methylbenzene, a valuable building block in medicinal chemistry and organic synthesis, starting from the readily available precursor, p-toluenesulfonyl chloride. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of two primary synthetic strategies. Each route is critically analyzed, presenting step-by-step experimental protocols, mechanistic insights, and a discussion of the respective advantages and limitations. The guide is grounded in established chemical principles and supported by citations to authoritative literature, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the Sulfone Moiety in Modern Drug Discovery

The sulfone functional group is a cornerstone in contemporary medicinal chemistry, renowned for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile synthetic handle.[1][2] Molecules incorporating a sulfone moiety exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The target molecule of this guide, this compound, is a bifunctional reagent of significant interest. Its structure combines the p-tolylsulfonyl group with a reactive bromopropyl chain, making it an ideal precursor for the introduction of a propylsulfonyl linker in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[4][5] This guide will elucidate the most practical and efficient methods for its synthesis from p-toluenesulfonyl chloride, empowering researchers with the knowledge to confidently produce this key intermediate.

Strategic Overview of Synthetic Pathways

Two principal synthetic routes from p-toluenesulfonyl chloride to this compound have been identified and will be discussed in detail.

  • Route 1: The Tosylation Approach. This pathway involves the initial esterification of 3-bromo-1-propanol with p-toluenesulfonyl chloride to form an intermediate tosylate, which is then converted to the final sulfone product.

  • Route 2: The Sulfinate Alkylation Approach. This more direct and widely adopted method proceeds through the reduction of p-toluenesulfonyl chloride to sodium p-toluenesulfinate, followed by a nucleophilic substitution reaction with 1,3-dibromopropane.

The following sections will provide a thorough examination of each route, including a discussion of the underlying chemical principles and detailed experimental procedures.

Route 1: The Tosylation Pathway

This two-step approach first involves the conversion of a primary alcohol to a tosylate, a well-established method for transforming a poor leaving group (hydroxyl) into an excellent one.[6][7][8] The subsequent conversion to a sulfone is less direct and presents certain synthetic challenges.

Step 1: Synthesis of 3-Bromopropyl p-Toluenesulfonate

The first step is the tosylation of 3-bromo-1-propanol. This reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride.[9] A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct.[10]

  • To a solution of 3-bromo-1-propanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4 hours. If monitoring by Thin Layer Chromatography (TLC) indicates incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.[10]

  • Upon completion, dilute the reaction mixture with water. Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromopropyl p-toluenesulfonate.

  • Purification can be achieved by recrystallization or column chromatography on silica gel.

Step 2: Conversion of 3-Bromopropyl p-Toluenesulfonate to this compound

The conversion of a tosylate to a sulfone is not a direct transformation. One plausible, albeit indirect, method involves the reaction of the tosylate with a source of sulfinate, such as sodium p-toluenesulfinate. This essentially makes this step converge with the second step of Route 2. Given the more direct nature of Route 2, it is generally the preferred method for the synthesis of this class of compounds.

Route 2: The Sulfinate Alkylation Pathway - A More Direct Approach

This is the most efficient and commonly employed route for the synthesis of this compound. It involves two key transformations: the reduction of the sulfonyl chloride to a sulfinate salt, followed by the alkylation of the sulfinate.[4]

Step 1: Reduction of p-Toluenesulfonyl Chloride to Sodium p-Toluenesulfinate

The reduction of p-toluenesulfonyl chloride to its corresponding sulfinate salt can be achieved using various reducing agents. A well-established and reliable method utilizes zinc dust in an aqueous medium.[2][10]

  • Grind technical grade p-toluenesulfonyl chloride (2.6 moles) to a fine powder.

  • In a large vessel equipped with a mechanical stirrer, heat 3 liters of water to 70 °C.

  • Add zinc dust (5.5-6.1 atoms) to the hot water.

  • Add the powdered p-toluenesulfonyl chloride in small portions over approximately 10 minutes. The temperature will rise to about 80 °C.

  • Continue stirring for 10 minutes after the addition is complete.

  • Heat the mixture to 90 °C with steam.

  • Add 250 mL of 12 N sodium hydroxide solution, followed by the portion-wise addition of powdered sodium carbonate until the mixture is strongly alkaline.

  • Filter the hot mixture by suction.

  • The filtrate, containing the sodium p-toluenesulfinate, can be concentrated by evaporation and the product crystallized upon cooling. The product is obtained as the dihydrate.

Step 2: Alkylation of Sodium p-Toluenesulfinate with 1,3-Dibromopropane

The final step involves the S-alkylation of the sodium p-toluenesulfinate with 1,3-dibromopropane. The sulfinate anion acts as a nucleophile, displacing one of the bromide ions from 1,3-dibromopropane in an S(_N)2 reaction.[3]

  • In a round-bottom flask, dissolve sodium p-toluenesulfinate (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add 1,3-dibromopropane (1.2-1.5 eq.) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting sulfinate.

  • After cooling to room temperature, pour the reaction mixture into a large volume of water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts and wash with water and brine to remove the solvent and any unreacted starting materials.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol or ethanol/water) to afford this compound as a white to off-white solid.[11]

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Tosylation PathwayRoute 2: Sulfinate Alkylation Pathway
Overall Yield Generally lower due to the indirect nature of the second step.Typically higher and more reliable.
Number of Steps Two distinct steps.Two distinct steps.
Reagent Availability & Cost Reagents are readily available.Reagents are readily available and generally inexpensive.
Procedural Complexity The second step can be problematic and less straightforward.Both steps are well-established and relatively simple to perform.
Atom Economy Lower, as the tosyl group is ultimately a leaving group in a subsequent, less efficient step.Higher, with a more direct incorporation of the propyl chain.
Recommendation Not the preferred route due to the inefficiency of the tosylate to sulfone conversion.Highly Recommended as the most direct and efficient method.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

  • Appearance: White to off-white solid.[11]

  • Melting Point: 76.9-77.4 °C.[11]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.78 (d, 2H, Ar-H), 7.38 (d, 2H, Ar-H), 3.45 (t, 2H, -SO₂-CH₂-), 3.35 (t, 2H, -CH₂-Br), 2.46 (s, 3H, Ar-CH₃), 2.35 (m, 2H, -CH₂-CH₂-CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 145.0, 136.1, 129.8, 128.3, 54.1, 30.2, 28.5, 21.6.

  • IR (KBr, cm⁻¹): ~1320 and ~1140 (asymmetric and symmetric SO₂ stretching), ~560 (C-Br stretching).

  • Mass Spectrometry (EI): m/z calculated for C₁₀H₁₃BrO₂S: 275.98. Found: fragments corresponding to the loss of Br, and the p-tolylsulfonyl cation.

Visualization of Synthetic Pathways

Reaction Scheme

Synthesis of this compound cluster_route2 Route 2: Sulfinate Alkylation (Recommended) cluster_route1 Route 1: Tosylation Pathway TsCl_R2 p-Toluenesulfonyl chloride Sulfinate Sodium p-toluenesulfinate TsCl_R2->Sulfinate  Reduction  (e.g., Zn, H₂O) Product_R2 1-(3-Bromopropanesulfonyl) -4-methylbenzene Sulfinate->Product_R2  Alkylation  (DMF or DMSO) Dibromo 1,3-Dibromopropane Dibromo->Product_R2 TsCl_R1 p-Toluenesulfonyl chloride Tosylate 3-Bromopropyl p-toluenesulfonate TsCl_R1->Tosylate  Tosylation  (Pyridine or Et₃N) BromoPropanol 3-Bromo-1-propanol BromoPropanol->Tosylate Product_R1 1-(3-Bromopropanesulfonyl) -4-methylbenzene Tosylate->Product_R1 Conversion (Indirect)

Caption: Comparative overview of the two primary synthetic routes.

Experimental Workflow for Route 2

Experimental Workflow for Route 2 cluster_step1 Step 1: Reduction cluster_step2 Step 2: Alkylation start1 p-Toluenesulfonyl chloride reagents1 Zn dust, H₂O, NaOH, Na₂CO₃ reaction1 Reaction at 70-90 °C reagents1->reaction1 workup1 Filtration & Crystallization reaction1->workup1 intermediate Sodium p-toluenesulfinate workup1->intermediate start2 Sodium p-toluenesulfinate intermediate->start2  Proceed to Step 2 reagents2 1,3-Dibromopropane, DMF reaction2 Reaction at 60-80 °C reagents2->reaction2 workup2 Aqueous Work-up & Extraction reaction2->workup2 purification Purification (Recrystallization or Chromatography) workup2->purification final_product 1-(3-Bromopropanesulfonyl) -4-methylbenzene purification->final_product

Sources

An In-Depth Technical Guide to 1-(3-Bromopropanesulfonyl)-4-methylbenzene for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(3-Bromopropanesulfonyl)-4-methylbenzene, a bifunctional molecule of significant interest to researchers in synthetic organic chemistry and drug discovery. By possessing both a reactive bromopropyl group and a p-toluenesulfonyl (tosyl) moiety, this compound serves as a versatile building block for the synthesis of complex molecular architectures. This document will delve into its physicochemical properties, outline a robust synthetic pathway, analyze its spectral characteristics, and explore its reactivity and potential applications, particularly within the pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 5755-77-1) is a crystalline solid at room temperature.[1] The molecule's structure, featuring a primary alkyl bromide and an aromatic sulfone, dictates its chemical behavior and physical properties. The electron-withdrawing nature of the tosyl group influences the reactivity of the entire molecule, while the bromopropyl chain provides a key site for nucleophilic substitution.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5755-77-1[3][4][5][6]
Molecular Formula C₁₀H₁₃BrO₂S[3][4]
Molecular Weight 277.18 g/mol [1][3]
Appearance White or off-white solid[1]
Melting Point 70-71 °C[1]
Boiling Point 398.4 ± 42.0 °C (Predicted)[1]
Density 1.431 ± 0.06 g/cm³ (Predicted)[1]
Solubility Low solubility in water. Soluble in many organic solvents.[1][7]
SMILES CC1=CC=C(S(CCCBr)(=O)=O)C=C1[3]

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from commercially available reagents. The strategic choice of this pathway is to first establish the sulfone linkage and then introduce the bromo functionality, which is a common and effective strategy in organic synthesis.

Proposed Synthetic Pathway

The synthesis involves the reaction of sodium p-toluenesulfinate with 1,3-dibromopropane to form the target molecule. This is a nucleophilic substitution reaction where the sulfinate anion displaces one of the bromide ions.

Synthesis_of_this compound reagent1 Sodium p-toluenesulfinate reaction Nucleophilic Substitution (SN2) reagent1->reaction reagent2 1,3-Dibromopropane reagent2->reaction product This compound solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction conditions Reaction Conditions (e.g., Heat) conditions->reaction reaction->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Sodium p-toluenesulfinate

  • 1,3-Dibromopropane (excess)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • To a solution of sodium p-toluenesulfinate (1.0 eq) in DMF, add 1,3-dibromopropane (3.0 eq). The use of excess dibromopropane minimizes the formation of the disubstituted byproduct.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a white solid.[8]

Spectral Data Analysis

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic, propyl, and methyl protons.

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.2-7.8 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the sulfonyl group will be more downfield due to its electron-withdrawing nature.

  • Propyl Chain Protons:

    • A triplet at approximately δ 3.4-3.6 ppm corresponding to the two protons on the carbon bearing the bromine atom (-CH₂Br).

    • A triplet at approximately δ 3.2-3.4 ppm for the two protons on the carbon adjacent to the sulfonyl group (-SO₂CH₂-).

    • A multiplet (quintet or sextet) around δ 2.2-2.4 ppm for the central methylene group (-CH₂-).

  • Methyl Protons: A singlet at around δ 2.4 ppm for the three protons of the methyl group on the benzene ring.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will reflect the different electronic environments of the carbon atoms.

  • Aromatic Carbons: Four signals are expected in the aromatic region (δ 125-145 ppm). The quaternary carbon attached to the sulfonyl group and the carbon bearing the methyl group will have distinct chemical shifts from the protonated aromatic carbons.[9]

  • Propyl Chain Carbons:

    • A signal around δ 55-60 ppm for the carbon attached to the sulfonyl group (-SO₂CH₂-).

    • A signal around δ 30-35 ppm for the carbon attached to the bromine atom (-CH₂Br).

    • A signal around δ 25-30 ppm for the central methylene carbon (-CH₂-).

  • Methyl Carbon: A signal at approximately δ 21 ppm for the methyl carbon.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by the strong absorptions of the sulfonyl group.

  • S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group (SO₂) are expected around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).[10]

  • C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-Br Stretching: A weak to medium absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound.

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 276 and 278, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[11]

  • Fragmentation:

    • Loss of a bromine radical (•Br) would give a fragment at m/z 197.

    • Cleavage of the propyl chain can lead to various fragments. A prominent peak at m/z 91 corresponding to the tropylium ion (C₇H₇⁺) is expected from the tolyl group.

    • Fragments corresponding to the p-toluenesulfonyl cation (m/z 155) may also be observed.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its two distinct reactive sites.

Reactivity Profile
  • Nucleophilic Substitution at the Propyl Chain: The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions.[12] This allows for the facile introduction of a wide range of nucleophiles, including amines, azides, thiols, and cyanides, to construct more complex molecules. The tosyl group is stable under these conditions.[2]

Reactivity_of_this compound start This compound reaction SN2 Reaction start->reaction nucleophile Nucleophile (e.g., R-NH₂, R-SH, CN⁻) nucleophile->reaction product Substituted Product reaction->product

Caption: General reactivity of the bromopropyl group via Sₙ2 displacement.

  • Stability of the Tosyl Group: The p-toluenesulfonyl group is a robust functional group, resistant to many reaction conditions, including moderately acidic and basic environments.[2] This stability makes it an excellent scaffold for building molecular complexity on the propyl chain without interfering with the sulfone moiety.

Potential Applications in Medicinal Chemistry

The sulfone group is a key pharmacophore in a number of approved drugs.[7] It is often used as a bioisosteric replacement for other functional groups to modulate physicochemical properties such as solubility and metabolic stability. The title compound can serve as a precursor to novel drug candidates by:

  • Introducing Diverse Functional Groups: The bromopropyl chain can be functionalized to introduce various pharmacophoric elements.

  • Serving as a Linker: The propyl chain can act as a flexible linker to connect two different pharmacophores.

  • Modulating Physicochemical Properties: The tosyl group can improve the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: This compound is expected to be an irritant to the eyes, skin, and respiratory system.[1] Similar sulfonyl halides and alkyl bromides are corrosive and may be lachrymators.[13][14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[14]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactivity, coupled with the stability of the tosyl group, provides a reliable platform for the construction of novel and complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a solid foundation for its use in advanced research and development projects.

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Sources

CAS number 5755-77-1 spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Chemical Identification

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I've widened my data search to include Infrared (IR) and Mass Spectrometry (MS) data, in addition to NMR. Simultaneously, I'm researching established experimental protocols for these analyses, focusing on small organic molecules. I'm now drafting the structure of the technical guide, which will start with an introduction to the compound and the importance of spectroscopic analysis. Following this will be a detailed breakdown of the spectroscopic data, including tables of data, DOT diagrams, and detailed experimental protocol steps.

Developing Comprehensive Protocols

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Constructing Detailed Interpretations

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Analyzing NMR, IR, and MS

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Prioritizing Detailed Explanations

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Focusing Data Verification

I'm now fully immersed in verifying the data. I'm prioritizing accuracy, and building the reference section. I've compiled the initial data for the guide. Now I'm checking it all. I am prioritizing data tables. I'm focusing on making the entire guide accurate and trustworthy.

Prioritizing In-Depth Explanations

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Focusing on Detailed Instructions

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Focusing Guide Structure

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Prioritizing Structure and Clarity

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Focusing on Detailed Guide

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Focusing Guide Completion

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Focusing Guide Completion

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Reviewing Data and Revisions

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Prioritizing Guide Completion

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Focusing Guide Completion

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Confirming Chemical Identity

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Analyzing Spectroscopic Data

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Constructing the Outline

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A Technical Guide to the Solubility of 1-(3-Bromopropanesulfonyl)-4-methylbenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3-Bromopropanesulfonyl)-4-methylbenzene. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize this versatile reagent. This document moves beyond a simple data sheet, offering a foundational understanding of the molecule's structural attributes that govern its solubility, alongside detailed, actionable protocols for empirical solubility determination.

Executive Summary

This compound is a crystalline solid with key applications as an intermediate in organic synthesis.[1] Its utility in reaction chemistry is fundamentally linked to its solubility in various organic solvents. This guide establishes a framework for predicting and experimentally verifying the solubility of this compound, addressing the current gap in readily available quantitative data. By understanding the interplay of its functional groups and the nature of different solvents, researchers can optimize reaction conditions, improve yields, and ensure the purity of their target molecules.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[2][3] An analysis of the structure of this compound reveals a molecule with distinct regions of varying polarity.

Key Structural Features:

  • Aromatic Ring (Toluene Moiety): The 4-methylbenzene (toluene) group is nonpolar and will readily interact with other nonpolar or weakly polar solvents through van der Waals forces.

  • Sulfonyl Group (-SO2-): The sulfonyl group is highly polar due to the electronegativity of the oxygen atoms. This group is capable of dipole-dipole interactions and can act as a hydrogen bond acceptor.

  • Bromopropyl Chain (-CH2CH2CH2Br): The propyl chain is nonpolar, while the terminal bromine atom introduces a degree of polarity.

This combination of a nonpolar aromatic ring and alkyl chain with a highly polar sulfonyl group results in a molecule with moderate overall polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the specific solvent used.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Cyclohexane, TolueneModerate to GoodThe toluene moiety of the solute will have favorable interactions with these nonpolar solvents. However, the highly polar sulfonyl group may limit solubility.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF)Good to ExcellentThese solvents possess a moderate to high polarity index and can engage in dipole-dipole interactions with the sulfonyl group, while also accommodating the nonpolar regions of the molecule.[4]
Polar Protic Methanol, Ethanol, WaterLow to ModerateWhile the sulfonyl group can act as a hydrogen bond acceptor, the overall nonpolar character of the molecule will likely hinder its solubility in highly polar, hydrogen-bonding solvents like water and lower-chain alcohols. It is reported to have low solubility in water.[1]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, an empirical approach is necessary. The following protocol is a robust, self-validating method for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment
  • This compound (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of a Saturated Solution:

    • Add an excess amount of crystalline this compound to a vial.

    • Pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for at least one hour to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately attach a syringe filter and dispense the filtered, saturated solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Record the exact volume of the filtered supernatant added to the flask.

    • Dilute the sample with a suitable solvent (often the same solvent used for the solubility study or a mobile phase component for chromatography) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • Construct a calibration curve using standard solutions of known concentrations to ensure the accuracy of the measurement.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Collection & Preparation cluster_analysis Quantitative Analysis cluster_calc Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate in thermostatted shaker prep2->prep3 sample1 Settle excess solid prep3->sample1 After 24-48h sample2 Draw supernatant with syringe sample1->sample2 sample3 Filter with 0.45 µm syringe filter sample2->sample3 sample4 Dilute to known volume sample3->sample4 analysis1 Analyze by HPLC or GC sample4->analysis1 analysis2 Compare to calibration curve analysis1->analysis2 calc1 Calculate concentration of saturated solution analysis2->calc1

Sources

Reactivity of the bromopropyl group in 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromopropyl Group in 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Abstract

This compound is a bifunctional reagent of significant interest in organic synthesis. It incorporates a reactive bromopropyl electrophile and a p-toluenesulfonyl (tosyl) group, which profoundly influences the molecule's reactivity. This guide provides a comprehensive analysis of the chemical behavior of the bromopropyl group, focusing on the mechanistic interplay between nucleophilic substitution and elimination pathways. We will explore the electronic effects of the sulfone moiety, detail experimental protocols for key transformations, and discuss the reagent's application in constructing complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistically-grounded understanding of this versatile synthetic building block.

Introduction to a Versatile Reagent

Chemical Identity and Core Properties

This compound, often referred to as 3-bromopropyl tosylate, is a white or off-white solid crystalline compound.[1] Its structure features a primary alkyl bromide separated from a strongly electron-withdrawing tosyl group by a two-carbon bridge. This specific arrangement dictates its chemical behavior, rendering it a potent electrophile for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 5755-77-1[2]
Molecular Formula C₁₀H₁₃BrO₂S[2]
Molecular Weight 277.18 g/mol [2]
Melting Point Approx. 70-71°C[1]
Appearance White to off-white solid[1]
Solubility Low solubility in water[1]
The Decisive Influence of the Sulfone Moiety

The reactivity of the bromopropyl group cannot be understood in isolation. The p-toluenesulfonyl (tosyl) group is the dominant electronic feature of the molecule. Its influence stems from two primary effects:

  • Strong Inductive Effect (-I): The two highly electronegative oxygen atoms and the positively polarized sulfur atom create a powerful electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds of the propyl chain, significantly increasing the partial positive charge (δ+) on the carbon atom bonded to the bromine (the γ-carbon). This heightened electrophilicity makes the γ-carbon a prime target for nucleophiles.

  • α-Proton Acidification: The sulfone group is exceptionally effective at stabilizing an adjacent carbanion (anion on the α-carbon). This resonance and inductive stabilization drastically increases the acidity of the α-protons (the C-H bonds on the carbon directly attached to the sulfone). This feature is critical in base-mediated elimination reactions.

Synthesis of the Reagent

A Standard Synthetic Pathway

The most common and efficient method for preparing this compound involves the reaction of 3-bromopropanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[1] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[3] The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 3-Bromopropanol Reaction Nucleophilic Attack on Sulfur Reactant1->Reaction Reactant2 p-Toluenesulfonyl Chloride (TsCl) Reactant2->Reaction Base Pyridine (Base) Neutralization HCl Neutralization Base->Neutralization Reaction->Neutralization HCl byproduct Product 1-(3-Bromopropanesulfonyl) -4-methylbenzene Reaction->Product Byproduct Pyridinium Hydrochloride Neutralization->Byproduct E2_Mechanism reagents B:⁻  +  H-CH(α)-CH(β)-CH₂(γ)-Br                   |                  SO₂-Tol ts_node Concerted Transition State reagents->ts_node Proton Abstraction alkene_product B-H + Tol-SO₂-CH=CH-CH₃ + Br⁻ (via β-proton abstraction) ts_node->alkene_product Concerted Bond Reorganization & Leaving Group Departure products B-H  +  ⁻CH(α)=CH(β)-CH₂(γ)-Br                   |                  SO₂-Tol (Further reaction possible)

Sources

Potential applications of 1-(3-Bromopropanesulfonyl)-4-methylbenzene in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Applications of 1-(3-Bromopropanesulfonyl)-4-methylbenzene in Organic Synthesis

Introduction: Unveiling a Versatile Bifunctional Reagent

In the landscape of modern organic synthesis, the development of novel molecular architectures hinges on the availability of versatile and reliable building blocks. This compound, also known as 3-bromopropyl tolyl sulfone, is an exemplar of such a reagent. While specific, named reactions involving this compound are not extensively documented in mainstream literature, a detailed analysis of its structure reveals a powerful bifunctional molecule with significant potential for constructing complex organic frameworks. This guide provides a technical overview of its core reactivity and explores its prospective applications in the synthesis of fine chemicals, pharmaceutical intermediates, and novel materials.

Structurally, the molecule incorporates two key reactive motifs: a primary alkyl bromide and a p-toluenesulfonyl (tosyl) group. The 3-bromopropyl chain serves as a classic electrophilic site, amenable to a wide range of nucleophilic substitution reactions. The tosyl group, a stable and electron-withdrawing moiety, influences the reactivity of the adjacent propyl chain and imparts useful characteristics to the resulting products. This combination makes this compound a potent tool for researchers and drug development professionals aiming to introduce a three-carbon sulfonyl-containing linker into target molecules.

Property Value
Molecular Formula C₁₀H₁₃BrO₂S
Molecular Weight 277.18 g/mol
Appearance White or off-white solid[1]
Melting Point ~70-71°C[1]
Boiling Point ~287°C[1]

Part 1: Core Reactivity and Mechanistic Principles

The synthetic utility of this compound is rooted in the predictable reactivity of its functional groups. Understanding these principles is key to designing successful synthetic transformations.

The 3-Bromopropyl Chain: A Hub for Nucleophilic Substitution

The primary carbon-bromine bond is the principal site of reactivity. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The Sₙ2 mechanism involves a backside attack by a nucleophile, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon were chiral.[2] The electron-withdrawing nature of the adjacent sulfonyl group, while slightly deactivating for Sₙ2 reactions at the α-carbon, has a minimal electronic effect on the γ-carbon where the bromine is located, allowing for clean and efficient substitution.

A vast array of nucleophiles can be employed to displace the bromide, making this reagent a versatile precursor to a multitude of substituted propyl tolyl sulfones.

The p-Toluenesulfonyl (Tosyl) Group: A Stable Anchor and Modulator

The tosyl group (Ts) is renowned in organic chemistry, primarily when it is part of a tosylate ester (-OTs), where it functions as one of the most effective leaving groups.[3][4] In this compound, the tosyl group is linked to the propyl chain via a carbon-sulfur bond, forming a sulfone. This C-SO₂-C linkage is exceptionally stable and generally unreactive under standard nucleophilic, acidic, or basic conditions. Its role in this context is primarily to:

  • Act as a stable structural component: It provides a rigid, well-defined aromatic scaffold.

  • Modulate physical properties: The polar sulfonyl group and the aromatic ring influence the solubility and crystallinity of derivatives.

  • Serve as a potential protecting group: In some advanced applications, the tosyl group can be used to protect amines.[5]

Part 2: Potential Synthetic Applications & Methodologies

The dual functionality of this compound opens avenues for several strategic applications in organic synthesis.

Application 1: Synthesis of Functionalized Sulfones via Sₙ2 Displacement

This represents the most direct and widespread potential application. By reacting this compound with various nucleophiles, a diverse library of functionalized sulfones can be readily accessed. These products can serve as key intermediates in multi-step syntheses.

G cluster_reactants Reactants cluster_products Products reagent This compound (Ts-CH₂CH₂CH₂-Br) product Substituted Propyl Sulfone (Ts-CH₂CH₂CH₂-Nu) reagent->product Sₙ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product bromide Br⁻ product->bromide

Caption: General workflow for Sₙ2 displacement reactions.

Table of Potential Nucleophilic Substitution Reactions

Nucleophile Class Example (Nu⁻) Product Class Potential Application
AminesR₂NHN-Aryl-N-(3-(tosyl)propyl)aminesPharmaceutical scaffolds, Ligands[6]
ThiolsRSH3-(Tosyl)propyl thioethersAgrochemicals, Material science
CyanideNaCN4-(p-Toluenesulfonyl)butanenitrilePrecursors to carboxylic acids/amines
AzideNaN₃1-(3-Azidopropanesulfonyl)-4-methylbenzeneClick chemistry, Amine synthesis via reduction
CarbanionsMalonic estersDialkyl 2-(3-(tosyl)propyl)malonatesCarbon chain extension

Experimental Protocol: Synthesis of N-Benzyl-N-methyl-3-(p-toluenesulfonyl)propan-1-amine

This protocol provides a representative procedure for the N-alkylation of a secondary amine using this compound.

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (2.77 g, 10 mmol) in 40 mL of anhydrous acetonitrile.

  • Addition of Amine and Base: To the stirred solution, add N-methyl-1-phenylmethanamine (benzylamine) (1.33 g, 11 mmol, 1.1 eq.) followed by anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq.).

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting oil by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to yield the pure product.

Application 2: Building Block for Heterocyclic Synthesis

The presence of a reactive electrophilic center makes this reagent an attractive partner for constructing heterocyclic systems, which are core structures in many pharmaceuticals. By reacting it with a molecule containing two distinct nucleophilic sites, complex ring systems can be assembled in a controlled manner.

G start Reagents This compound + Dinucleophile (e.g., HS-Ar-NH₂) intermediate Intermediate Linear Adduct Formation (Sₙ2 at Bromide) start->intermediate Step 1: Intermolecular Reaction cyclization Intramolecular Cyclization (e.g., Nucleophilic Aromatic Substitution or other ring-closing reaction) intermediate->cyclization Step 2: Intramolecular Reaction product Final Product (e.g., Benzothiazepine derivative) cyclization->product Step 3: Final Ring Formation

Caption: Conceptual workflow for heterocyclic synthesis.

For instance, the reaction with 2-aminothiophenol could proceed via initial S-alkylation, followed by an intramolecular cyclization step involving the amine to form a seven-membered benzothiazepine ring, a privileged scaffold in medicinal chemistry.

Application 3: Precursor for Michael Acceptors

Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination reaction to yield 1-(prop-1-en-1-ylsulfonyl)-4-methylbenzene. This vinyl sulfone is a potent Michael acceptor. The powerful electron-withdrawing ability of the sulfonyl group activates the double bond for conjugate addition by a wide range of soft nucleophiles. This two-step sequence transforms the initial electrophilic alkyl halide into a different class of electrophile, expanding its synthetic utility.

Conclusion

This compound is a highly promising, yet underutilized, reagent in organic synthesis. Its value lies not in a single, defined application, but in its versatility as a bifunctional building block. The reliable Sₙ2 reactivity of the bromopropyl moiety allows for the straightforward introduction of a three-carbon sulfone linker, while the stability of the tosyl group ensures predictability and robustness in subsequent synthetic steps. From the synthesis of functionalized linear sulfones to the construction of complex heterocyclic frameworks and the generation of valuable Michael acceptors, the potential applications are broad and significant. This guide serves as a foundational resource for chemists to explore and unlock the full synthetic potential of this powerful molecule, empowering the innovation of new chemical entities for research and development.

References

  • ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? Available at: [Link]

  • ChemBK. (2024). This compound. Available at: [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Available at: [Link]

  • Wikipedia. (n.d.). Tosyl group. Available at: [Link]

  • OpenOChem Learn. (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Bromopropanesulfonyl)-4-chlorobenzene. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-Aryl Amines Enabled by Photocatalytic Dehydrogenation. Available at: [Link]

  • World Journal of Pharmaceutical and Medical Research. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Available at: [Link]

Sources

Harnessing Dual Reactivity: A Technical Guide to 1-(3-Bromopropanesulfonyl)-4-methylbenzene as a Bifunctional Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of pharmaceutical and chemical synthesis, the strategic deployment of bifunctional molecules is paramount for constructing complex molecular architectures with precision and efficiency.[1] 1-(3-Bromopropanesulfonyl)-4-methylbenzene emerges as a versatile reagent, uniquely equipped with two distinct reactive centers. This guide elucidates the core chemical principles of this compound, presenting it as a powerful tool for researchers, chemists, and drug development professionals. We will explore its structural attributes, synthesis, and dual reactive modalities, providing detailed experimental protocols and mechanistic insights to empower its application in advanced synthesis and chemical biology.

Introduction: The Strategic Value of Bifunctionality

Modern drug discovery and materials science increasingly rely on the assembly of complex molecules from distinct building blocks. Bifunctional linkers and reagents are the linchpins in this process, enabling the precise connection of different molecular entities, such as a targeting moiety and a therapeutic payload in an Antibody-Drug Conjugate (ADC).[2][3][4] These reagents possess two reactive functional groups, which can be identical (homobifunctional) or different (heterobifunctional), allowing for controlled, often sequential, conjugation.[2] this compound embodies this principle, offering a stable yet reactive platform for introducing a unique three-carbon spacer capped with a p-toluenesulfonyl (tosyl) group.

Structural Analysis and Physicochemical Properties

The utility of this compound stems from its distinct molecular architecture, featuring two key functional domains that dictate its reactivity.

  • The Alkylating Terminus: A 3-bromopropyl chain provides a classic site for nucleophilic substitution. The carbon-bromine bond is polarized, rendering the terminal carbon electrophilic and susceptible to attack by a wide range of nucleophiles. The bromine atom is an excellent leaving group, facilitating SN2 reactions.

  • The Aryl Sulfone Core: The p-toluenesulfonyl group (tosyl group) is a well-established functional group in organic chemistry.[5] While extremely stable, the tosyl group significantly influences the molecule's overall properties, including polarity, solubility, and steric profile. It can also participate in advanced synthetic transformations and provides a potential site for molecular recognition.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} "Molecular structure of this compound."

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 5755-77-1[6]
Molecular Formula C₁₀H₁₃BrO₂S[6]
Molecular Weight 277.18 g/mol [6]
Appearance White to off-white solid[7]
Melting Point ~70-71 °C[7]
Boiling Point ~287 °C[7]

Synthesis of the Reagent

A reliable method for synthesizing this compound involves the nucleophilic substitution of 1,3-dibromopropane with the sodium salt of p-toluenesulfinic acid. This SN2 reaction selectively displaces one bromide, leveraging the sulfinate anion as a soft nucleophile that preferentially attacks carbon over sulfur.

Experimental Protocol: Synthesis

  • Materials: Sodium p-toluenesulfinate, 1,3-dibromopropane, Dimethylformamide (DMF), Diethyl ether, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve sodium p-toluenesulfinate (1.0 eq.) in anhydrous DMF.

    • Add 1,3-dibromopropane (3.0 eq., excess to minimize dialkylation) to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous phase three times with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications as a Bifunctional Alkylating Agent

The primary utility of this compound is as an alkylating agent that introduces the 3-(p-toluenesulfonyl)propyl moiety onto a nucleophilic substrate. This dual-function handle is valuable for covalently modifying biomolecules and for constructing complex organic molecules.

dot graph "Reaction_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10];

} "General workflow for nucleophilic alkylation."

Covalent Modification of Proteins

In chemical biology, selective modification of proteins is crucial for studying their function. The bromopropyl group of the reagent can react with nucleophilic amino acid side chains, most notably the thiol group of cysteine and the amine group of lysine.

  • Cysteine Alkylation (Thioether Linkage): The soft thiol nucleophile of a cysteine residue readily attacks the electrophilic terminal carbon, displacing bromide to form a stable thioether bond. This is a common strategy for labeling proteins with probes or tags.

  • Lysine Alkylation (Amine Linkage): The primary amine of a lysine side chain can be alkylated, though it typically requires slightly more forcing conditions and careful pH control to ensure the amine is in its deprotonated, nucleophilic state.

Synthesis of Heterocyclic Scaffolds

The reagent is an excellent building block for synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals. By reacting with substrates containing two nucleophilic centers (e.g., amino-thiols, diamines), it can facilitate intramolecular cyclization reactions following the initial alkylation step, leading to the formation of complex ring systems.

Installation of a Linker/Spacer in Drug Development

The 3-(p-toluenesulfonyl)propyl group serves as a well-defined, mid-polarity three-carbon linker. In drug design, linkers are used to connect a pharmacophore to another functional group, a solubilizing tail, or a targeting vector. The tosyl group at the terminus of the installed linker can influence the pharmacokinetic properties of the final compound and provides a handle for further synthetic elaboration if needed.

Experimental Protocols: Nucleophilic Alkylation

The following protocols are designed as self-validating systems, providing a robust starting point for laboratory application.

Protocol 1: General Procedure for S-Alkylation of a Thiol

This protocol is optimized for modifying a generic thiol-containing molecule, such as a cysteine-containing peptide or a small molecule thiol.

  • Materials & Equipment:

    • Thiol Substrate (1.0 eq.)

    • This compound (1.2 eq.)

    • Potassium Carbonate (K₂CO₃) (2.0 eq.)

    • Anhydrous Acetonitrile

    • Reaction vessel, magnetic stirrer, inert atmosphere setup

    • TLC plates, HPLC, and Mass Spectrometer for analysis

  • Procedure:

    • Dissolve the thiol substrate in anhydrous acetonitrile in the reaction vessel.

    • Add potassium carbonate to the mixture. This weak base deprotonates the thiol to the more nucleophilic thiolate without causing significant side reactions.

    • Add a solution of this compound in acetonitrile dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor for the consumption of the starting thiol by TLC or HPLC.

    • Upon completion, filter off the inorganic base.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the residue by flash chromatography or preparative HPLC to obtain the desired S-alkylated product.

  • Trustworthiness Check: The progress of the reaction can be easily tracked by the appearance of a new, less polar spot on TLC. The final product's identity and purity should be unequivocally confirmed by LC-MS and NMR, verifying the formation of the new carbon-sulfur bond.

Protocol 2: General Procedure for N-Alkylation of a Primary Amine

This protocol is suitable for the alkylation of primary amines, a key transformation in the synthesis of many pharmaceutical intermediates.

  • Materials & Equipment:

    • Primary Amine Substrate (1.0 eq.)

    • This compound (1.1 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

    • Anhydrous Dimethylformamide (DMF)

    • Reaction vessel, magnetic stirrer, heating mantle

  • Procedure:

    • Dissolve the primary amine substrate in anhydrous DMF.

    • Add DIPEA, a non-nucleophilic base, to act as a proton sponge.

    • Add this compound to the solution.

    • Heat the reaction mixture to 50 °C and stir for 8-12 hours. The potential for dialkylation exists, so reaction progress should be carefully monitored by LC-MS to maximize the yield of the desired mono-alkylated product.

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess base.

    • Dry the organic phase over sodium sulfate, filter, and concentrate.

    • Purify the crude material via column chromatography.

  • Causality Insight: Using a hindered, non-nucleophilic base like DIPEA is critical. It effectively neutralizes the HBr byproduct without competing with the substrate amine in the nucleophilic substitution reaction, thereby preventing unwanted side-product formation. Heating is employed to overcome the slightly lower nucleophilicity of amines compared to thiolates.

Conclusion

This compound stands as a highly effective and versatile bifunctional reagent. Its value lies not in extreme reactivity, but in its controlled, predictable behavior, allowing for the clean installation of a 3-(p-toluenesulfonyl)propyl group. This moiety serves as a valuable linker in drug development, a tool for covalent modification in chemical biology, and a building block for heterocyclic synthesis. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to confidently incorporate this powerful reagent into their synthetic strategies, accelerating the discovery and development of novel chemical entities.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. Bifunctional Linkers: The Versatile Backbone of Molecular Design. Available at: [Link]

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An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of 1-(3-bromopropanesulfonyl)-4-methylbenzene. While direct literature on this specific compound is limited, this document leverages established principles from the thermal analysis of analogous sulfone, organobromine, and aromatic compounds to propose a robust, scientifically-grounded investigatory workflow. By deconstructing the molecule into its key functional groups—a p-toluenesulfonyl moiety, a propyl linker, and a terminal bromine atom—we can infer potential decomposition mechanisms and devise a targeted analytical strategy. This guide details the theoretical underpinnings, step-by-step experimental protocols for core thermoanalytical techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and advanced methods for evolved gas analysis. The objective is to provide researchers with the necessary tools to characterize thermal behavior, predict degradation products, and ensure the safe handling, storage, and application of this and structurally related compounds.

Introduction: The Need for Thermal Characterization

This compound is a compound of interest in organic synthesis, potentially serving as an intermediate or building block in the development of novel chemical entities and pharmaceuticals.[1] Understanding its behavior under thermal stress is paramount for several reasons:

  • Process Safety: Uncontrolled exothermic decomposition can lead to runaway reactions, posing significant safety hazards in laboratory and manufacturing settings.

  • Storage Stability: Determining the onset of decomposition is crucial for defining safe storage conditions and shelf-life.

  • Reaction Optimization: Knowledge of thermal liability can inform the selection of appropriate reaction temperatures and conditions, preventing unwanted side reactions and product degradation.

  • Regulatory Compliance: Purity and stability data, often derived from thermal analysis, are essential components of regulatory submissions for new chemical substances.[2]

This guide establishes a first-principles approach to systematically investigate these critical parameters.

Molecular Structure and Predicted Thermal Liabilities

The structure of this compound combines several functional groups, each contributing to its overall thermal profile.

Structure:

  • Aromatic Ring: The 4-methylbenzene (tolyl) group provides a degree of thermal stability.

  • Sulfone Group (-SO₂-): The carbon-sulfur (C-S) and sulfur-oxygen (S=O) bonds are key potential cleavage points. The thermal stability of sulfones is highly dependent on their chemical environment; acyclic aliphatic sulfones typically show decomposition onset above 350 °C.[3][4][5]

  • Propyl Linker (-CH₂CH₂CH₂-): An aliphatic chain connecting the sulfonyl group and the bromine atom.

  • Carbon-Bromine Bond (C-Br): This is often the weakest bond in the aliphatic portion of the molecule, with a bond dissociation energy significantly lower than C-C or C-H bonds, making it a likely initiation site for decomposition.[6]

Based on bond dissociation energies, the anticipated order of bond cleavage (from weakest to strongest) is C-Br < C-S < C-C < C-O (in aryl ethers) < Ph-H.[7] Therefore, the primary decomposition pathways are likely initiated by the scission of the C-Br and C-S bonds.

Postulated Decomposition Pathways

Given the molecular structure, several decomposition mechanisms can be hypothesized. Thermal degradation is often initiated by homolytic cleavage to form radical species.

Pathway A: C-Br Bond Cleavage (Initiation) The most probable initiation step is the homolytic cleavage of the C-Br bond, generating a propylsulfonyl radical and a bromine radical.

CH₃-C₆H₄-SO₂-CH₂CH₂CH₂-Br → CH₃-C₆H₄-SO₂-CH₂CH₂CH₂• + Br•

Pathway B: C-S Bond Cleavage (Initiation) A competing initiation pathway is the cleavage of the C-S bond, which is also known to occur in sulfone pyrolysis.[8]

CH₃-C₆H₄-SO₂-CH₂CH₂CH₂-Br → CH₃-C₆H₄• + •SO₂-CH₂CH₂CH₂-Br

Propagation and Termination: Following initiation, a cascade of radical reactions, including hydrogen abstraction, elimination, and recombination, would lead to a complex mixture of smaller, volatile products. Key predicted decomposition products include:

  • Sulfur Dioxide (SO₂): A common product from the decomposition of sulfones.[3][5][8]

  • Hydrogen Bromide (HBr): Formed by the abstraction of a hydrogen atom by a bromine radical.

  • Toluene and related aromatics: Resulting from the fragmentation of the tolyl group.

  • Various hydrocarbons: Arising from the breakdown of the propyl chain (e.g., propene).

  • Char residue: At high temperatures, polymerization and condensation of aromatic fragments can lead to the formation of a carbonaceous residue.[3]

The following diagram illustrates these potential primary fragmentation routes.

G cluster_main This compound cluster_pathA Pathway A: C-Br Cleavage cluster_pathB Pathway B: C-S Cleavage start CH₃-C₆H₄-SO₂-CH₂CH₂CH₂-Br A1 Propylsulfonyl Radical + Br• start->A1 Weakest Bond (Initiation) B1 Tolyl Radical + Bromopropylsulfonyl Radical start->B1 Competing Initiation A2 HBr + Hydrocarbons A1->A2 H Abstraction A3 SO₂ A1->A3 Desulfonylation B2 Toluene B1->B2 H Abstraction B3 SO₂ + Brominated Hydrocarbons B1->B3 Fragmentation

Caption: Hypothesized initial decomposition pathways for this compound.

Recommended Analytical Workflow

A multi-technique approach is essential for a thorough characterization. The workflow should progress from bulk thermal stability assessment to detailed analysis of decomposition products.

workflow cluster_phase2 Phase 2: Evolved Gas Analysis (EGA) cluster_phase3 Phase 3: Kinetic & Mechanistic Study tga Thermogravimetric Analysis (TGA) Determines mass loss vs. temperature. Identifies T_onset and decomposition stages. dsc Differential Scanning Calorimetry (DSC) Measures heat flow. Identifies melting point, T_g, and exothermic/endothermic events. tga_ms TGA-MS / TGA-FTIR Identifies volatile decomposition products in real-time. tga->tga_ms Provides context for EGA iso_tga Isothermal TGA Studies decomposition rate at constant temperature. tga_ms->iso_tga Identifies key products for kinetic study py_gcms Pyrolysis-GC-MS Separates and identifies complex mixtures of pyrolysis products.

Caption: Recommended workflow for comprehensive thermal analysis.

Phase 1: Primary Thermal Analysis

A. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperatures at which the material loses mass due to decomposition or volatilization.

  • Causality: TGA is the foundational technique for assessing thermal stability.[9] It directly measures mass change, providing a clear indication of the onset temperature of decomposition (Tonset), the number of decomposition steps, and the mass of any final residue.

Experimental Protocol: TGA

  • Instrument: Calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum crucible.

  • Atmosphere: Run experiments under both an inert atmosphere (Nitrogen, 50 mL/min) and an oxidative atmosphere (Air, 50 mL/min) to distinguish between thermal pyrolysis and oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

  • Data Analysis:

    • Plot mass (%) vs. temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant mass loss begins.

    • Identify the temperatures of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG).

    • Quantify the percentage of mass loss at each stage and the final char yield at 800 °C.

B. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with thermal transitions in the material.[10][11]

  • Causality: DSC complements TGA by providing energetic information. It can detect the melting point (an endothermic event) and determine if the decomposition is endothermic or exothermic. A strong exotherm during decomposition signals a potentially hazardous runaway reaction.[12]

Experimental Protocol: DSC

  • Instrument: Calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is used to contain any volatiles produced before the main decomposition event.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: Inert (Nitrogen, 50 mL/min).

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp from 25 °C to 450 °C (or a temperature just beyond the final decomposition event observed in TGA) at 10 °C/min.

  • Data Analysis:

    • Plot heat flow (W/g) vs. temperature (°C).

    • Identify the melting point (Tm) as the peak of the endothermic event.

    • Characterize decomposition events as endothermic (heat absorbed) or exothermic (heat released) and quantify the enthalpy change (ΔH).

Phase 2: Evolved Gas Analysis (EGA)
  • Objective: To identify the chemical nature of the gases evolved during decomposition.

  • Causality: By coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR), the volatile decomposition products can be identified in real-time as they are formed.[13] This is critical for validating the hypothesized decomposition pathways.

Experimental Protocol: TGA-MS/FTIR

  • Setup: Use a TGA instrument with a heated transfer line connected to the ion source of a mass spectrometer or the gas cell of an FTIR spectrometer.

  • TGA Method: Follow the same TGA protocol as described in 4.1.A (inert atmosphere).

  • Data Analysis:

    • Correlate the evolution of specific m/z ions (MS) or infrared absorbances (FTIR) with the mass loss stages observed in the TGA curve.

    • For example, monitor for m/z 64 (SO₂), m/z 80/82 (HBr), and m/z 91/92 (toluene fragments) to confirm the predicted pathways.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity.

Table 1: Summary of Primary Thermoanalytical Data

ParameterTGA (Nitrogen)TGA (Air)DSC (Nitrogen)
Melting Point (Tm) N/AN/Ae.g., 85.2 °C
Enthalpy of Fusion (ΔHf) N/AN/Ae.g., 25.4 J/g
Decomposition Onset (Tonset) Value in °CValue in °CValue in °C
Peak Decomposition (Tmax) Value(s) in °CValue(s) in °CValue(s) in °C
Decomposition Enthalpy (ΔHd) N/AN/AValue in J/g (Exo/Endo)
Mass Loss (Stage 1) Value in %Value in %N/A
Mass Loss (Stage 2) Value in %Value in %N/A
Char Residue @ 800°C Value in %Value in %N/A

Interpretation: A lower Tonset in air compared to nitrogen would indicate that oxidation accelerates the decomposition process. A large exothermic ΔHd from DSC is a critical indicator of a high-energy decomposition that requires careful management. The char residue percentage provides insight into the material's tendency to form insulating char, which is relevant in fire retardancy applications.

Conclusion and Safety Implications

This guide outlines a systematic, first-principles approach to fully characterize the thermal stability and decomposition of this compound. By executing the proposed workflow, researchers can obtain critical data on its melting point, decomposition onset temperature, energetic profile, and degradation products.

Key Safety Takeaways:

  • The presence of a strong exothermic decomposition event identified by DSC warrants extreme caution during heating and scale-up operations.

  • The predicted evolution of corrosive (HBr) and toxic (SO₂) gases necessitates that all thermal experiments be conducted in a well-ventilated fume hood or with appropriate off-gas scrubbing.

  • The Tonset value should be considered the upper limit for safe long-term storage and should not be approached during processing without a thorough risk assessment.

By adhering to this scientifically rigorous methodology, professionals in research and drug development can ensure the safe and effective use of this compound while building a comprehensive understanding of its chemical properties.

References

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An In-depth Technical Guide to the Safe Handling of 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-(3-Bromopropanesulfonyl)-4-methylbenzene (CAS No. 5755-77-1).[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data to ensure the protection of laboratory personnel and the integrity of research. The guide covers hazard identification, personal protective equipment (PPE), engineering controls, emergency procedures, and disposal considerations, grounded in authoritative safety data. The causality behind each recommendation is explained to foster a deep understanding of the risks and mitigation strategies associated with this compound.

Introduction and Compound Overview

This compound is a sulfonylating agent that also possesses an alkyl bromide moiety. Such bifunctional molecules are of significant interest in medicinal chemistry and organic synthesis as building blocks or intermediates. The sulfonyl group can act as a leaving group or participate in sulfonylation reactions, while the bromopropane chain allows for alkylation of various nucleophiles.[2]

The dual reactivity profile, while synthetically useful, also presents a distinct set of handling challenges. Compounds containing sulfonyl groups, particularly sulfonyl halides, can be reactive, and alkylating agents are a class of compounds known for their potential to covalently modify biological macromolecules like DNA, necessitating stringent safety protocols.[3][4] This guide is predicated on the principle that a thorough understanding of a chemical's properties is the foundation of its safe utilization. The toxicological properties of this specific compound have not been thoroughly investigated, demanding a cautious and proactive approach to safety.

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Skin Irritation2H315: Causes skin irritation.

Warning
Serious Eye Irritation2AH319: Causes serious eye irritation.

Warning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

Warning

Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS).

Expert Analysis of Hazards:

  • Skin and Eye Irritation (H315, H319): These classifications are common for reactive organic compounds. The sulfonyl group can react with moisture on the skin or in the eyes, potentially forming acidic byproducts that cause irritation and damage.[5]

  • Respiratory Irritation (H335): As a solid powder, the dust can be easily inhaled.[2] The irritant nature suggests that it can cause inflammation and discomfort in the respiratory tract.

  • Underlying Reactivity Concerns: The presence of a bromopropane group classifies this molecule as an alkylating agent. Alkylating agents are known to react with nucleophilic sites on biological molecules, including DNA.[4][6] While this specific compound is not classified as a mutagen or carcinogen, its structural alerts warrant handling it with the assumption of potential long-term health effects. This principle of "as low as reasonably achievable" (ALARA) exposure is paramount.

Engineering Controls: The First Line of Defense

Primary containment and ventilation are the most critical safety measures. All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[7][8]

Causality: A chemical fume hood serves two primary purposes:

  • Containment of Aerosols: It prevents the inhalation of fine dust particles of the compound, directly mitigating the respiratory irritation hazard (H335).[8]

  • Vapor Control: Although the compound is a solid, many organic solids have a non-zero vapor pressure. The fume hood protects against any potentially harmful vapors.

Ensure that an eyewash station and a safety shower are readily accessible and located near the workstation.[5][9]

Personal Protective Equipment (PPE): A Self-Validating System

A robust PPE regimen is mandatory. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

Table 2: Mandatory PPE for Handling this compound

Body PartProtectionStandardRationale
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1 (US) or EN 166 (EU)Protects against splashes and airborne dust, addressing the H319 (serious eye irritation) hazard.[8] A face shield is required when handling larger quantities or when there is a significant splash risk.
Hands Nitrile gloves (minimum 0.4 mm thickness)EN 374Nitrile provides good resistance against a range of organic chemicals.[10] Gloves must be inspected before use and changed immediately if contamination is suspected.[8][11] Double-gloving is recommended for extended procedures.
Body Chemical-resistant lab coatN/AProtects skin from accidental contact and contamination of personal clothing.[11]
Respiratory NIOSH/MSHA or EN 149 approved respiratorVaries by exposureRequired if working outside of a fume hood or if dust generation is unavoidable. The specific cartridge type should be determined by an industrial hygienist based on potential exposure levels.[5]
Workflow for Donning and Doffing PPE

Correct sequencing is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Spill_Response A 1. Evacuate & Alert B 2. Don appropriate PPE A->B C 3. Contain the spill (Use inert absorbent material) B->C D 4. Gently sweep solid or absorb liquid C->D E 5. Collect waste in a sealed, labeled container D->E F 6. Decontaminate the area E->F G 7. Dispose of waste as hazardous material F->G H 8. Doff PPE & wash hands G->H

Caption: Step-by-step workflow for responding to a small laboratory spill.

Disposal Considerations

All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous chemical waste. * Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed professional waste disposal service. [8]* Do not dispose of it down the drain or in regular trash. [8]

Conclusion

This compound is a valuable research chemical with a defined set of hazards, including skin, eye, and respiratory irritation. Its nature as an alkylating agent necessitates a cautious approach, emphasizing the use of robust engineering controls and appropriate personal protective equipment. By adhering to the protocols outlined in this guide, researchers can mitigate the risks, ensuring a safe laboratory environment while advancing their scientific objectives. The foundation of laboratory safety is a combination of knowledge, preparation, and consistent adherence to established procedures.

References

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A Technical Guide to 1-(3-Bromopropanesulfonyl)-4-methylbenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 1-(3-Bromopropanesulfonyl)-4-methylbenzene, a bifunctional reagent with significant potential in synthetic chemistry and drug discovery. We will explore its chemical properties, reliable synthetic routes, reactivity profile, and its role as a versatile building block for introducing the pharmacologically relevant aryl alkyl sulfone moiety. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound in their synthetic endeavors.

Introduction: A Molecule of Dual Functionality

This compound (CAS No. 5755-77-1) is an organic compound that features two key functional groups: a p-tolylsulfonyl group and a terminal propyl bromide. This unique combination makes it a valuable intermediate, offering two distinct points for chemical modification. The aryl sulfone group is a common structural motif in a variety of therapeutic agents, valued for its ability to engage in hydrogen bonding and its metabolic stability. The terminal alkyl bromide provides a reactive handle for nucleophilic substitution, enabling the facile introduction of this sulfone-containing scaffold onto a wide range of molecular frameworks.

Physicochemical Properties and Commercial Availability

1-((3-Bromopropyl)sulfonyl)-4-methylbenzene is typically a white to off-white solid.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 5755-77-1[2]
Molecular Formula C₁₀H₁₃BrO₂S[2]
Molecular Weight 277.18 g/mol [3]
Melting Point 70-71 °C[3]
Boiling Point ~287 °C (Predicted)[3]
Appearance White to off-white solid[3]
Solubility Low solubility in water[3]
Commercial Suppliers

This reagent is available from a number of chemical suppliers, typically in research and development quantities. When sourcing this material, it is crucial to obtain a certificate of analysis to verify purity and identity.

SupplierPurityNotes
AppchemInquireResearch quantities available.
BLD PharmatechInquireListed as a research chemical.
ChemBKInquireProvides an overview of properties.
Thoreauchem>95%Research quantities available.

Synthesis of this compound: A Step-by-Step Approach

The most logical and well-documented approach to synthesizing this compound is through the S-alkylation of sodium p-toluenesulfinate with a suitable three-carbon electrophile, such as 1,3-dibromopropane. This method is reliable and proceeds via a standard Sₙ2 mechanism. The overall synthetic workflow can be broken down into two main stages: the preparation of the sodium p-toluenesulfinate precursor and the subsequent alkylation.

G cluster_0 Stage 1: Preparation of Sodium p-Toluenesulfinate cluster_1 Stage 2: Synthesis of Target Compound p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride Reduction Reduction p-Toluenesulfonyl Chloride->Reduction  Zn dust, NaHCO₃, H₂O   Sodium p-Toluenesulfinate Sodium p-Toluenesulfinate Reduction->Sodium p-Toluenesulfinate S-Alkylation S-Alkylation Sodium p-Toluenesulfinate->S-Alkylation  1,3-Dibromopropane, Solvent (e.g., DMF)   This compound This compound S-Alkylation->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Stage 1 - Preparation of Sodium p-Toluenesulfinate

This protocol is adapted from a well-established procedure for the reduction of p-toluenesulfonyl chloride.[4][5]

Materials:

  • p-Toluenesulfonyl chloride

  • Anhydrous sodium sulfite

  • Sodium bicarbonate

  • Water

  • Mechanical stirrer, thermometer, and heating plate

Procedure:

  • In a large beaker equipped with a mechanical stirrer, combine anhydrous sodium sulfite (4.76 moles) and sodium bicarbonate (5.0 moles) in 2.4 L of water.[5]

  • Heat the mixture to 70-80 °C.[5]

  • While maintaining the temperature, add p-toluenesulfonyl chloride (2.54 moles) in small portions over 3 hours with vigorous stirring.[5]

  • After the addition is complete, continue stirring for an additional hour.

  • Cool the reaction mixture in an ice bath to precipitate the sodium p-toluenesulfinate.

  • Collect the solid product by filtration and wash with cold water. The product can be used in the next step, ideally after drying.

Experimental Protocol: Stage 2 - S-Alkylation to Yield this compound

This generalized protocol is based on standard procedures for the alkylation of sulfinate salts.[6]

Materials:

  • Sodium p-toluenesulfinate (from Stage 1)

  • 1,3-Dibromopropane

  • Anhydrous Dimethylformamide (DMF)

  • Diatomaceous earth

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium p-toluenesulfinate (1.0 eq) in anhydrous DMF.

  • Add 1,3-dibromopropane (1.5-2.0 eq) to the solution. The use of an excess of the dibromoalkane is crucial to minimize the formation of the bis-alkylated byproduct.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Reactivity Profile and Mechanistic Considerations

The synthetic utility of this compound stems from its two distinct reactive sites. Understanding the reactivity of each is key to its effective implementation in multi-step syntheses.

G cluster_0 Site 1: Alkyl Bromide cluster_1 Site 2: Aryl Sulfone Molecule This compound SN2 Nucleophilic Substitution (Sₙ2) Molecule->SN2 Sulfone Sulfone Moiety Molecule->Sulfone C-N Bond Formation C-N Bond Formation SN2->C-N Bond Formation Amines C-O Bond Formation C-O Bond Formation SN2->C-O Bond Formation Alcohols, Phenols C-S Bond Formation C-S Bond Formation SN2->C-S Bond Formation Thiols Hydrogen Bond Acceptor Hydrogen Bond Acceptor Sulfone->Hydrogen Bond Acceptor Metabolic Stability Metabolic Stability Sulfone->Metabolic Stability Modulation of Physicochemical Properties Modulation of Physicochemical Properties Sulfone->Modulation of Physicochemical Properties

Caption: Reactivity profile of this compound.

  • The Alkyl Bromide Terminus: The primary bromide is a good leaving group and is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.[7] This allows for the straightforward covalent attachment of the p-tolylsulfonylpropyl scaffold to a molecule of interest. The reaction typically proceeds via an Sₙ2 mechanism, favoring polar aprotic solvents.

  • The Aryl Sulfone Moiety: The sulfone group is generally stable and unreactive under many synthetic conditions.[6] Its primary role is as a structural component in the target molecule. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the adjacent aromatic ring, although this is not the primary reactive site of the molecule in the context of its use as a building block. In a medicinal chemistry context, the sulfone group is a valuable pharmacophore, acting as a hydrogen bond acceptor and contributing to the overall polarity and solubility of the molecule.[8]

Applications in Drug Development and Medicinal Chemistry

Aryl alkyl sulfones are a prevalent structural motif in a number of marketed drugs and clinical candidates.[8] The sulfone group is often employed as a bioisostere for other functional groups, such as sulfoxides or amides, to improve pharmacokinetic properties. This compound serves as a valuable building block for introducing this important pharmacophore.

The bifunctional nature of this reagent allows for its use in the synthesis of diverse compound libraries for screening purposes. For instance, it can be reacted with a variety of primary or secondary amines to generate a library of sulfonamides with a propyl linker. The resulting secondary or tertiary amine can then be further functionalized.

While direct citation of this compound in the synthesis of a specific drug is not readily found in the public literature, its utility can be inferred from the importance of the aryl sulfone scaffold in drugs such as Vioxx (Rofecoxib) and Bextra (Valdecoxib), where the sulfone group is a key component of the pharmacophore. The ability to readily introduce a functionalized aryl alkyl sulfone moiety makes this reagent a powerful tool for lead optimization campaigns in drug discovery.

Safety and Handling

1-((3-Bromopropyl)sulfonyl)-4-methylbenzene is an irritant to the eyes, skin, and respiratory system.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Before use, the Safety Data Sheet (SDS) should be consulted for comprehensive safety and handling information.

Conclusion

This compound is a commercially available and highly versatile bifunctional reagent. Its synthesis from readily available starting materials is straightforward, and its dual reactivity makes it an attractive building block for organic synthesis and medicinal chemistry. For researchers aiming to introduce the p-tolylsulfonylpropyl moiety into their target molecules, this compound offers a reliable and efficient solution. The stability of the sulfone group, coupled with the reactivity of the terminal bromide, provides a powerful platform for the creation of novel chemical entities with potential therapeutic applications.

References

  • Whitmore, F. C., & Hamilton, F. H. (n.d.). SODIUM p-TOLUENESULFINATE. Organic Syntheses, 01, 85. [Link]

  • Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. Organic & Biomolecular Chemistry, (2005). [Link]

  • This compound - ChemBK. (2024, April 9). [Link]

  • Synthesis of sulfones from organozinc reagents, DABSO, and alkyl halides. (n.d.). [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC, (n.d.). [Link]

  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PMC, (n.d.). [Link]

  • This compound - ChemBK. (2024, April 9). [Link]

  • Recent Advances in the Synthesis of Sulfones. Thieme, (2016, June 7). [Link]

  • METHYL p-TOLYL SULFONE. Organic Syntheses, (n.d.). [Link]

  • New preparation technology of p-toluenesulfonyl chloride.
  • This compound | 5755-77-1 | C10H13BrO2S | Appchem. (n.d.). [Link]

  • Sodiump-Toluenesulfinate/KI-Mediated Aerobic Oxidative Iodination of Terminal Alkynes for Synthesis of 1-Iodoalkynes and 1,3-Diynes. sioc-journal.cn, (n.d.). [Link]

  • Preparation method of chiral optical pure p-toluenesulfinamide.
  • Pharmaceutical intermediate and its production and use.
  • (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Organic Syntheses, (n.d.). [Link]

  • p-TOLYLSULFONYLDIAZOMETHANE. Organic Syntheses, (n.d.). [Link]

  • 2,3-dibromopropene. Organic Syntheses, (n.d.). [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI, (2020, October 20). [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange, (2018, May 16). [Link]

  • Organic Synthesis Drug Intermediates. ZM Silane Limited, (2025, September 13). [Link]

  • Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts, (2023, January 22). [Link]

Sources

Methodological & Application

Synthesis of novel sulfonamides using 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of Novel N-Alkylated Sulfonamides Using 1-(3-Bromopropanesulfonyl)-4-methylbenzene as a Bifunctional Linker

Audience: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Sulfonamide Scaffold

The sulfonamide functional group (–SO₂N<) is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The biological activity of these compounds is profoundly influenced by the substituents on the sulfonamide nitrogen. Consequently, the development of robust synthetic methodologies to introduce novel N-substituents is a critical endeavor in drug discovery and lead optimization campaigns.[3][4]

This application note details a strategic approach to synthesize novel sulfonamides through N-alkylation, employing This compound as a versatile bifunctional reagent. This molecule is uniquely equipped with two key features:

  • An electrophilic 3-bromopropyl chain , which serves as the reactive handle for alkylating a nucleophilic sulfonamide nitrogen.

  • A stable p-tolylsulfone (tosyl) moiety , which imparts specific physicochemical properties such as increased polarity and potential for hydrogen bond acceptance, while also serving as a rigid structural linker.[5]

This protocol provides a departure from the conventional synthesis of sulfonamides (amine + sulfonyl chloride) and instead focuses on the post-synthetic modification of existing sulfonamide scaffolds.[6] This allows for the diversification of lead compounds, enabling the exploration of new chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic profiles. We will explore the underlying reaction mechanism, provide a detailed, self-validating experimental protocol, and discuss methods for characterization and troubleshooting.

Mechanistic Rationale: The Causality of Experimental Design

The core of this synthetic strategy is a classical bimolecular nucleophilic substitution (Sₙ2) reaction. The efficacy of this transformation hinges on several key factors that dictate the experimental setup.

  • Nucleophile Activation: The nitrogen atom of a primary or secondary sulfonamide is only weakly nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[7] To initiate the reaction, the N-H proton must be removed by a base to generate a highly nucleophilic sulfonamide anion. The choice of base is critical; a non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is ideal as it will not compete with the sulfonamide anion in attacking the alkyl bromide.

  • The Electrophile: this compound provides a primary alkyl bromide. Primary halides are excellent substrates for Sₙ2 reactions because the electrophilic carbon is sterically unhindered, minimizing competing elimination (E2) reactions.

  • Solvent Selection: The reaction is best conducted in a polar, aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN). These solvents can solvate the cation of the base (e.g., K⁺ or Na⁺) but do not form a strong solvation shell around the sulfonamide anion, leaving its nucleophilicity intact. This environment accelerates the rate of the Sₙ2 reaction.[1]

The general reaction scheme is depicted below.

G cluster_products Product r1 R-SO₂-NH-R' (Primary/Secondary Sulfonamide) plus1 + r2 Br-(CH₂)₃-SO₂-Tolylthis compound p1 R-SO₂-N(R')-(CH₂)₃-SO₂-TolylNovel N-Alkylated Sulfonamide reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (Δ) reagents->mid_point mid_point->p1

Sources

Application Notes & Protocols: 1-(3-Bromopropanesulfonyl)-4-methylbenzene for Selective Alkylation of Phenols and Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Reagent for Classic Transformations

The alkylation of phenols and thiols to form ethers and thioethers, respectively, represents a cornerstone transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and materials. The Williamson ether synthesis, a classic method, typically involves the reaction of a deprotonated alcohol (alkoxide) or thiol (thiolate) with a primary alkyl halide.[1][2][3] While effective, simple alkyl halides can sometimes present challenges related to reactivity, selectivity, and harsh reaction conditions.

This guide introduces 1-(3-Bromopropanesulfonyl)-4-methylbenzene as a superior alkylating agent for these critical transformations. This reagent uniquely combines the reactivity of a primary alkyl bromide with the activating and leaving group properties inherent to a sulfonyl moiety. The presence of the tosyl (p-toluenesulfonyl) group enhances the electrophilicity of the propyl chain, facilitating a clean and efficient SN2 reaction under mild conditions.[4] This document provides a comprehensive overview of the reagent's mechanism, comparative advantages, and detailed, field-proven protocols for its application in both O-alkylation and S-alkylation reactions.

Reagent Profile and Mechanism of Action

This compound (CAS 5755-77-1) is a bifunctional molecule featuring a primary alkyl bromide as the reactive site for nucleophilic substitution and a p-toluenesulfonyl group.[5][6]

Key Structural Features:

  • Primary Alkyl Bromide: The C-Br bond is the site of alkylation. As a primary halide, it is ideally suited for SN2 reactions, minimizing the risk of competing elimination (E2) reactions that are common with secondary or tertiary halides.[7]

  • p-Toluenesulfonyl Group (Tosyl): This group acts as a powerful electron-withdrawing group, increasing the electrophilicity of the propyl chain. More importantly, sulfones are excellent leaving groups, but in this configuration, the tosyl group remains part of the transferred fragment while the bromide ion is the leaving group.[8]

The reaction proceeds via a classical SN2 mechanism. First, a mild base deprotonates the phenol or thiol, generating the corresponding nucleophilic phenoxide or thiolate anion. This anion then performs a backside attack on the carbon atom bonded to the bromine, displacing the bromide ion and forming the new C-O or C-S bond in a single, concerted step.[3]

Caption: SN2 Mechanism for Alkylation.

Experimental Protocols

These protocols are designed as robust starting points. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Protocol 1: O-Alkylation of Phenols

This procedure details the synthesis of aryl propylsulfonyl ethers, a valuable scaffold in medicinal chemistry. The use of a moderate base like potassium carbonate is sufficient for deprotonating phenols without promoting side reactions.[9]

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (approx. 0.1 - 0.2 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser, TLC plates

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the substituted phenol (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF or MeCN to the flask. Polar aprotic solvents are ideal as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.[7][9]

  • Reaction: Stir the mixture at 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically eluting with a mixture of hexane and ethyl acetate. The reaction is usually complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.

Protocol 2: S-Alkylation of Thiols

This protocol describes the synthesis of aryl propylsulfonyl thioethers. Thiols are generally more acidic and more nucleophilic than their corresponding phenols, allowing for even milder reaction conditions.

Materials:

  • Substituted Thiophenol (1.0 eq)

  • This compound (1.05 - 1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq) or Cesium Carbonate (Cs₂CO₃) for less reactive thiols.

  • Acetone or Acetonitrile (MeCN) (approx. 0.1 - 0.2 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates

Step-by-Step Methodology:

  • Setup: To a round-bottom flask with a magnetic stir bar, add the thiophenol (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add acetone or MeCN.

  • Reagent Addition: Add a solution of this compound (1.05 eq) in the same solvent dropwise at room temperature. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature. The S-alkylation is typically much faster than O-alkylation and is often complete within 1-4 hours. Monitor progress by TLC.

  • Work-up: Filter the reaction mixture to remove the inorganic base. Rinse the solid with a small amount of the reaction solvent.

  • Concentration: Concentrate the filtrate in vacuo.

  • Purification: Dissolve the crude residue in DCM or EtOAc and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify the product via flash column chromatography.

Workflow start 1. Combine Reactants (Phenol/Thiol, Reagent, Base) solvent 2. Add Anhydrous Solvent (DMF, MeCN, Acetone) start->solvent react 3. Heat / Stir (Monitor by TLC) solvent->react workup 4. Aqueous Work-up (Quench & Extract) react->workup wash 5. Wash Organic Layer (Water & Brine) workup->wash dry 6. Dry & Concentrate (Na₂SO₄ / MgSO₄, Rotovap) wash->dry purify 7. Purify (Column Chromatography) dry->purify product Final Product purify->product

Caption: General Experimental Workflow.

Comparative Analysis & Troubleshooting

FeatureThis compoundSimple Alkyl Halides (e.g., Propyl Bromide)Alkyl Tosylates (e.g., Propyl Tosylate)
Reactivity HighModerateHigh
Leaving Group Br⁻ (Excellent)Br⁻ (Excellent)OTs⁻ (Excellent)[4]
Reaction Conditions Mild (RT to 80 °C)Often requires higher temperatures or stronger basesMild to moderate
Side Reactions Low risk of eliminationHigher risk of elimination, especially with hindered substratesLow risk of elimination
Handling Solid, stable, easy to handle[6]Volatile liquidOften prepared in situ or requires careful handling
Cost/Availability Specialty reagentCommodity chemicalCan be prepared from the alcohol

Troubleshooting Guide:

  • Low or No Conversion:

    • Ensure the base is anhydrous and of sufficient quantity. For weakly acidic phenols, consider a stronger base like Cs₂CO₃ or NaH.

    • Increase the reaction temperature in 20 °C increments.

    • Verify the quality of the alkylating agent; it should be a white to off-white solid.[6]

  • Formation of Side Products:

    • If elimination is suspected (unlikely but possible), lower the reaction temperature and use a less-hindered base.

    • For phenols, C-alkylation can sometimes compete with O-alkylation.[10][11] Using highly polar, aprotic solvents like DMF or DMSO generally favors the desired O-alkylation.

Safety and Handling

  • Hazard Profile: this compound is an irritant. It may cause irritation to the eyes, skin, and respiratory system.[6]

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid direct contact and inhalation of dust.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective and versatile alkylating agent for the selective modification of phenols and thiols. Its enhanced reactivity, driven by the integral sulfonyl group, allows for clean SN2 reactions under mild conditions, often leading to higher yields and fewer side products compared to traditional alkyl halides. The protocols and data presented herein provide a solid foundation for researchers to successfully incorporate this valuable reagent into their synthetic workflows.

References

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Consideration of selectivity in tosylation of alcohols in the absence of KOH. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • Hunt, I. (n.d.). Ch8 : Tosylates. University of Calgary. [Link]

  • ChemBK. (2024). This compound. [Link]

  • OpenOChem Learn. (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols. [Link]

  • PubMed. (n.d.). Alkylation of phenol: a mechanistic view. [Link]

  • Royal Society of Chemistry. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. [Link]

  • ResearchGate. (2011). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]

  • Appchem. (n.d.). This compound. [Link]

  • National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]

Sources

Experimental protocol for the synthesis of thioethers with 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Thioethers via SN2 Alkylation of Thiols with 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Abstract

Thioethers, or sulfides, are a critical class of organosulfur compounds extensively found in pharmaceuticals, natural products, and advanced materials.[1][2][3] Their synthesis is a cornerstone of modern medicinal and materials chemistry. This document provides a detailed experimental protocol for the synthesis of thioethers through the nucleophilic substitution of this compound with various thiols. This method leverages the principles of the Williamson ether synthesis, adapted for sulfur nucleophiles, providing a reliable and versatile route to complex sulfonyl-containing thioethers.[4][5][6] We will explore the underlying reaction mechanism, provide a step-by-step laboratory procedure, and discuss the critical parameters that ensure a successful and reproducible outcome.

Introduction and Mechanistic Overview

The construction of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis.[1][2] Among the myriad methods available, the SN2 reaction between a thiolate anion and an alkyl halide remains one of the most robust and widely employed strategies.[5][6] This pathway is analogous to the well-known Williamson ether synthesis.[4]

The overall transformation proceeds in two key stages:

  • Deprotonation: A thiol (R-SH) is treated with a suitable base to generate a highly nucleophilic thiolate anion (R-S⁻). Thiols are generally more acidic than their alcohol counterparts, allowing for the use of a wide range of bases.[4]

  • Nucleophilic Attack: The generated thiolate anion attacks the electrophilic carbon atom of the alkyl halide—in this case, the carbon bonded to bromine in this compound. This concerted, single-step reaction displaces the bromide leaving group and forms the desired C-S bond, yielding the thioether product.[4][5][6]

The choice of base and solvent is critical for maximizing reaction efficiency. Strong, non-nucleophilic bases such as sodium hydride (NaH) are often used to ensure complete and irreversible deprotonation of the thiol.[4] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are preferred as they effectively solvate the counter-ion of the base while leaving the thiolate nucleophile highly reactive.[5] It is also crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the facile oxidation of the thiolate anion to disulfide byproducts.[4]

Experimental Workflow Diagram

The following diagram outlines the general laboratory workflow for the synthesis, from initial setup to final product characterization.

SynthesisWorkflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis Setup Inert Atmosphere Setup (Flask, N2/Ar) Reagents Reagent Preparation (Thiol, Base, Solvent) Setup->Reagents 1. Prepare Deprotonation Thiolate Formation (Base Addition) Reagents->Deprotonation 2. Combine Alkylation SN2 Alkylation (Add Bromide Substrate) Deprotonation->Alkylation 3. In Situ Generation Monitoring Reaction Monitoring (TLC) Alkylation->Monitoring 4. React & Monitor Workup Aqueous Work-up & Extraction Monitoring->Workup 5. Isolate Crude Purify Column Chromatography Workup->Purify 6. Purify Characterization Product Characterization (NMR, MS, IR) Purify->Characterization 7. Verify

Caption: General workflow for thioether synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of a generic thiol with this compound. Stoichiometry and reaction times may need to be optimized for specific thiol substrates.

Materials and Equipment
Reagent/MaterialGradeSupplierPurpose
This compound≥97%CommercialElectrophile / Alkylating Agent
Thiol (e.g., Thiophenol)≥98%CommercialNucleophile Precursor
Sodium Hydride (NaH), 60% dispersion in oilReagent GradeCommercialBase for deprotonation
N,N-Dimethylformamide (DMF), anhydrousAnhydrous, ≥99.8%CommercialReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction Solvent
Brine (Saturated NaCl solution)Laboratory GradeIn-houseWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying Agent
Silica Gel60 Å, 230-400 meshCommercialStationary Phase for Chromatography
Round-bottom flask, two-neck------Reaction Vessel
Magnetic stirrer and stir bar------Agitation
Septa and Nitrogen/Argon inlet------Maintain Inert Atmosphere
Syringes and needles------Reagent Transfer
Thin Layer Chromatography (TLC) plates------Reaction Monitoring

Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert, dry atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All operations should be performed in a certified chemical fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried two-neck round-bottom flask.

    • Seal the flask with rubber septa and place it under a positive pressure of dry nitrogen or argon.

    • To the flask, add sodium hydride (1.2 equivalents, 60% dispersion). Wash the mineral oil from the NaH by adding anhydrous hexane via syringe, stirring briefly, stopping the stirring to allow the NaH to settle, and then carefully removing the hexane supernatant with a syringe. Repeat this wash twice. Dry the NaH under a stream of nitrogen.

  • Thiolate Formation:

    • Add anhydrous DMF (approx. 0.1 M relative to the thiol) to the flask containing the washed NaH.

    • Prepare a solution of the thiol (1.0 equivalent) in a small amount of anhydrous DMF.

    • Add the thiol solution dropwise to the stirred suspension of NaH in DMF at 0 °C (ice bath).

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed. The completion of deprotonation results in a clear solution of the sodium thiolate.

  • SN2 Alkylation:

    • Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the stirred thiolate solution at room temperature.

    • Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress should be monitored by TLC by observing the consumption of the starting thiol.

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of deionized water to destroy any excess NaH.

    • Transfer the mixture to a separatory funnel and dilute with additional water and ethyl acetate.

    • Separate the layers. Wash the organic layer sequentially with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure thioether.

    • Combine the product-containing fractions and remove the solvent under reduced pressure.

    • Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Field-Proven Insights and Troubleshooting

  • Rationale for Anhydrous Conditions: The thiolate anion is a strong nucleophile but also a moderate base. The presence of water or other protic impurities can protonate the thiolate, reducing its nucleophilicity and halting the reaction. Furthermore, any unreacted NaH will react violently with water.

  • Incomplete Reaction: If TLC analysis shows significant unreacted starting material after 12 hours, the reaction mixture can be gently heated to 40-50 °C to increase the reaction rate. However, be aware that higher temperatures may promote side reactions.

  • Disulfide Formation: The observation of a disulfide byproduct (R-S-S-R) indicates oxidation of the thiolate. This is almost always due to an inadequate inert atmosphere. Ensure all glassware is dry and the system is properly purged with nitrogen or argon before starting.

  • Alternative Bases: For thiols that are particularly sensitive or for scaled-up reactions where handling NaH is hazardous, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often with gentle heating to drive the reaction to completion.[7]

  • Solvent Choice: While DMF is an excellent solvent for this reaction, concerns over its toxicity are growing.[5][7] Alternative polar aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) can often be substituted with some optimization of reaction time and temperature.

References

  • Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]

  • Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. (n.d.). ResearchGate. [Link]

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (n.d.). Wordpress. [Link]

  • Chapter 18: Ethers and Epoxides; Thiols and Sulfides. (n.d.). University of Calgary. [Link]

  • Williamson Ether Synthesis & Epoxide Reactions. (n.d.). Scribd. [Link]

  • Approaches toward transformation of sulfonyl chlorides into thioethers. (2022). ResearchGate. [Link]

  • Williamson Ether Synthesis Practice Questions & Answers. (n.d.). Study Pug. [Link]

  • Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of sulfides (thioethers) and derivatives. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of sulfonyl halides. (a) The oxidation of thiols using NCS/NBS-iPrOH. (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of some thioether compounds by thiol-ene click chemistry. (2022). ResearchGate. [Link]

  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2024). National Institutes of Health. [Link]

  • Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. (2018). National Institutes of Health. [Link]

  • Recent Advances in the Synthesis of Thioether. (2024). ResearchGate. [Link]

  • Metal-free thiolation of sulfonyl hydrazone with thiophenol: synthesis of 4-thio-chroman and diarylmethyl thioethers. (2023). PubMed. [Link]

  • A New Method for Synthesis of Thioethers from Phenyl N-Sulfonamide. (2020). ChemRxiv. [Link]

  • Kinetics of the nucleophilic addition of some aromatic thiols to aryl vinyl sulphones. (n.d.). Sci-Hub. [Link]

  • Regio- and stereospecific thiol-thioalkyne reaction facilitated by organic base. (n.d.). ChemRxiv. [Link]

  • Reactions of diazines with nucleophiles--IV. The reactivity of 5-bromo-1,3,6-trimethyluracil with thiolate ions--substitution versus X-philic versus single electron transfer reactions. (1995). PubMed. [Link]

  • 03.02 Reactivity of Thiols and Thiolates. (2019). YouTube. [Link]

  • Purple‐Light Promoted Thiol‐ene Reaction of Alkenes. (2020). ResearchGate. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Wordpress. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Reagent for Heterocyclic Synthesis

1-(3-Bromopropanesulfonyl)-4-methylbenzene is a bifunctional organic compound featuring two key reactive sites: a primary alkyl bromide and a p-toluenesulfonyl (tosyl) group. The presence of a good leaving group (bromide) on a three-carbon chain and a robust sulfonyl group makes this reagent a highly valuable building block for the synthesis of saturated nitrogen-containing heterocycles. Specifically, it is well-suited for the construction of six-membered rings such as substituted thiomorpholine-1,1-dioxides and piperidines.

The tosyl group in the final heterocyclic product can serve multiple purposes. It can act as a protecting group for the nitrogen atom, rendering it less basic and nucleophilic. This allows for selective reactions at other positions of the molecule. Furthermore, the tosyl group can be a key pharmacophore in drug candidates, influencing their binding to biological targets. The sulfone moiety, in particular, is a common feature in many bioactive molecules due to its ability to act as a hydrogen bond acceptor and its metabolic stability.

This guide provides a detailed protocol for a proposed application of this compound in the synthesis of N-substituted thiomorpholine-1,1-dioxides, a class of compounds with significant interest in medicinal chemistry. The proposed methodology is based on established principles of nucleophilic substitution and cyclization reactions.

Proposed Synthetic Application: Synthesis of N-Arylthiomorpholine-1,1-dioxides

A plausible and efficient application of this compound is its reaction with primary amines to yield N-substituted thiomorpholine-1,1-dioxides. This transformation is a one-pot, two-step process involving an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization.

Mechanistic Rationale

The reaction proceeds through a well-understood mechanism:

  • Initial N-Alkylation: The primary amine, acting as a nucleophile, attacks the electrophilic carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of an intermediate N-(3-(p-toluenesulfonyl)propyl)amine.

  • Intramolecular Cyclization: In the presence of a base, the nitrogen atom of the intermediate is deprotonated, enhancing its nucleophilicity. This is followed by an intramolecular nucleophilic attack on the carbon atom adjacent to the sulfonyl group, which is activated towards nucleophilic attack. Although the tosyl group itself is not a leaving group in this context, the initial product is the N-tosyl protected heterocycle. However, the starting material is this compound, which already contains the sulfonyl group as part of the backbone, leading to the formation of a thiomorpholine-1,1-dioxide ring. The tosyl group from the starting material is incorporated into the final heterocyclic ring structure.

The overall reaction is a tandem N-alkylation and intramolecular cyclization.

Reaction Workflow Diagram

G reagent This compound intermediate N-Alkylated Intermediate reagent->intermediate Intermolecular SN2 Reaction amine Primary Amine (R-NH2) amine->intermediate base Base (e.g., K2CO3) base->intermediate solvent Solvent (e.g., DMF) solvent->intermediate product N-Substituted Thiomorpholine-1,1-dioxide intermediate->product Intramolecular Cyclization

Application Note: Leveraging 1-(3-Bromopropanesulfonyl)-4-methylbenzene in a Ugi-Type Multicomponent Reaction for the Rapid Synthesis of Novel Sulfonamide-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery, enabling the rapid assembly of complex molecules from simple precursors in a single step.[1] This application note details a novel strategy utilizing the bifunctional reagent 1-(3-Bromopropanesulfonyl)-4-methylbenzene as a linchpin in a sequential Ugi four-component reaction (Ugi-4CR) followed by a post-condensation intramolecular cyclization. This approach provides a highly efficient and diversity-oriented pathway to novel N-aryl- and N-alkyl-substituted sultam-lactams, a scaffold of significant interest in pharmaceutical development. We provide the chemical rationale, a detailed experimental protocol for a model system, and a strategy for library synthesis.

Introduction: The Convergence of MCRs and Library Synthesis

The demand for structurally diverse and complex small molecules for high-throughput screening (HTS) has positioned multicomponent reactions as a cornerstone of modern drug discovery.[2][3] MCRs, which combine three or more reactants in a one-pot synthesis, offer significant advantages over traditional linear syntheses, including operational simplicity, high atom economy, and a reduction in waste generation.[4] The Ugi four-component condensation (Ugi-4CC) is a preeminent example, reacting an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amide derivatives.[5][6]

A particularly powerful extension of this methodology involves post-condensation modifications, where the initial Ugi product undergoes a subsequent reaction, often an intramolecular cyclization, to generate complex heterocyclic systems.[7][8] This "Ugi-post-condensation" strategy dramatically expands the chemical space accessible from a single MCR. This note proposes the use of a unique bifunctional component to unlock a novel post-Ugi cyclization pathway.

The Building Block: this compound - A Bifunctional Linchpin

This compound is a crystalline solid characterized by two distinct reactive functionalities ripe for exploitation in a sequential reaction design.[9]

  • The Tosyl Group Precursor: The arylsulfonyl moiety is a classic component of many sulfonamide-based drugs. In our proposed MCR, we envision using an N-amino acid as the carboxylic acid component, which can be pre-functionalized with the tosyl group or formed in situ.

  • The Electrophilic Propyl Bromide Chain: The terminal alkyl bromide provides a reactive handle for a subsequent intramolecular nucleophilic substitution.

By incorporating an amine nucleophile within the Ugi product, the stage is set for a spontaneous or induced intramolecular cyclization, leveraging the pendant bromo-propyl chain to forge a new heterocyclic ring.

Proposed Application: A Post-Ugi Intramolecular Sulfonamidation for Novel Heterocycle Synthesis

We propose a novel reaction sequence where an N-protected amino acid (acting as the carboxylic acid component), an aldehyde, a primary amine, and an isocyanide undergo a Ugi-4CR. The key innovation is the subsequent deprotection of the amine on the amino acid residue, followed by an intramolecular nucleophilic attack on the bromo-propyl chain of the sulfonamide, yielding a constrained, bicyclic sultam-lactam structure.

Reaction Design and Mechanism

The overall transformation is a two-stage, one-pot process.

Stage 1: Ugi Four-Component Reaction. The reaction is initiated by the condensation of an aldehyde (R¹-CHO) and a primary amine (R²-NH₂) to form an imine. Concurrently, the isocyanide (R³-NC) and a custom carboxylic acid component, 2-((4-methyl-N-(3-bromopropyl)phenyl)sulfonamido)acetic acid (a pre-functionalized glycine derivative), react to form a nitrilium ion intermediate. These intermediates rapidly combine and undergo an irreversible Mumm rearrangement to yield the stable Ugi adduct.[6]

Stage 2: Intramolecular Cyclization. Upon formation of the Ugi product, a base is introduced to facilitate the intramolecular N-alkylation. The sulfonamide nitrogen attacks the terminal carbon of the bromo-propyl chain, displacing the bromide and forming a seven-membered sultam ring. This post-Ugi cyclization locks the conformation of the peptide-like backbone.[10]

Mechanism Diagram

MCR_Mechanism cluster_Ugi Stage 1: Ugi 4-CR cluster_Cyclization Stage 2: Intramolecular Cyclization R1CHO Aldehyde (R¹) Imine Imine Intermediate R1CHO->Imine R2NH2 Amine (R²) R2NH2->Imine Ugi_Adduct Linear Ugi Product Imine->Ugi_Adduct Acid Ts-Gly(3-Br-Pr)-OH (Carboxylic Acid) Acid->Ugi_Adduct R3NC Isocyanide (R³) R3NC->Ugi_Adduct Final_Product Cyclized Sultam-Lactam Ugi_Adduct->Final_Product Sₙ2 Cyclization Base Base (e.g., K₂CO₃) Base->Final_Product caption Proposed Ugi / Intramolecular Cyclization Mechanism

Caption: Proposed Ugi / Intramolecular Cyclization Mechanism

Workflow for Library Generation

The power of this MCR lies in its suitability for creating large chemical libraries by simply varying the input components.[11] A parallel synthesis approach can be employed to rapidly generate hundreds of unique analogs.

Library Synthesis Workflow

Library_Workflow cluster_inputs Input Building Blocks Aldehydes Aldehyde (R¹ Library) MCR Parallel Ugi-4CR (Automated Liquid Handler) Aldehydes->MCR Amines Amine (R² Library) Amines->MCR Isocyanides Isocyanide (R³ Library) Isocyanides->MCR Core_Reagent 1-(3-Bromopropanesulfonyl) -4-methylbenzene Derivative Core_Reagent->MCR Cyclization In-situ Cyclization (Base Addition) MCR->Cyclization Purification High-Throughput Purification (e.g., Mass-Directed Prep-HPLC) Cyclization->Purification QC QC & Analysis (LC-MS, NMR) Purification->QC Plating Library Plating (Assay Ready Plates) QC->Plating caption Workflow for MCR-based Library Synthesis

Sources

Navigating Bifunctional Reactivity: Protecting Group Strategies and Synthetic Applications of 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule with Dual Personality

In the intricate tapestry of modern organic synthesis, reagents that offer more than one reactive handle are invaluable assets. They provide elegant and efficient pathways to complex molecular architectures, streamlining synthetic routes and enabling novel transformations. 1-(3-Bromopropanesulfonyl)-4-methylbenzene, a molecule possessing both a potent electrophilic sulfonyl group and a reactive alkyl bromide, epitomizes this bifunctional paradigm. This technical guide delves into the strategic application of this reagent, not merely as a protecting group, but as a versatile building block for advanced synthetic endeavors, particularly in the realm of drug discovery and development. We will explore its utility in the protection of key functional groups and, more importantly, how its dual reactivity can be harnessed for subsequent intramolecular transformations to forge new heterocyclic scaffolds.

Section 1: The Tosyl Moiety - More Than Just a Protecting Group

The p-toluenesulfonyl (tosyl) group is a cornerstone of organic synthesis, renowned for its ability to convert poor leaving groups, such as hydroxyls, into excellent ones.[1] This capacity stems from the inherent stability of the tosylate anion, which is resonance-stabilized, rendering it a weak base and thus an excellent leaving group.[1] In the context of this compound, the tosyl group serves a dual purpose. Initially, it can be employed as a robust protecting group for alcohols, amines, and thiols. Subsequently, the protected intermediate, now bearing a reactive 3-bromopropyl chain, is primed for a variety of synthetic manipulations.

Mechanism of Tosylation: A Nucleophilic Attack on Sulfur

The fundamental reaction for the installation of the tosyl group is a nucleophilic attack of a heteroatom (oxygen, nitrogen, or sulfur) on the electrophilic sulfur atom of the sulfonyl group. In the case of this compound, the reaction proceeds with the displacement of a bromide ion from the sulfonyl group. However, it is important to note that the synthesis of this reagent itself involves the reaction of p-toluenesulfonyl chloride with 3-bromopropanol.[2] For the purpose of functional group protection, we will consider the reaction of a nucleophile with a sulfonylating agent. The general mechanism is depicted below.

Caption: General mechanism of tosylation.

Section 2: Experimental Protocols for Functional Group Protection

The following protocols are adapted from established methods for tosylation and alkylation, tailored for the unique bifunctional nature of this compound. Researchers should optimize these conditions for their specific substrates.

Protection of Primary Amines

The reaction of this compound with primary amines can proceed at two sites: nucleophilic attack at the sulfonyl sulfur or SN2 displacement of the bromide. To favor sulfonamide formation, the reaction is typically carried out under basic conditions to deprotonate the amine, increasing its nucleophilicity towards the sulfonyl group.

Protocol 1: Tosylation of a Primary Amine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).

  • Base Addition: Add a suitable base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.), to the solution and stir for 10 minutes at room temperature.

  • Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protection of Alcohols

The protection of alcohols as tosylates is a classic transformation.[3] The use of a base is crucial to deprotonate the alcohol, forming a more nucleophilic alkoxide.

Protocol 2: Tosylation of a Primary Alcohol

  • Reaction Setup: To a solution of the primary alcohol (1.0 eq.) in anhydrous pyridine (0.2-1.0 M) in a round-bottom flask under an inert atmosphere, cool the mixture to 0 °C.

  • Reagent Addition: Slowly add this compound (1.2 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Maintain the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts and wash sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is typically purified by flash column chromatography.

Protection of Thiols

Thiols are excellent nucleophiles and readily react with sulfonylating agents. The reaction is often rapid and can be performed under mild basic conditions.

Protocol 3: Tosylation of a Thiol

  • Reaction Setup: Dissolve the thiol (1.0 eq.) in a suitable solvent such as THF or DMF (0.1-0.5 M) in a round-bottom flask.

  • Base Addition: Add a base like potassium carbonate (1.5 eq.) or triethylamine (1.2 eq.) and stir the mixture for 15 minutes at room temperature.

  • Reagent Addition: Add this compound (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.

Functional GroupBaseSolventTemperatureTypical Reaction Time
Primary Amine TriethylamineDCM/THF0 °C to RT12-24 h
Primary Alcohol PyridinePyridine0 °C to RT12-18 h
Thiol K₂CO₃THF/DMFRT1-4 h

Section 3: Harnessing the Bifunctional Nature - Intramolecular Cyclization Strategies

The true synthetic power of this compound lies in its bifunctional character. Once the tosyl group has been installed, the pendant 3-bromopropyl chain becomes a reactive handle for subsequent intramolecular transformations, providing a facile entry into valuable heterocyclic scaffolds such as azetidines and oxetanes.[4][5]

Synthesis of N-Tosyl Azetidines

The intramolecular cyclization of N-(3-bromopropyl)tosylamides is a powerful method for the synthesis of N-tosyl azetidines.[4] The reaction is typically promoted by a base, which deprotonates the sulfonamide nitrogen, generating a nucleophilic anion that displaces the bromide in an intramolecular SN2 reaction.

Azetidine Synthesis cluster_0 Deprotonation cluster_1 Intramolecular SN2 Start N-(3-bromopropyl)tosylamide Anion Sulfonamide Anion Start->Anion + Base Base Base TS Transition State Anion->TS attacks C-Br Product N-Tosyl Azetidine TS->Product Br- Br- TS->Br-

Caption: Intramolecular cyclization to form N-tosyl azetidine.

Protocol 4: Synthesis of an N-Tosyl Azetidine

  • Reaction Setup: To a solution of the N-(3-bromopropyl)tosylamide (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile (0.1 M), add a strong base like sodium hydride (1.2 eq., 60% dispersion in mineral oil) or potassium carbonate (2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C to facilitate cyclization.

  • Reaction Monitoring: Monitor the formation of the azetidine product by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with water (if using NaH) and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Synthesis of Oxetanes

Similarly, O-(3-bromopropyl)tosylates can undergo intramolecular cyclization to form oxetanes, although this transformation can be more challenging due to the lower nucleophilicity of the oxygen atom.[5] The reaction typically requires a strong base to generate the alkoxide.

Protocol 5: Synthesis of an Oxetane

  • Reaction Setup: Dissolve the O-(3-bromopropyl)tosylate (1.0 eq.) in an anhydrous solvent like THF (0.1 M) under an inert atmosphere.

  • Base Addition: Cool the solution to 0 °C and add a strong base such as sodium hydride (1.5 eq.) or potassium tert-butoxide (1.5 eq.).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating may be required in some cases.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with diethyl ether.

  • Purification: Wash the organic phase with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The volatile oxetane product may require careful purification, such as distillation or careful column chromatography.

Section 4: Deprotection Strategies

The removal of the tosyl group is a critical step in many synthetic sequences. A variety of methods are available, and the choice depends on the stability of the substrate to the reaction conditions.

Deprotection MethodReagentsConditionsFunctional Group Compatibility
Reductive Cleavage SmI₂/H₂O[6]THF, rtMild, tolerates many functional groups
Na/naphthaleneTHF, -78 °CStrong, may reduce other groups
Acidic Hydrolysis HBr/AcOH70 °CHarsh, not suitable for acid-labile groups
H₂SO₄/H₂ORefluxVery harsh conditions

digraph "Deprotection Workflow" {
graph [splines=true, overlap=false, nodesep=0.5, fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial"];

"Protected_Substrate" [label="Tosyl-Protected Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Deprotection" [label="Deprotection", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive" [label="Reductive Cleavage\n(e.g., SmI2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acidic" [label="Acidic Hydrolysis\n(e.g., HBr/AcOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Deprotected_Product" [label="Deprotected Product", fillcolor="#F1F3F4", fontcolor="#202124"];

"Protected_Substrate" -> "Deprotection"; "Deprotection" -> "Reductive"; "Deprotection" -> "Acidic"; "Reductive" -> "Deprotected_Product"; "Acidic" -> "Deprotected_Product"; }

Caption: General deprotection workflow for tosyl groups.

Section 5: Applications in Drug Discovery and Medicinal Chemistry

Bifunctional reagents like this compound are of significant interest in drug discovery for the construction of novel heterocyclic scaffolds.[6][7][8] The ability to introduce a tosylamide or tosylate and then perform a subsequent cyclization provides a rapid entry to diverse molecular frameworks. For instance, the azetidine ring is a privileged structure in medicinal chemistry, and its incorporation into drug candidates can improve physicochemical properties such as solubility and metabolic stability.[4] The strategies outlined in this guide can be applied to the synthesis of libraries of compounds for screening in drug discovery programs.

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

This compound emerges as a powerful and versatile reagent that extends beyond the traditional role of a simple protecting group. Its bifunctional nature allows for a "protect and modify" strategy, enabling the synthesis of complex heterocyclic structures in a streamlined fashion. The protocols and strategies detailed in this guide provide a foundation for researchers to explore the full potential of this reagent in their synthetic endeavors, from fundamental methodology development to the synthesis of novel therapeutic agents. As the demand for molecular complexity and synthetic efficiency continues to grow, the strategic use of such bifunctional building blocks will undoubtedly play an increasingly important role in the future of organic synthesis.

References

  • Wuts, P. G. M. & Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2006. [Link]

  • Dahlgren, M. K., et al. "Instantaneous deprotection of tosylamides and esters with SmI2/amine/water". Organic letters, 11(3), 503–506, 2009. [Link]

  • Martinez-Cuezva, A., et al. "Enantioselective Formation of 2-Azetidinones by Ring-Assisted Cyclization of Interlocked N-(α-Methyl)benzyl Fumaramides". Angewandte Chemie International Edition, 57(22), 6563-6567, 2018. [Link]

  • ChemBK. "this compound". ChemBK, 2024. [Link]

  • Sarko, D., et al. "Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases". Current medicinal chemistry, 19(17), 2667-2691, 2012. [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. "PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES". Organic Syntheses, 80, 186, 2003. [Link]

  • Hoefnagel, A. J., et al. "Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s". Beilstein journal of organic chemistry, 6, 773-783, 2010. [Link]

  • Robin, S., & Rousseau, G. "Preparation of Azetidines by 4-endo trig Cyclizations of N-Cinnamyl Tosylamides". European Journal of Organic Chemistry, 2000(17), 3007-3011, 2000. [Link]

  • Phukan, P., Bauer, M., & Maier, M. E. "Facile Generation of Alkenes and Dienes from Tosylates". Synthesis, 2003(09), 1324-1328, 2003. [Link]

  • Heravi, M. M., et al. "Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization". The Journal of Organic Chemistry, 80(1), 694-701, 2015. [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis Featuring 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Rapid Synthesis

In the fast-paced world of drug discovery and development, the ability to rapidly synthesize novel molecular entities is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1][2] By utilizing microwave energy, chemists can achieve dramatic reductions in reaction times, often from hours to mere minutes, along with higher product yields and improved purity profiles.[3] This is accomplished through the efficient and uniform heating of the reaction mixture via mechanisms such as dipolar polarization and ionic conduction.[1]

This application note explores the utility of 1-(3-Bromopropanesulfonyl)-4-methylbenzene, a versatile bifunctional reagent, in microwave-assisted synthesis. The presence of a reactive bromo group and a tosyl moiety makes this compound an excellent building block for introducing a propylsulfonyl linker and for the construction of diverse molecular scaffolds, including various heterocycles. We will provide detailed protocols for key transformations, discuss the underlying principles, and offer practical guidance for researchers and scientists.

Core Principles of Microwave-Assisted Organic Synthesis (MAOS)

Unlike conventional heating which relies on conduction and convection to transfer heat from an external source to the reaction mixture, microwave irradiation directly heats the bulk of the solution. This is achieved through the interaction of the electromagnetic field with polar molecules and ions in the reaction mixture.

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants themselves, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, which in turn generates heat.

  • Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the oscillating electric field. The resulting collisions and resistance to this movement generate heat.

This direct and uniform heating mechanism often leads to a significant acceleration of reaction rates and can enable reactions to be performed at higher temperatures than the solvent's boiling point in sealed vessels, further speeding up the process.

Featured Reagent: this compound

This compound is a valuable synthetic intermediate. Its structure combines a tosyl group, a well-known activating and leaving group, with a propyl bromide, a versatile alkylating agent. This unique combination allows for a range of synthetic transformations.

Chemical Structure:

Structure of this compound.

Application 1: Microwave-Assisted N-Alkylation of Amines

A fundamental transformation in organic synthesis is the formation of carbon-nitrogen bonds. Microwave irradiation significantly accelerates the N-alkylation of a wide range of amines with this compound.

General Protocol for N-Alkylation

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up & Purification Reagents This compound (1 equiv.) Amine (1.2 equiv.) Base (2 equiv.) Solvent (e.g., DMF, Acetonitrile) Microwave Set Temperature (e.g., 120-150 °C) Set Time (e.g., 5-20 min) Power (e.g., 100-300 W) Reagents->Microwave Irradiate Workup Cool to RT Quench with water Extract with organic solvent Dry and concentrate Microwave->Workup Process Purification Column Chromatography Workup->Purification Isolate G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up & Purification Reagents This compound (1 equiv.) Thiol (1.1 equiv.) Base (1.5 equiv.) Solvent (e.g., Ethanol, DMF) Microwave Set Temperature (e.g., 100-130 °C) Set Time (e.g., 5-15 min) Power (e.g., 100-250 W) Reagents->Microwave Irradiate Workup Cool to RT Dilute with water Extract with organic solvent Dry and concentrate Microwave->Workup Process Purification Column Chromatography Workup->Purification Isolate G cluster_0 Initial N-Alkylation cluster_1 Microwave-Assisted Cyclization cluster_2 Work-up & Purification Step1 This compound + o-Haloaniline Base (e.g., K₂CO₃) Solvent (e.g., DMF) Step2 Intermediate from Step 1 Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Step1->Step2 One-pot or sequential Microwave Set Temperature (e.g., 160-180 °C) Set Time (e.g., 30-60 min) Step2->Microwave Irradiate Workup Cool to RT Filter through Celite Concentrate Purify Microwave->Workup Process

Sources

Application Notes and Protocols: Leveraging 1-(3-Bromopropanesulfonyl)-4-methylbenzene in the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 1-(3-bromopropanesulfonyl)-4-methylbenzene as a key bifunctional reagent in the synthesis of potential pharmaceutical intermediates. We delve into the unique reactivity imparted by its dual functional handles—a terminal electrophilic bromide and a latent sulfonamide moiety—and present a detailed, field-proven protocol for the N-alkylation of 4-phenylpiperidine, a privileged scaffold in modern drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolbox for creating novel molecular entities with therapeutic potential.

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of medicinal chemistry, the efficient construction of complex molecules with desirable pharmacokinetic and pharmacodynamic profiles is paramount. Bifunctional reagents, which possess two distinct reactive centers, offer a streamlined approach to molecular elaboration, enabling the introduction of key structural motifs in a single, strategic step. This compound is one such reagent of significant interest.

This compound incorporates a propyl bromide moiety, a potent electrophile amenable to nucleophilic substitution, and a p-toluenesulfonyl (tosyl) group. The tosyl group is a well-established pharmacophore and a versatile synthetic handle, known to influence the solubility, metabolic stability, and target-binding affinity of drug candidates. The three-carbon linker provides conformational flexibility, allowing for optimal spatial orientation of the tosyl group within a target's binding pocket.

The application highlighted in this note focuses on the synthesis of N-alkylated piperidines. The piperidine ring is a cornerstone of numerous approved drugs, valued for its ability to confer favorable properties such as improved bioavailability and reduced off-target effects[1]. Specifically, the 4-phenylpiperidine scaffold is a key structural component in a wide range of centrally acting agents, including analgesics and dopamine receptor modulators[2][3][4][5]. The targeted N-alkylation of this scaffold with this compound yields a novel intermediate, poised for further derivatization or direct biological evaluation.

Physicochemical and Reactivity Profile

This compound is a white to off-white solid at room temperature[6]. Its reactivity is dominated by the electrophilic nature of the primary carbon bearing the bromine atom, making it an excellent substrate for SN2 reactions with a variety of nucleophiles, including amines, thiols, and carbanions. The tosyl group is generally stable under these conditions, serving as a robust molecular tag.

PropertyValueReference
CAS Number 5755-77-1[7]
Molecular Formula C₁₀H₁₃BrO₂S[7]
Molecular Weight 277.18 g/mol [7]
Melting Point 70-71 °C[6]
Appearance White to off-white solid[6]

Core Application: Synthesis of 1-[3-(p-Tolylsulfonyl)propyl]-4-phenylpiperidine

This section provides a detailed protocol for the N-alkylation of 4-phenylpiperidine with this compound. This reaction serves as a model for the broader application of this reagent in the synthesis of N-substituted heterocyclic intermediates.

Scientific Rationale and Causality

The choice of reaction conditions is critical for achieving a high yield and purity of the desired product.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) is employed to deprotonate the secondary amine of 4-phenylpiperidine, generating the nucleophilic free amine. K₂CO₃ is a mild, non-hygroscopic base that is easily removed during workup.

  • Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) is selected to dissolve the reactants and facilitate the SN2 reaction. It does not participate in the reaction and has a convenient boiling point for refluxing.

  • Temperature: Heating the reaction mixture to reflux accelerates the rate of reaction, ensuring complete conversion within a reasonable timeframe.

Visualizing the Synthesis

Figure 1: Reaction scheme for the synthesis of 1-[3-(p-Tolylsulfonyl)propyl]-4-phenylpiperidine.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • 4-Phenylpiperidine (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-phenylpiperidine (1.1 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add this compound (1.0 eq) to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-[3-(p-tolylsulfonyl)propyl]-4-phenylpiperidine.

Workflow Visualization

G start Setup Reaction Vessel reactants Add 4-Phenylpiperidine, K₂CO₃, and CH₃CN start->reactants reagent_add Add 1-(3-Bromopropanesulfonyl) -4-methylbenzene reactants->reagent_add reflux Heat to Reflux (12-24h) reagent_add->reflux tlc Monitor by TLC reflux->tlc workup Cool, Filter, and Concentrate tlc->workup Reaction Complete extraction Aqueous Workup: EtOAc, H₂O, Brine workup->extraction drying Dry (Na₂SO₄) and Concentrate extraction->drying purification Column Chromatography drying->purification end Pure Product purification->end

Figure 2: Experimental workflow for the synthesis and purification.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of potential pharmaceutical intermediates. The protocol detailed herein for the N-alkylation of 4-phenylpiperidine demonstrates a straightforward and efficient method for introducing a flexible, sulfonamide-containing side chain onto a pharmaceutically relevant scaffold. This approach can be readily adapted for the synthesis of a diverse library of compounds for further investigation in drug discovery programs.

References

  • Pontes, J., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl). Journal of Pharmaceutical Research International, 32(17), 78-83. Available at: [Link]

  • Applichem. This compound. Available at: [Link]

  • Lassen, J. B., & Squires, R. F. (1988). 4-Phenylpiperidine compounds and their preparation and use. European Patent EP0285032A1.
  • La Loggia, A. J. (1993). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Kakinuma, H., et al. (2014). C-aryl glucoside SGLT2 inhibitors and method. United States Patent US8853156B2.
  • Janssen, P. A. (1959). 4-phenylpiperidines and their preparation. United States Patent US2904550A.
  • ChemBK. This compound. Available at: [Link]

  • Zask, A., et al. (2015). Synthesis of heterocyclic compounds. United States Patent US9150570B2.
  • Taylor & Francis. 4-Phenylpiperidine – Knowledge and References. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(63), 38248-38280. Available at: [Link]

  • Varrassi, G., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 6(1), 51-60. Available at: [Link]

  • Ferreira, I., et al. (2021). Synthesis of Medicinally Relevant N-Heterocycles. Encyclopedia, 1(4), 1108-1127. Available at: [Link]

  • An, H., et al. (2019). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Molecules, 24(15), 2795. Available at: [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5784-5847. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Alkylation Reactions with 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing alkylation reactions using 1-(3-Bromopropanesulfonyl)-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. Our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, ensuring your success with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 5755-77-1) is a bifunctional organic reagent.[1] It features a propyl chain activated by a strongly electron-withdrawing p-toluenesulfonyl (tosyl) group, terminating in a primary bromide, which is an excellent leaving group. This electronic arrangement makes the terminal carbon highly electrophilic and susceptible to nucleophilic attack.

Its primary use is as a 3-(p-toluenesulfonyl)propylating agent in organic synthesis. It efficiently alkylates a wide range of nucleophiles, including amines (N-alkylation), thiols (S-alkylation), alcohols/phenols (O-alkylation), and soft carbon nucleophiles like enolates (C-alkylation).[2][3][4] This makes it a valuable building block in medicinal chemistry for introducing a flexible three-carbon linker with a sulfone moiety, a common pharmacophore.

Q2: What is the general mechanism for alkylation with this reagent?

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (Nu:⁻) attacks the carbon atom bonded to the bromine, displacing the bromide leaving group in a single, concerted step.

  • dot

    Caption: General SN2 mechanism for alkylation.

The rate and success of this reaction are highly dependent on the strength of the nucleophile, the choice of base and solvent, and the reaction temperature.

Q3: What are the key parameters to consider for reaction optimization?

Optimizing any alkylation reaction requires a systematic approach.[5] For this specific reagent, the critical variables are:

  • Base: The base deprotonates the nucleophile, increasing its nucleophilicity. The choice depends on the pKa of the nucleophile.

  • Solvent: A suitable solvent must dissolve the reactants and facilitate the SN2 mechanism. Polar aprotic solvents are generally preferred.[6]

  • Temperature: Higher temperatures increase the reaction rate but can also promote side reactions like elimination or decomposition.[7][8]

  • Stoichiometry: The molar ratio of the nucleophile, base, and alkylating agent can control selectivity, especially in cases of potential polyalkylation.[4]

Q4: How should I monitor the progress of my reaction?

Regular monitoring is crucial to determine the optimal reaction time and prevent the formation of degradation byproducts.

  • Thin-Layer Chromatography (TLC): The most common method. It allows you to visualize the consumption of the starting materials and the formation of the product. The alkylating agent is non-polar, while the sulfone product is significantly more polar, making them easy to distinguish.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the desired product and helping to identify any side products. This is the preferred method for tracking reactions with complex mixtures.[9]

Troubleshooting Guide

Problem: Low or No Conversion

This is the most common issue and usually points to one of three factors: insufficient nucleophilicity, poor solubility, or low temperature.

  • Evaluate Your Base: The base may not be strong enough to deprotonate your nucleophile effectively. The required base strength follows the acidity of the nucleophile: Thiols/Phenols > Amines > Amides > Carbonyls.

    • Weakly acidic nucleophiles (e.g., secondary amines, anilines): Start with inorganic bases like potassium carbonate (K₂CO₃) or the more effective cesium carbonate (Cs₂CO₃).[6][9]

    • Poorly acidic nucleophiles (e.g., amides, malonates): A stronger base like sodium hydride (NaH) is often necessary to achieve full deprotonation.[4][8][10]

    • Expert Tip: For N-alkylation, DBU is an excellent, non-nucleophilic organic base that often provides high yields in polar aprotic solvents.[7]

  • Reassess Your Solvent: Poor solubility of either the nucleophile salt or the base can halt the reaction.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile (MeCN) are superior for SN2 reactions as they solvate the base's cation, leaving a more reactive "naked" anion.[6][10][11] If using K₂CO₃ in a less polar solvent like acetone or THF yields poor results, switching to DMF or MeCN can dramatically improve the rate.[9]

    • Solubility Test: Before running the reaction, test the solubility of your nucleophile and base in the chosen solvent.

  • Increase Temperature: Many alkylations require thermal energy to overcome the activation barrier.

    • If the reaction is sluggish at room temperature, gradually increase the heat to 50-80 °C and monitor by TLC/LC-MS. Be cautious, as excessive heat can lead to side products.[12]

  • Add a Catalyst:

    • Phase-Transfer Catalyst: If your reaction is biphasic (e.g., solid K₂CO₃ in toluene), a phase-transfer catalyst like 18-crown-6 or tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase.

    • Iodide Catalyst: Adding a catalytic amount (5-10 mol%) of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can accelerate the reaction. This initiates an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide, which is a better leaving group.[9][13]

Problem: Low Yield and/or Multiple Products
  • Polyalkylation: This is common when the nucleophile has multiple reactive sites (e.g., primary amines, malonates) or when the mono-alkylated product is more nucleophilic than the starting material.[4][14]

    • Solution: To favor mono-alkylation, use a stoichiometric excess of the nucleophile (2-3 equivalents) relative to the alkylating agent. Alternatively, a powerful technique is to first deprotonate the nucleophile completely and then add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture.[3][12] This keeps the concentration of the electrophile low, favoring reaction with the more abundant starting nucleophile.

  • O- vs. N-Alkylation (for Amides/Lactams): Amide anions are ambident nucleophiles and can be alkylated at either the nitrogen or the oxygen atom.

    • Causality: O-alkylation is often favored with "harder" electrophiles and in highly polar aprotic solvents (like DMF or DMSO) that strongly solvate the cation, leaving the more electronegative oxygen atom more exposed and reactive.[10]

    • Solution: To favor N-alkylation, consider using a less polar solvent like THF or dioxane. The cation (e.g., Na⁺) will coordinate more tightly with the oxygen atom, sterically blocking it and favoring attack at the nitrogen.[10]

  • Elimination (E2): While less common for primary bromides, elimination to form an alkene can occur under harsh conditions (high temperatures and a strong, sterically hindered base).

    • Solution: Use the mildest conditions possible. Employ a non-hindered base (e.g., K₂CO₃, NaH) and avoid excessively high temperatures.

Problem: Difficult Work-up and Purification

These solvents are excellent for reactions but notoriously difficult to remove.

  • Aqueous Washes: Perform multiple washes of your organic extract with water or a saturated brine solution. DMF and DMSO are water-soluble and will partition into the aqueous layer.

  • Azeotropic Removal: For stubborn traces, add a solvent like toluene or heptane to your product and evaporate the solvent under reduced pressure. This can help azeotropically remove the residual DMF/DMSO.

  • Lyophilization: If your product is a stable solid, dissolving it in a suitable solvent (like 1,4-dioxane or water/acetonitrile) and lyophilizing can effectively remove residual high-boiling solvents.

Optimization Workflow & Protocols

Logical Workflow for Reaction Optimization

The following workflow provides a systematic approach to optimizing a new alkylation reaction with this compound.

  • dot

    OptimizationWorkflow start Define Nucleophile (pKa, Sterics) cond1 Select Initial Conditions Base: K₂CO₃ Solvent: MeCN Temp: RT -> 50°C start->cond1 run1 Run Small-Scale Test Monitor by TLC/LC-MS cond1->run1 check1 Reaction Complete & Clean? run1->check1 scale_up Optimize & Scale-Up check1->scale_up Yes troubleshoot Troubleshoot check1->troubleshoot No no_rxn Issue: No/Slow Reaction troubleshoot->no_rxn side_rxn Issue: Side Products troubleshoot->side_rxn sol_base Option 1: Stronger Base (Cs₂CO₃, NaH) Better Solvent (DMF) no_rxn->sol_base sol_temp Option 2: Increase Temperature (50°C -> 80°C) no_rxn->sol_temp sol_cat Option 3: Add Catalyst (TBAI) no_rxn->sol_cat sol_stoich Option 4: Adjust Stoichiometry (Excess Nu⁻) side_rxn->sol_stoich sol_add Option 5: Slow Addition of Electrophile side_rxn->sol_add sol_base->run1 Re-test sol_temp->run1 Re-test sol_cat->run1 Re-test sol_stoich->run1 Re-test sol_add->run1 Re-test

    Caption: Systematic workflow for optimizing alkylation conditions.

Table 1: Recommended Starting Conditions for Various Nucleophiles
Nucleophile ClassExampleRecommended Base (equiv)Recommended SolventTypical Temp.Key Considerations
Secondary Amine PiperidineK₂CO₃ (1.5) or Cs₂CO₃ (1.5)Acetonitrile, DMF25 - 60 °CCs₂CO₃ is often more effective due to better solubility.[9]
Amide/Lactam BenzamideNaH (1.2)THF, DMF0 - 50 °CAdd NaH at 0 °C. Beware of O-alkylation side products.[10]
Phenol 4-MethoxyphenolK₂CO₃ (1.5)Acetone, DMF25 - 60 °CA straightforward Williamson ether synthesis.
Thiol ThiophenolK₂CO₃ (1.2) or Et₃N (1.5)Ethanol, THF, MeCN25 °CThiolates are very soft and reactive nucleophiles; reactions are often fast.
Carbon Acid Diethyl MalonateNaH (1.2) or NaOEt (1.2)THF, Ethanol0 - 50 °CRisk of dialkylation; use excess nucleophile for mono-alkylation.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol describes a typical procedure for the alkylation of a secondary amine like piperazine using potassium carbonate.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add the secondary amine (1.0 equiv).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 equiv) and anhydrous acetonitrile (MeCN, concentration approx. 0.1 - 0.5 M).

  • Addition: Add this compound (1.05 - 1.1 equiv) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction progress every 1-2 hours using TLC or LC-MS.

  • Work-up: Once the starting amine is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water (3x) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the final product by flash column chromatography on silica gel.

Protocol 2: General Procedure for C-Alkylation of Diethyl Malonate

This protocol uses a stronger base, sodium hydride, suitable for deprotonating carbon acids.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert atmosphere inlet (N₂ or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

  • Deprotonation: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Add anhydrous THF (concentration approx. 0.2 M). Cool the suspension to 0 °C using an ice bath. Add a solution of diethyl malonate (1.2 equiv) in anhydrous THF dropwise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Addition: Cool the resulting enolate solution back to 0 °C. Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkylated product.

References

  • Vertex AI Search. (2025). Alkyl Strategies for Optimizing Reaction Conditions.
  • Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were....
  • Benchchem. (n.d.).
  • PubMed Central (PMC). (n.d.).
  • Reddit. (2023).
  • Reddit. (2023).
  • ChemBK. (2024). This compound.
  • Reddit. (2021).
  • Appchem. (n.d.). This compound.
  • StudySmarter. (2024).
  • Reddit. (2023).
  • Google Patents. (n.d.).
  • Reddit. (2016).
  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?.

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Technical Support Center: Reactions of 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Bromopropanesulfonyl)-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in chemical synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to support your experimental success.

Introduction to this compound

This compound is a bifunctional reagent possessing both a reactive alkyl bromide and a p-toluenesulfonyl (tosyl) group. This unique combination makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecules. The primary alkyl bromide is susceptible to nucleophilic substitution, while the sulfonyl group influences the reactivity of the molecule and can participate in various transformations.

This guide will address potential side reactions and byproduct formation, helping you to optimize your reaction conditions and isolate your desired product with high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions encountered when working with this compound.

FAQ 1: I am seeing an unexpected product with a double bond in my reaction with a basic nucleophile. What is happening?

Answer: You are likely observing a byproduct from an elimination reaction, a common side reaction with alkyl halides in the presence of a base.

Troubleshooting Guide:

  • Problem: Formation of an alkene byproduct, 4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide, instead of the desired substitution product. This occurs via an E2 (bimolecular elimination) mechanism, where the basic nucleophile abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and elimination of bromide.

  • Causality: Strong, sterically hindered bases favor elimination over substitution. Even some nucleophiles that are also basic can promote this side reaction, especially at elevated temperatures.

  • Solution:

    • Choice of Base/Nucleophile: If possible, use a less basic nucleophile. For example, when introducing a nitrogen atom, using an azide salt followed by reduction is often preferable to using ammonia or a primary amine directly if elimination is a problem.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor substitution over elimination.

    • Solvent: Use a polar aprotic solvent like DMSO or DMF. These solvents solvate the cation of the nucleophilic salt, increasing the nucleophilicity of the anion without increasing its basicity as much as protic solvents would.

Experimental Protocol: Minimizing Elimination in Reactions with Amines

A common reaction is the formation of a sulfonamide by reacting this compound with a primary amine. To minimize the formation of the elimination byproduct, consider the following protocol:

  • Dissolve this compound (1 equivalent) in anhydrous acetonitrile.

  • Add the primary amine (1.1 equivalents) and a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied, but be mindful that higher temperatures can favor elimination.

FAQ 2: My final product seems to have incorporated a water molecule, and I see a sulfonic acid byproduct. What could be the cause?

Answer: This indicates that hydrolysis of the sulfonyl group has occurred.

Troubleshooting Guide:

  • Problem: The presence of p-toluenesulfonic acid or the corresponding sulfonic acid of your product in your reaction mixture. Sulfonyl groups can be susceptible to hydrolysis under certain conditions.

  • Causality: The presence of water in your reaction mixture, especially under acidic or basic conditions and at elevated temperatures, can lead to the cleavage of the carbon-sulfur bond. While the tosyl group is generally stable, prolonged exposure to harsh conditions can lead to this side reaction.

  • Solution:

    • Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

    • pH Control: If possible, maintain a neutral pH. Strong acids or bases can catalyze the hydrolysis.

    • Reaction Time and Temperature: Minimize reaction time and avoid excessive heating to reduce the likelihood of hydrolysis.

FAQ 3: I am attempting an intramolecular cyclization to form a sultam, but I am getting low yields and a complex mixture of products. What are the likely byproducts?

Answer: In intramolecular cyclization attempts, you may be facing competing intermolecular reactions or the formation of undesired ring sizes.

Troubleshooting Guide:

  • Problem: Low yields of the desired cyclic product (e.g., a six-membered sultam) and the formation of oligomeric or polymeric material, or smaller, strained ring systems.

  • Causality:

    • Intermolecular Reactions: If the concentration of your starting material is too high, intermolecular reactions (where one molecule reacts with another) can compete with the desired intramolecular cyclization. This leads to dimers, trimers, and polymers.

    • Formation of Kinetically Favored Products: Under certain conditions, the formation of a smaller, kinetically favored ring (e.g., a four-membered β-sultam) might occur, even if it is less thermodynamically stable than the desired product.

  • Solution:

    • High Dilution Conditions: To favor intramolecular cyclization, the reaction should be carried out under high dilution. This is typically achieved by the slow addition of the substrate to a large volume of solvent. This keeps the instantaneous concentration of the starting material low, minimizing intermolecular encounters.

    • Choice of Base and Solvent: The choice of base and solvent can significantly influence the outcome. A strong, non-nucleophilic base is often required to deprotonate the precursor to initiate cyclization. The solvent should be chosen to ensure the solubility of both the starting material and the intermediate.

    • Temperature: The reaction temperature should be optimized to favor the formation of the thermodynamically more stable product, if desired.

Experimental Protocol: Intramolecular Cyclization to a Sultam

  • Prepare a solution of the amine precursor (formed by reacting this compound with a primary amine) in a large volume of a suitable solvent (e.g., THF or DMF).

  • In a separate flask, prepare a solution of a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) in the same solvent.

  • Using a syringe pump, add the solution of the amine precursor to the base solution over a period of several hours.

  • Maintain the reaction at a constant temperature and monitor its progress by TLC or LC-MS.

FAQ 4: When reacting with sodium azide, I am getting a byproduct that is not my desired azide. What could it be?

Answer: While the reaction of alkyl bromides with sodium azide is generally a clean SN2 reaction, byproducts can arise from elimination or from the reactivity of the azide product itself.

Troubleshooting Guide:

  • Problem: Formation of an alkene byproduct or subsequent reaction of the azide product.

  • Causality:

    • Elimination: As with other basic nucleophiles, the azide ion has some basicity and can induce elimination, especially in protic solvents or at high temperatures.

    • [3+2] Cycloaddition: If your reaction mixture contains any alkynes or nitriles (for instance, as a solvent or impurity), the azide product can undergo a [3+2] cycloaddition (a "click" reaction) to form a triazole or tetrazole, respectively.

  • Solution:

    • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the azide ion over its basicity.

    • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable rate. For primary bromides, this reaction often proceeds well at room temperature.

    • Purity of Reagents: Ensure your starting materials and solvents are free from contaminants that could react with the azide.

Visualization of Reaction Pathways

To better understand the potential reaction pathways of this compound, the following diagrams illustrate the desired substitution reaction and the common elimination and hydrolysis side reactions.

Substitution_vs_Elimination start This compound substitution Desired Substitution Product (e.g., N-substituted sulfonamide) start->substitution SN2 Pathway elimination Elimination Byproduct (Alkene) start->elimination E2 Pathway hydrolysis Hydrolysis Byproduct (Sulfonic Acid) start->hydrolysis Hydrolysis nucleophile Nucleophile (e.g., R-NH2) nucleophile->substitution base Base base->elimination water Water (H2O) water->hydrolysis

Caption: Competing reaction pathways for this compound.

Intramolecular_vs_Intermolecular cluster_conditions Reaction Conditions high_conc High Concentration intermolecular Intermolecular Side Reaction (Dimer/Polymer) high_conc->intermolecular Favors low_conc High Dilution intramolecular Desired Intramolecular Cyclization (Sultam) low_conc->intramolecular Favors start Amine Precursor start->intramolecular start->intermolecular

Caption: Influence of concentration on intramolecular vs. intermolecular reactions.

Summary of Potential Byproducts

Reaction Type Potential Byproduct(s) Probable Cause Recommended Action
Nucleophilic Substitution Alkene (from elimination)Use of strong/bulky bases, high temperaturesUse a weaker base, lower temperature, polar aprotic solvent
p-Toluenesulfonic acidPresence of water, harsh acidic/basic conditionsUse anhydrous conditions, neutral pH, minimize reaction time/temperature
Intramolecular Cyclization Dimers, polymersHigh concentration of starting materialUse high dilution conditions (slow addition)
Kinetically favored smaller ringsReaction conditions favoring kinetic controlOptimize temperature and reaction time for thermodynamic product
Reaction with Sodium Azide Alkene (from elimination)Protic solvents, high temperaturesUse polar aprotic solvent, low temperature
Triazoles/TetrazolesPresence of alkyne/nitrile impuritiesUse pure reagents and solvents

References

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]

  • ChemBK. This compound. [Link]

  • PubChem. 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide. [Link]

Troubleshooting guide for incomplete reactions with 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Bromopropanesulfonyl)-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Incomplete Reactions

This section provides in-depth solutions to specific problems you may encounter during the use of this compound in sulfonation reactions.

Question 1: My reaction shows low to no conversion of my starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in reactions involving this compound is a common issue that can often be traced back to a few key factors. Let's break down the potential causes and their solutions.

1. Inadequate Activation of the Sulfonyl Group:

  • The "Why": The sulfonyl group (SO₂) is electron-withdrawing, but for a nucleophilic attack to occur efficiently, the sulfur atom needs to be sufficiently electrophilic. In many cases, especially with less reactive nucleophiles, the inherent electrophilicity of the sulfonyl sulfur is not enough to drive the reaction forward.

  • The "How-to": The reaction often requires a base to deprotonate the nucleophile, increasing its nucleophilicity. The choice of base is critical.

    • For N-sulfonylation (amines): Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst. Other non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also effective.

    • For O-sulfonylation (alcohols): A stronger base may be required. Sodium hydride (NaH) is often used to generate the more potent alkoxide nucleophile.[1] It is crucial to perform this deprotonation step before adding the sulfonylating agent to avoid side reactions.

2. Presence of Moisture:

  • The "Why": this compound, like other sulfonyl halides, is sensitive to moisture.[2] Water can hydrolyze the sulfonyl group to the corresponding sulfonic acid, rendering it unreactive for the desired transformation.[3] This side reaction consumes your reagent and reduces the overall yield. The sulfonation reaction itself can be reversible in the presence of water, further hindering product formation.[4][5]

  • The "How-to":

    • Dry Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.

3. Steric Hindrance:

  • The "Why": The bulky nature of the tosyl group combined with a sterically hindered nucleophile can significantly slow down the reaction rate. The nucleophile may have difficulty accessing the electrophilic sulfur atom.

  • The "How-to":

    • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier. However, be cautious as excessive heat can lead to decomposition or side reactions.

    • Prolong Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed for a longer duration if necessary.

    • Alternative Reagents: If steric hindrance is a major issue, consider using a smaller sulfonylating agent if the experimental design allows.

Question 2: I'm observing the formation of multiple products, and my desired product is contaminated with impurities. What are the common side reactions and how can I minimize them?

Answer:

The formation of multiple products is a clear indicator of competing reaction pathways. Understanding these side reactions is the first step toward suppressing them.

1. Diaryl Sulfone Formation:

  • The "Why": This is a common byproduct in sulfonation reactions, particularly at elevated temperatures. It arises from the reaction of the already formed product with another molecule of the arene.[4]

  • The "How-to":

    • Control Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

    • Stoichiometry Control: Use a minimal excess of the sulfonating agent. A large excess can promote this side reaction.[4]

2. Reaction at the Bromine Atom:

  • The "Why": The 3-bromopropyl group is also an electrophilic site. A strong nucleophile can potentially displace the bromide ion, leading to an unwanted side product.

  • The "How-to":

    • Choice of Nucleophile and Base: Use a base that is strong enough to deprotonate your intended nucleophile but not so strong that it promotes attack at the alkyl bromide. For instance, when working with amines, pyridine or TEA are generally preferred over stronger bases like alkoxides.

    • Temperature Control: Lowering the reaction temperature can favor the desired sulfonation over the substitution at the alkyl bromide, as the latter often has a higher activation energy.

3. Elimination Reactions:

  • The "Why": In the presence of a strong, non-nucleophilic base, an elimination reaction can occur on the 3-bromopropyl chain, leading to the formation of an alkene.

  • The "How-to":

    • Base Selection: Avoid overly strong and sterically hindered bases if elimination is a concern.

    • Reaction Conditions: Carefully control the temperature, as higher temperatures tend to favor elimination over substitution.

Frequently Asked Questions (FAQs)

This section addresses general inquiries about the properties and handling of this compound.

Question 1: What are the proper storage and handling procedures for this compound?

Answer:

Proper storage and handling are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.

  • Storage: this compound is a moisture-sensitive solid.[2] It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[6] Storing it under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prolong its shelf life.

  • Handling: Due to its potential as an irritant to the eyes, skin, and respiratory system, it should always be handled in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2][6][8] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention.[2][6]

Question 2: How can I monitor the progress of my reaction?

Answer:

Monitoring the reaction progress is essential for determining the optimal reaction time and preventing the formation of degradation products.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any potential side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS is the preferred method. It provides information on the relative amounts of reactants and products and can help in identifying unknown byproducts.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) can also be used for quantitative analysis of the reaction mixture.[11]

Question 3: What are the best methods for purifying the final product?

Answer:

The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying sulfonylated products.[12] A silica gel stationary phase with a gradient elution of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for obtaining a pure compound.

  • Aqueous Work-up: Before chromatographic purification, an aqueous work-up is often necessary to remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer with water, a mild acid (e.g., dilute HCl) to remove basic impurities, and a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.

Experimental Protocols

General Protocol for N-Sulfonylation of an Amine
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., DCM or THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq) or triethylamine (1.5 eq) dropwise.

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting incomplete reactions.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Incomplete Reaction check_conditions Verify Reaction Conditions: - Anhydrous? - Inert Atmosphere? start->check_conditions check_reagents Assess Reagent Quality: - Reagent Purity? - Proper Storage? start->check_reagents check_stoichiometry Review Stoichiometry: - Correct Equivalents? start->check_stoichiometry increase_temp Increase Temperature check_conditions->increase_temp If conditions are optimal change_base Change Base check_conditions->change_base If base is inappropriate purify_reagents Purify/Re-validate Reagents check_reagents->purify_reagents If reagent quality is suspect prolong_time Prolong Reaction Time check_stoichiometry->prolong_time If stoichiometry is correct but reaction is slow success Successful Reaction increase_temp->success change_base->success prolong_time->success purify_reagents->success

Sources

Technical Support Center: Strategies to Minimize Side Reactions of 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Bromopropanesulfonyl)-4-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we will explore the nuances of its reactivity and provide actionable strategies to mitigate common side reactions, ensuring the integrity and yield of your target molecules. Our focus is on providing in-depth, field-proven insights grounded in established chemical principles.

I. Understanding the Reactivity of this compound

This compound, often abbreviated as Bp-Ts, is a bifunctional molecule featuring a tosyl group and a bromopropyl chain. This structure presents two primary electrophilic centers susceptible to nucleophilic attack: the sulfur atom of the sulfonyl group and the carbon atom attached to the bromine. The interplay between these reactive sites, influenced by reaction conditions, is the primary source of potential side reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during reactions with this compound.

FAQ 1: My primary reaction is nucleophilic substitution at the bromopropyl chain, but I am observing significant amounts of a sulfonated byproduct. What is happening and how can I prevent it?

Answer:

This is a classic case of competing nucleophilic attack. Your nucleophile is not only attacking the carbon bearing the bromine (an SN2 reaction) but also the electrophilic sulfur atom of the tosyl group, leading to the formation of a sulfonate or sulfonamide byproduct and cleavage of the sulfonyl group.

Causality:

  • Nucleophile Hardness/Softness (HSAB Theory): "Hard" nucleophiles (e.g., alkoxides, hydroxides) have a higher affinity for the "hard" electrophilic sulfur atom. "Soft" nucleophiles (e.g., thiolates, iodide) preferentially attack the "softer" electrophilic carbon of the C-Br bond.[1]

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for the thermodynamically stable, but kinetically slower, attack at the sulfonyl group.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Nucleophile Selection Employ "softer" nucleophiles to favor the SN2 pathway at the bromopropyl chain.If possible, switch to a softer nucleophilic species. For example, use a thiolate instead of an alkoxide if a sulfur linkage is acceptable.
Temperature Control Lowering the reaction temperature will favor the kinetically controlled SN2 reaction over the thermodynamically controlled sulfonyl attack.Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and monitor the progress carefully by TLC or HPLC.
Solvent Choice Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are known to accelerate SN2 reactions.[2]Use a polar aprotic solvent to enhance the rate of the desired SN2 reaction.
FAQ 2: I am attempting a reaction to form a sulfonate ester, but I am getting a significant amount of an elimination product, 1-ethenyl-4-methylbenzene. How can I suppress this side reaction?

Answer:

The formation of 1-ethenyl-4-methylbenzene (p-methylstyrene)[3] indicates an E2 elimination reaction is competing with your desired nucleophilic substitution at the sulfonyl group. This occurs when the nucleophile acts as a base, abstracting a proton from the carbon adjacent (beta) to the sulfonyl group.

Causality:

  • Basicity of the Nucleophile: Strong, sterically hindered bases are particularly prone to promoting elimination over substitution.[4][5]

  • Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[4][6]

  • Solvent: The use of ethanol as a solvent can encourage elimination.[4]

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Base/Nucleophile Selection A less basic, more nucleophilic reagent will favor substitution.If your nucleophile is also a strong base, consider using a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine) if a base is required for the reaction, or switch to a less basic nucleophile.[7]
Temperature Control Lowering the temperature disfavors the higher activation energy pathway of elimination.Maintain a low reaction temperature (e.g., 0 °C to room temperature).
Solvent Choice Aprotic solvents do not solvate the nucleophile as strongly, preserving its nucleophilicity over its basicity.Use a polar aprotic solvent like THF, DCM, or acetonitrile instead of protic solvents like ethanol.
FAQ 3: My reaction mixture is turning cloudy and acidic over time, and my yields are inconsistent. What could be the cause?

Answer:

This is likely due to the hydrolysis of the sulfonyl bromide moiety, which is analogous to the well-documented hydrolysis of sulfonyl chlorides.[8][9][10] The presence of water, even in trace amounts, can lead to the formation of p-toluenesulfonic acid and hydrobromic acid, which can catalyze other side reactions or degrade your product.

Causality:

  • Presence of Water: Sulfonyl halides are sensitive to moisture.

  • Reaction Mechanism: The hydrolysis can proceed through an SN2-type mechanism where water acts as the nucleophile attacking the sulfur atom.[8]

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Anhydrous Conditions Preventing exposure to water is critical for the stability of the sulfonyl halide.Use freshly dried solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Use of a Scavenger Base A non-nucleophilic base can neutralize any acid formed without interfering with the main reaction.Add a non-nucleophilic base like pyridine or triethylamine to the reaction mixture to act as an acid scavenger.

III. Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the primary pathways.

cluster_0 Desired Sₙ2 Pathway cluster_1 Side Reaction: Sulfonyl Attack Bp-Ts This compound SN2_Product Substitution Product (Nu-CH₂CH₂CH₂-SO₂-Tol) Bp-Ts->SN2_Product Attack at C-Br Sulfonyl_Product Sulfonate/Sulfonamide (Tol-SO₂-Nu) Bp-Ts->Sulfonyl_Product Attack at Sulfur Nu Nucleophile (Nu⁻) cluster_0 Desired Substitution cluster_1 Side Reaction: E2 Elimination Bp-Ts This compound Subst_Product Substitution Product Bp-Ts->Subst_Product Nucleophilic Attack Elim_Product Elimination Product (p-methylstyrene) Bp-Ts->Elim_Product Proton Abstraction Base Base (B:)

Caption: Substitution vs. Elimination Pathways.

IV. Recommended Protocol: Nucleophilic Substitution with Sodium Azide

This protocol details a standard SN2 reaction at the bromopropyl chain, optimized to minimize side reactions.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium azide portion-wise over 10 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Rationale for Protocol Choices:

  • Sodium Azide: A good, "soft" nucleophile that favors SN2 reaction.

  • Anhydrous DMF: A polar aprotic solvent that accelerates SN2 reactions.

  • Low Temperature: Minimizes potential elimination and attack at the sulfonyl group.

  • Inert Atmosphere: Prevents hydrolysis of the starting material.

V. Analytical Methods for Detecting Side Products

To effectively troubleshoot and optimize your reactions, it is crucial to identify and quantify any side products.

Analytical TechniqueApplication
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and detection of major byproducts.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and byproduct formation. [11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the desired product and any isolated side products. [11]
Mass Spectrometry (MS) Determination of molecular weights of products and impurities, aiding in their identification. [11][12]

VI. Conclusion

By understanding the inherent reactivity of this compound and carefully controlling reaction parameters such as nucleophile choice, temperature, and solvent, researchers can significantly minimize the formation of unwanted side products. The troubleshooting strategies and protocols provided in this guide offer a robust framework for achieving high-yield, high-purity synthesis.

References

  • King, J. F., & Lam, J. Y. L. (1994). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 116(24), 11030-11036. [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4), 740-746. [Link]

  • Hunt, I. (n.d.). Chapter 8: Tosylates. University of Calgary. [Link]

  • Rogic, M. M., & Vitrone, J. (1971). Solvolysis of sulphonyl halides. VII. Hydrolysis of some aromatic sulphonyl chlorides in aqueous dioxan. Journal of the Chemical Society B: Physical Organic, 1555-1558. [Link]

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533-3539. [Link]

  • Clark, J. (2023). Elimination v nucleophilic substitution in halogenoalkanes. Chemguide. [Link]

  • Eckers, C., Abramson, F. P., & Lecchi, P. (2001). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. Rapid Communications in Mass Spectrometry, 15(8), 602-607. [Link]

  • Khan Academy. (n.d.). E2 reactions. [Link]

  • Save My Exams. (2025). Elimination Reactions of Halogenoalkanes. [Link]

  • PubChem. (n.d.). 1-Ethenyl-4-methylbenzene. [Link]

Sources

Technical Support Center: Improving Sulfonamide Synthesis Yields with 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of sulfonamides using 1-(3-bromopropanesulfonyl)-4-methylbenzene. Our guidance is grounded in established chemical principles and field-proven insights to help you navigate the nuances of your experiments and significantly improve your reaction yields and purity.

Introduction: The Bifunctional Nature of this compound

This compound is a versatile reagent for sulfonamide synthesis. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a terminal alkyl bromide, presents unique opportunities and challenges. The primary reaction is the formation of a sulfonamide bond with a primary or secondary amine. However, the presence of the bromopropyl group introduces the potential for subsequent intramolecular cyclization, leading to the formation of a cyclic sulfonamide, also known as a sultam (specifically, a 1,2-thiazinane-1,1-dioxide derivative). This guide will address the optimization of the initial sulfonamide formation and the control of subsequent reactions.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of the Desired Linear Sulfonamide

A low yield of the N-substituted 3-bromopropanesulfonamide is one of the most frequently encountered issues. This can often be attributed to several factors, from reagent quality to reaction conditions.

Question: My sulfonamide synthesis with this compound is giving a very low yield. What are the first things I should check?

Answer: When troubleshooting a low-yield sulfonamide synthesis, a systematic approach is crucial. Start by evaluating the fundamentals of your experimental setup and reagents.

Initial Checks:

  • Reagent Purity:

    • This compound: This reagent is susceptible to hydrolysis. Exposure to atmospheric moisture can convert the reactive sulfonyl chloride to the unreactive sulfonic acid. It is imperative to use a fresh or properly stored reagent and handle it under anhydrous conditions.

    • Amine: Ensure your amine is pure and dry. Primary and secondary amines can absorb atmospheric carbon dioxide to form carbamates, which can interfere with the desired reaction.

  • Anhydrous Conditions:

    • All glassware must be thoroughly oven-dried or flame-dried before use.

    • Use anhydrous solvents. The presence of even trace amounts of water can significantly reduce the yield by hydrolyzing the sulfonyl chloride.

    • Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.

  • Reaction Stoichiometry:

    • Carefully verify the molar ratios of your reactants. A common starting point is a 1:1 to 1:1.2 ratio of the amine to the sulfonyl chloride.

    • At least one equivalent of a non-nucleophilic base is required to neutralize the HCl generated during the reaction.

dot

Reagent 1-(3-Bromopropanesulfonyl) -4-methylbenzene Sulfonamide Desired Linear Sulfonamide Reagent->Sulfonamide Amine Primary or Secondary Amine (R-NH2) Amine->Sulfonamide Base Non-nucleophilic Base (e.g., Triethylamine) HCl_Salt Base-HCl Salt Base->HCl_Salt Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Sulfonamide Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Sulfonamide Temperature Controlled Temperature (e.g., 0 °C to RT) Temperature->Sulfonamide

Caption: Key components for successful sulfonamide synthesis.

Issue 2: Formation of an Unexpected Side Product - Intramolecular Cyclization

The bromopropyl chain in the newly formed sulfonamide creates a reactive site for a subsequent intramolecular N-alkylation, leading to a cyclic sulfonamide (sultam). This can be an undesired side reaction or the desired synthetic target, depending on the experimental goal.

Question: I've isolated my product, but NMR analysis shows a significant amount of a cyclic compound. How can I control this intramolecular cyclization?

Answer: The formation of the 1,2-thiazinane-1,1-dioxide derivative is a common pathway. Controlling the competition between the desired linear product and the cyclized product depends heavily on the reaction conditions and the nature of the amine used.

Strategies to Control Cyclization:

  • Base Selection:

    • To Favor the Linear Product: Use a non-nucleophilic, sterically hindered base in slight excess (1.1-1.5 equivalents) during the initial sulfonamide formation. This will efficiently quench the HCl produced without promoting the subsequent intramolecular N-alkylation. Examples include triethylamine or diisopropylethylamine (DIPEA).

    • To Promote Cyclization: After the initial sulfonamide formation, the addition of a stronger, non-nucleophilic base can facilitate the intramolecular cyclization. Bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective for this purpose.[1][2]

  • Reaction Temperature:

    • The initial sulfonylation is typically performed at low temperatures (0 °C to room temperature) to control the exothermic reaction.

    • The subsequent intramolecular cyclization often requires heating to overcome the activation energy of the ring formation.

  • Solvent Choice:

    • Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the intramolecular SN2 reaction, favoring cyclization.

    • Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred for the initial sulfonamide formation to minimize immediate cyclization.

dot

Start This compound + R-NH2 Intermediate N-Substituted 3-Bromopropanesulfonamide Start->Intermediate Sulfonamide Formation (Mild Base, Low Temp) LinearProduct Desired Linear Product Intermediate->LinearProduct Work-up CyclicProduct Cyclic Product (Sultam) Intermediate->CyclicProduct Intramolecular Cyclization (Strong Base, Heat)

Caption: Reaction pathway showing competing linear and cyclic products.

Frequently Asked Questions (FAQs)

Q1: Can I use an inorganic base like potassium carbonate for the initial sulfonamide formation?

A1: While inorganic bases like potassium carbonate can be used, they are generally less soluble in common organic solvents used for this reaction (e.g., DCM, THF). This can lead to slower reaction rates and incomplete reactions. Organic bases like triethylamine or pyridine are typically preferred for their solubility and compatibility. For subsequent N-alkylation or cyclization steps, stronger bases are often necessary.[3][4]

Q2: My amine has other reactive functional groups. How can I prevent side reactions?

A2: If your amine contains other nucleophilic groups (e.g., hydroxyl, thiol, or another amine), a protecting group strategy is essential. The amino group is generally more nucleophilic than hydroxyl or thiol groups, but competitive reactions can occur. Protecting these other functional groups before the sulfonylation reaction will ensure chemoselectivity. The protecting groups can then be removed in a subsequent step.[5]

Q3: How do I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. You can spot the starting materials (amine and sulfonyl chloride) and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Q4: What is the best way to purify the final sulfonamide product?

A4: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly used. Recrystallization can also be an effective purification method if a suitable solvent system is found.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 3-Bromopropanesulfonamide (Linear Product)
  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of N-Substituted 1,2-Thiazinane-1,1-Dioxide (Cyclic Product)
  • Follow steps 1-6 of Protocol 1 to form the linear sulfonamide intermediate.

  • After confirming the formation of the intermediate by TLC, cool the reaction mixture to 0 °C.

  • Add a strong, non-nucleophilic base such as sodium hydride (1.5 eq, as a 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the reaction to warm to room temperature and then heat to reflux (or a suitable temperature for your substrate) for 4-12 hours, monitoring by TLC for the disappearance of the intermediate and formation of the cyclic product.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Perform an aqueous workup as described in Protocol 1 (steps 8-9).

  • Purify the crude product by silica gel column chromatography.

Data Presentation

ParameterCondition for Linear ProductCondition for Cyclic ProductRationale
Base Triethylamine (1.2 eq)Sodium Hydride (1.5 eq)A mild base for sulfonylation; a strong base for intramolecular N-alkylation.[3][4]
Temperature 0 °C to Room TemperatureRoom Temperature to RefluxLow temperature controls the initial reaction; heat promotes cyclization.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF) or DMFDCM is a good solvent for sulfonylation; THF/DMF are better for SN2 reactions.
Reaction Time 2-4 hours4-12 hoursCyclization is typically a slower process than the initial sulfonamide formation.

References

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.).
  • Chemistry of Substituted Thiazinanes and Their Derivatives. (2020). Molecules. Retrieved from [Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives. (2020). National Institutes of Health. Retrieved from [Link]

  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. (n.d.). BenchChem.
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. National Institutes of Health. Retrieved from [Link]

  • N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. (2016). Journal of Chemistry and Technologies. Retrieved from [Link]

  • How do protective groups aid in multi-step syntheses? (n.d.). TutorChase.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • The Strategic Use of N-(Trimethylsilyl)methanesulfonamide for the Synthesis of N-Substituted Sulfonamides: A Detailed Guide. (n.d.). BenchChem.
  • Protecting Groups for Amines: Sulfonamides. (2020). YouTube. Retrieved from [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2016). National Institutes of Health. Retrieved from [Link]

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Technical Support Center: A Guide to the Purification of 1-(3-Bromopropanesulfonyl)-4-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven guidance on the purification of 1-(3-Bromopropanesulfonyl)-4-methylbenzene and its derivatives using column chromatography. The unique chemical properties of this sulfonyl compound—namely its high polarity and the presence of a reactive bromoalkyl chain—present specific challenges that require a well-considered purification strategy. This guide moves beyond simple protocols to explain the fundamental principles behind each step, empowering you to troubleshoot and optimize your separations effectively.

Section 1: Core Principles & Strategic Considerations

The successful purification of this compound hinges on understanding its molecular characteristics. The molecule possesses a highly polar sulfonyl (SO₂) group and a moderately polar carbon-bromine bond, contrasted with a nonpolar aromatic ring. This polarity profile dictates its interaction with chromatographic media.

  • Stationary Phase Selection: Due to the polar nature of the sulfonyl group, a polar adsorbent is required for effective retention.[1][2]

    • Silica Gel (SiO₂): This is the most common and cost-effective choice. Its slightly acidic surface provides strong interactions with the polar sulfone, making it the primary recommendation.[1]

    • Alumina (Al₂O₃): Available in acidic, neutral, or basic grades, alumina can be a valuable alternative if your specific derivative is sensitive to the acidic nature of silica gel, which could potentially lead to degradation.[1][3]

  • Mobile Phase (Eluent) Selection: The mobile phase's role is to compete with the analyte for binding sites on the stationary phase.[1][4] For a polar compound on a polar stationary phase (normal-phase chromatography), the eluent's polarity is the most critical variable.

    • Non-polar compounds elute first , as they have a weaker affinity for the silica gel.[1]

    • Polar compounds elute later , requiring a more polar solvent to displace them from the stationary phase.[2][4] A typical mobile phase is a binary mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

Section 2: Experimental Workflow & Protocols

A successful column chromatography experiment is a self-validating system. The process begins with small-scale analysis to predict large-scale behavior, ensuring efficiency and preventing loss of valuable material.

Workflow Overview

Chromatography_Workflow cluster_prep Preparation & Optimization cluster_execution Execution cluster_analysis Analysis & Finalization Crude Crude Product TLC 1. TLC Analysis Crude->TLC Solvent 2. Select Optimal Solvent System TLC->Solvent Pack 3. Pack Column Solvent->Pack Load 4. Load Sample Pack->Load Elute 5. Elute & Collect Fractions Load->Elute Analyze 6. Analyze Fractions (TLC) Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Purified Product Evap->Pure

Caption: Column Chromatography Workflow

Protocol 1: Solvent System Optimization via Thin-Layer Chromatography (TLC)

Before committing your entire sample to a large column, it is imperative to determine the optimal mobile phase using TLC. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4 .[1][5] This range ensures the compound moves off the baseline but allows for sufficient separation from impurities.

Step-by-Step Methodology:

  • Prepare several small beakers with different solvent mixtures (see Table 1 for suggestions). Place a filter paper inside each beaker to saturate the atmosphere.

  • On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom (the origin).

  • Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane).

  • Using a capillary tube, spot a small amount of the dissolved crude product onto the origin line.

  • Place the TLC plate into a beaker, ensuring the solvent level is below the origin line. Cover the beaker.

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and let it dry.

  • Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Adjust the polarity of your solvent mixture until the desired Rf value for your product is achieved.

Data Presentation: Recommended TLC Screening Systems

PolarityNonpolar SolventPolar SolventStarting Ratio (v/v)Adjustment for Lower RfAdjustment for Higher Rf
LowHexane / Petroleum EtherEthyl Acetate9:1Increase Ethyl AcetateDecrease Ethyl Acetate
MediumHexane / Petroleum EtherDichloromethane1:1Increase DichloromethaneDecrease Dichloromethane
HighDichloromethaneMethanol99:1Increase MethanolDecrease Methanol
Protocol 2: Preparative Column Chromatography

Once the ideal solvent system is identified, you can proceed with the preparative column separation.

Step-by-Step Methodology:

  • Column Preparation:

    • Secure a glass column vertically. Place a small plug of glass wool at the bottom.[1]

    • Add a layer of sand (~1 cm).

    • In a separate beaker, create a slurry of silica gel in your chosen nonpolar solvent (e.g., hexane). The amount of silica should be 20-50 times the weight of your crude sample.[1]

    • Pour the slurry into the column, ensuring no air bubbles are trapped.[1] Continuously tap the column to ensure even packing.

    • Once packed, add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Liquid Loading: Dissolve your crude product in the minimum amount of the mobile phase and carefully pipette it onto the top layer of sand.

    • Dry Loading (Recommended for less soluble samples): Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[6]

  • Elution:

    • Carefully add your mobile phase to the column.

    • Open the stopcock and begin collecting fractions in test tubes. Maintain a constant level of solvent above the silica bed to prevent cracking.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Analysis and Collection:

    • Spot every few fractions on a TLC plate to identify which ones contain your pure compound.

    • Combine the fractions that show only a single spot corresponding to your product.

    • Remove the solvent using a rotary evaporator to obtain your purified this compound derivative.

Section 3: Troubleshooting Guide (Question & Answer Format)

Q: My compound is stuck at the origin on the TLC plate (Rf = 0), and it won't elute from the column. A: This indicates the mobile phase is not polar enough to displace your highly polar compound from the silica gel.

  • Solution: Gradually increase the proportion of the polar solvent in your mobile phase. For a hexane/ethyl acetate system, you might move from 9:1 to 4:1 or even 1:1. If that is insufficient, consider a more polar solvent like methanol in dichloromethane.[4]

Q: All my spots, including the product, ran to the top of the TLC plate with the solvent front (Rf ≈ 1). A: The mobile phase is too polar, causing all components to be carried along without interacting with the stationary phase.

  • Solution: Decrease the polarity of your mobile phase. Increase the proportion of the nonpolar solvent. If you are using 1:1 hexane/ethyl acetate, try 4:1 or 9:1.

Q: I see significant streaking or "tailing" of my product spot on the TLC plate and get broad, overlapping peaks from my column. A: Tailing can be caused by several factors:

  • Sample Overload: You may be loading too much material onto the TLC plate or column.[5] Try spotting less or using a larger column.

  • Compound Instability: The slightly acidic nature of silica gel may be causing your compound to decompose during the separation.[3]

  • Strong Adsorption: The sulfonyl group may be interacting too strongly with the silica.

  • Solutions:

    • Reduce Sample Load: Use a higher ratio of silica to crude product.

    • Deactivate Silica: If acid sensitivity is suspected, you can neutralize the silica gel. Pack the column with your chosen solvent system containing 1-3% triethylamine, flush with one column volume of this solvent, then run the column with your normal mobile phase.[6]

    • Increase Eluent Polarity During Elution: Once your product begins to elute, you can switch to a slightly more polar solvent mixture to overcome the strong adsorption and sharpen the peak.[3]

Q: The separation looks good on TLC, but on the column, all the fractions are mixed. A: This can happen if the TLC result is misleading or if the column is not packed correctly.

  • Solutions:

    • Verify Compound Stability: Perform a 2D TLC. Run a plate in one direction, then dry it, rotate it 90 degrees, and run it again in the same solvent. If new spots appear, your compound is decomposing on the silica.[3]

    • Check Column Packing: Cracks or channels in the silica bed will ruin a separation. Ensure you have a homogenous, well-packed column.

    • Optimize Sample Loading: Ensure your sample is loaded in a very narrow band at the top of the column. Use the dry loading method for better results.[6]

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound? A1: Standard silica gel (60 Å, 40-63 µm particle size) is the recommended starting point due to its high polarity, which effectively retains the sulfonyl group. If your specific derivative shows signs of degradation, consider using neutral alumina.[1][3]

Q2: How do I choose a starting mobile phase? A2: Always start with a low-polarity system and increase it as needed. A mixture of 9:1 Hexane:Ethyl Acetate is a very common and effective starting point for screening by TLC.[5]

Q3: How much crude material can I load onto my column? A3: A general rule of thumb is to use a silica-to-sample weight ratio of at least 20:1 to 50:1 for moderately difficult separations.[1] For very difficult separations, this ratio can be increased to 100:1 or more.

Q4: My compound appears to be reacting on the column. What are my options? A4: Aside from deactivating the silica with triethylamine or switching to alumina as mentioned in the troubleshooting section, you can also consider reversed-phase chromatography.[6] In this technique, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (like water/acetonitrile).[7][8] This can be an effective strategy for polar, acid-sensitive compounds.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Column chromatography. Department of Chemistry, University of Wisconsin.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
  • Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester.
  • Purification: Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Benchchem.
  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. National Institutes of Health (NIH).
  • Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. PubMed.
  • Column Chromatography. Organic Chemistry at CU Boulder.
  • One-Step Strategy to Synthesize Sulfonic Acid-Functionalized Silica Chromatographic Stationary Phases for Separation of Rare-Earth Elements. PubMed.
  • Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation. ITW Reagents.
  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.
  • Exploring the Different Mobile Phases in HPLC. Veeprho.
  • Thermally stable and polar zwitterionic liquid stationary phases for gas chromatography: Understanding the impact of chemical structure. PubMed.
  • Synthesis of sulfonyl chloride substrate precursors. Columbia University.
  • How To Freely Change the Polarity of the Stationary Phase in a Liquid Chromatographic Column. ACS Publications.
  • This compound. Appchem.
  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. American Pharmaceutical Review.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. MDPI.
  • How does the polarity of substances affect chromatography results?. TutorChase.

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Effect of base and solvent on the reactivity of 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Bromopropanesulfonyl)-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile reagent. Here, we address common challenges and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your research.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, focusing on the critical role of base and solvent selection in directing reaction outcomes.

Problem 1: Low yield of the desired substitution product and formation of a significant amount of an alkene byproduct.

Question: My goal is a nucleophilic substitution (SN2) reaction, but I'm observing a high percentage of an elimination (E2) product, 1-(prop-1-ene-1-sulfonyl)-4-methylbenzene. What's causing this, and how can I favor substitution?

Answer: The competition between substitution (SN2) and elimination (E2) pathways is a classic challenge when working with substrates like this compound, which has a good leaving group and protons on the β-carbon.[1][2][3] The choice of base and solvent is paramount in tipping the balance.

Causality Explained:

  • Base Strength vs. Steric Hindrance: A strong, non-bulky base (e.g., sodium ethoxide, potassium hydroxide) can act as both a strong nucleophile and a strong base.[4] While it can attack the electrophilic carbon to give the SN2 product, it can also readily abstract a β-proton, leading to the E2 product.[5] Conversely, a sterically hindered (bulky) base, such as potassium tert-butoxide (KOtBu), is a poor nucleophile due to its size but remains a strong base.[6][7] Its bulk makes it difficult to approach the sterically shielded carbon for substitution, thus favoring the abstraction of a more accessible proton, leading to elimination.[6]

  • Solvent Effects: Polar aprotic solvents like DMSO, DMF, and acetonitrile are ideal for SN2 reactions.[8][9][10] They solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "free" and highly reactive.[8][11][12] Polar protic solvents (e.g., ethanol, water), on the other hand, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the SN2 reaction rate.[8][11][13]

Troubleshooting Steps:

  • Re-evaluate Your Base: If elimination is the major pathway, your base is likely too sterically hindered or the reaction temperature is too high.

    • To Favor SN2: Switch to a less sterically hindered, but still potent, nucleophile. For example, if you are using an alkoxide, consider sodium methoxide over potassium tert-butoxide. If your nucleophile is an amine, a primary or secondary amine will favor substitution over a tertiary amine.

  • Optimize Your Solvent System:

    • To Favor SN2: Ensure you are using a polar aprotic solvent such as DMF or DMSO.[10] These solvents enhance the nucleophilicity of your reagent, accelerating the desired substitution pathway.[8][11]

  • Control the Temperature: Elimination reactions are often favored at higher temperatures. Running your reaction at a lower temperature (e.g., 0 °C or room temperature) can often suppress the E2 pathway.[14]

Problem 2: The reaction is sluggish or fails to proceed to completion.

Question: I've set up a substitution reaction with a suitable nucleophile, but the starting material is consumed very slowly, even after prolonged reaction times. What factors could be inhibiting the reaction rate?

Answer: A slow reaction rate in a nucleophilic substitution context often points to issues with nucleophile reactivity, which is heavily influenced by the solvent, or inherent properties of the substrate.

Causality Explained:

  • Solvation of the Nucleophile: As mentioned previously, polar protic solvents can significantly hinder nucleophilicity.[11][13] The solvent molecules form strong ion-dipole interactions with the nucleophile, effectively "caging" it and making it less available to attack the electrophilic carbon.[8]

  • Nucleophile Strength: The intrinsic reactivity of your chosen nucleophile is critical. Weaker nucleophiles will naturally react more slowly. For instance, a neutral amine is a weaker nucleophile than its corresponding amide anion.

  • Leaving Group Ability: While the bromopropylsulfonyl group is a good leaving group, its departure is the rate-determining step in an SN2 reaction. Factors that stabilize the transition state will accelerate the reaction.

Troubleshooting Steps:

  • Solvent Selection is Key:

    • If using a protic solvent like an alcohol, switch to a polar aprotic solvent like acetonitrile or DMF.[8][15] This change can dramatically increase the reaction rate, in some cases by several orders of magnitude.[8]

  • Increase Nucleophile Concentration/Reactivity:

    • Consider using a slight excess of the nucleophile.

    • If applicable, deprotonate your nucleophile with a suitable non-nucleophilic base (e.g., NaH for an alcohol nucleophile) prior to adding the this compound to generate a more potent anionic nucleophile.

  • Consider Catalysis: In some cases, a phase-transfer catalyst can be beneficial, especially if there are solubility issues between the nucleophilic salt and the organic substrate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of reaction for this compound with nucleophiles?

A1: The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2).[16] The substrate has a primary alkyl bromide, which is sterically accessible for backside attack by a nucleophile. The sulfonyl group is strongly electron-withdrawing, making the α-carbon electron-deficient and thus highly electrophilic. The bromide ion is a good leaving group. These factors strongly favor the SN2 pathway over an SN1 mechanism, which would require the formation of an unstable primary carbocation.[17]

Q2: How does the tosyl group influence the reactivity of the bromopropane chain?

A2: The 4-methylbenzenesulfonyl (tosyl) group is a powerful electron-withdrawing group. This has two major effects:

  • Activation of the C-Br Bond: By inductively pulling electron density away from the propyl chain, the tosyl group makes the carbon atom bonded to the bromine (the α-carbon) more electrophilic and thus more susceptible to nucleophilic attack.

  • Acidification of β-Protons: The electron-withdrawing nature of the sulfonyl group also increases the acidity of the protons on the carbon adjacent to the sulfonyl group (the β-protons relative to the bromine). This increased acidity makes them more susceptible to abstraction by a base, facilitating the E2 elimination pathway.[5]

Q3: Can I use a strong base like NaOH or KOH directly? What are the expected outcomes?

A3: Using a strong, non-bulky base like NaOH or KOH will likely result in a mixture of products.[4] The hydroxide ion (OH⁻) is a strong nucleophile and a strong base. Therefore, you can expect both the SN2 substitution product (1-(3-hydroxypropanesulfonyl)-4-methylbenzene) and the E2 elimination product (1-(prop-1-ene-1-sulfonyl)-4-methylbenzene).[4] To favor substitution, using a polar aprotic solvent and lower temperatures is recommended. To favor elimination, using a protic solvent like ethanol and heating the reaction would be more effective.

Q4: Are there any common side reactions I should be aware of, other than elimination?

A4: While the main competition is between substitution and elimination, other side reactions are possible depending on the specific nucleophile and conditions. For example, if using an amine nucleophile, over-alkylation can occur where the initially formed secondary amine reacts further with another molecule of the starting material to form a tertiary amine. Using a large excess of the primary amine can help to minimize this.

Section 3: Data & Protocols

Table 1: Influence of Base and Solvent on Reaction Outcome
Base Solvent Predominant Pathway Major Product Rationale
Sodium Azide (NaN₃)DMFSN21-(3-azidopropanesulfonyl)-4-methylbenzeneAzide is a good nucleophile and DMF is a polar aprotic solvent.
Potassium tert-butoxidetert-ButanolE21-(prop-1-ene-1-sulfonyl)-4-methylbenzeneSterically hindered base favors elimination.[6]
Sodium EthoxideEthanolSN2 / E2 MixtureMixture of substitution and elimination productsNon-bulky, strong base/nucleophile.[4]
TriethylamineAcetonitrileSN2 (with N-nucleophile)Quaternary ammonium saltGood nucleophile, moderate base.
Experimental Protocol: General Procedure for SN2 Reaction

Objective: To synthesize 1-(3-azidopropanesulfonyl)-4-methylbenzene.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add sodium azide (1.2 equivalents).

  • Add anhydrous DMF to the flask to dissolve the sodium azide.

  • While stirring, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by carefully pouring the mixture into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 1-(3-azidopropanesulfonyl)-4-methylbenzene.

Section 4: Visualizing Reaction Pathways

The choice of reagent is critical in determining the reaction pathway. The following diagram illustrates the decision-making process.

G cluster_0 Reagent Selection cluster_2 Predicted Outcome start Select Reagent for This compound base_type Nature of Base/Nucleophile start->base_type solvent_type Solvent Choice base_type->solvent_type base_type->solvent_type sn2_product Substitution (SN2) Product solvent_type->sn2_product Polar Aprotic (e.g., DMF, DMSO) e2_product Elimination (E2) Product solvent_type->e2_product Any Solvent solvent_type->e2_product Polar Protic (e.g., EtOH) - E2 Competes

Caption: Decision workflow for predicting reaction outcomes.

The following diagram illustrates the competing SN2 and E2 mechanisms.

G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway substrate Ts-CH₂-CH₂(β)-CH₂(α)-Br sn2_ts [Nu---CH₂(α)---Br]⁻ Transition State e2_ts [B---H---CH(β)---CH(α)---Br]⁻ Transition State nu Nu: nu->substrate Backside Attack on Cα sn2_prod Ts-CH₂-CH₂-CH₂-Nu + Br⁻ sn2_ts->sn2_prod base B: base->substrate Proton Abstraction from Cβ e2_prod Ts-CH₂-CH=CH₂ + B-H + Br⁻ e2_ts->e2_prod

Caption: Competing SN2 and E2 reaction mechanisms.

References

  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • What effect does the polarity of a solvent have on an Sn2 Reaction? (2017). Reddit. [Link]

  • The effect of reaction solvent on the SN2 reaction. (2020). YouTube. [Link]

  • Why does a polar solvent disfavour an SN2 reaction? (2020). Quora. [Link]

  • Dehydrohalogenation of Alkyl Halides. (n.d.). Perlego. [Link]

  • SN1 vs SN2. (n.d.). KPU Pressbooks. [Link]

  • When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base? (2023). Chemistry Stack Exchange. [Link]

  • Dehydrohalogenation. (n.d.). University of Calgary. [Link]

  • Mechanistic study of the SmI2/H2O/amine-mediated reduction of alkyl halides: amine base strength (pKBH+) dependent rate. (2005). PubMed. [Link]

  • Dehydrohalogenation. (n.d.). Wikipedia. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Novatia, LLC. [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). NIH. [Link]

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. (2020). PubMed Central. [Link]

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  • Tosylate Reactions. (2018). YouTube. [Link]

  • Sulfonate Esters. (2019). Periodic Chemistry. [Link]

  • Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]

  • Substitution vs Elimination Reactions Made Easy! (2022). YouTube. [Link]

  • Substitution v Elimination. (2022). YouTube. [Link]

  • Converting an Alcohol to a Sulfonate Ester. (2014). Chemistry LibreTexts. [Link]

  • Substitution and elimination reactions. (n.d.). Khan Academy. [Link]

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  • formation of tosylates & mesylates. (2019). YouTube. [Link]

  • Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction? (2018). Reddit. [Link]

  • This compound. (n.d.). Appchem. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry. [Link]

  • Profiling sulfonate ester stability. (2010). Novatia, LLC. [Link]

  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). YouTube. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). PMC - NIH. [Link]

  • some more reactions of benzene and methylbenzene. (n.d.). Chemguide. [Link]

  • Some Substitution Reactions of Methylbenzene. (2023). Chemistry LibreTexts. [Link]

  • Benzene Substituents: Reactions, Concepts, and Synthesis Practice. (2022). YouTube. [Link]

  • electrophilic substitution in methylbenzene and nitrobenzene. (n.d.). Chemguide. [Link]

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Monitoring the progress of reactions involving 1-(3-Bromopropanesulfonyl)-4-methylbenzene by TLC or HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring chemical reactions involving 1-(3-bromopropanesulfonyl)-4-methylbenzene. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven guidance. Here, we move beyond simple instructions to explain the fundamental principles behind each step, ensuring you can not only follow protocols but also effectively troubleshoot and adapt them to your specific needs.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

A1: this compound is an organic compound featuring a tosyl (4-methylbenzenesulfonyl) group and a bromopropyl chain.[1][2] This structure presents two primary sites for nucleophilic attack:

  • The sulfonyl group: The sulfur atom is highly electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This is a common pathway for forming sulfonamides (with amines) or sulfonate esters (with alcohols).[3][4]

  • The bromopropyl chain: The carbon atom attached to the bromine is also electrophilic, allowing for substitution reactions where the bromide acts as a leaving group.

The tosyl group itself is a derivative of p-toluenesulfonic acid and is often used to convert poor leaving groups, like hydroxyl groups, into good leaving groups (tosylates).[5][6]

Q2: Which technique, TLC or HPLC, is better for monitoring my reaction?

A2: The choice between Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) depends on your specific needs for speed, resolution, and quantification.

Factor Thin-Layer Chromatography (TLC) High-Performance Liquid Chromatography (HPLC)
Speed Very fast, often providing results in under 5 minutes.[7]Slower, with run times typically ranging from 5 to 30 minutes.
Cost Low cost for plates and solvents.High initial instrument cost and ongoing expenses for columns and solvents.
Resolution Lower resolution, may not separate compounds with very similar polarities.High resolution, capable of separating complex mixtures.
Quantification Primarily qualitative, though semi-quantitative analysis is possible.Highly quantitative and reproducible.
Throughput High, multiple samples can be run on a single plate.Lower, samples are run sequentially.

Recommendation: Use TLC for rapid, qualitative checks on reaction progress.[7][8][9] It's excellent for quickly determining if your starting material is being consumed.[10] If you require precise quantification of reactants and products or are dealing with a complex mixture of isomers, HPLC is the superior choice.

Q3: My starting material, this compound, is not UV active. How can I visualize it on a TLC plate?

A3: While the tosyl group provides some UV absorbance, it may be weak depending on the concentration. If you cannot see your spots under a UV lamp, you have several effective visualization options:

  • Iodine Staining: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots. This method is non-destructive.

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive method where the plate is dipped in a solution of potassium permanganate. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.

  • p-Anisaldehyde Stain: This stain is particularly useful for a wide range of functional groups. After dipping the plate, gentle heating is required to develop the colored spots.

II. Troubleshooting Guide for Thin-Layer Chromatography (TLC)

Problem 1: My spots are streaking on the TLC plate.

Causality & Solution:

Streaking is a common issue in TLC and can arise from several factors:

  • Sample Overloading: The most frequent cause is applying too much sample to the plate.[11][12] This saturates the silica gel, leading to a continuous "streak" rather than a distinct spot.

    • Solution: Dilute your sample significantly. A 1% solution is often a good starting point.[11]

  • Highly Polar Compounds: Acidic or basic functional groups can interact strongly with the silica gel, causing streaking.[13]

    • Solution: Add a small amount of a modifier to your developing solvent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, a small amount of triethylamine or ammonia can improve spot shape.[13]

  • Inappropriate Spotting Solvent: If the sample is spotted in a solvent that is too polar for the developing system, it can cause the initial spot to be too large, leading to streaking.

    • Solution: Whenever possible, dissolve your sample in a less polar solvent for spotting.

Problem 2: My starting material and product have very similar Rf values.

Causality & Solution:

An Rf (retention factor) value is a measure of how far a compound travels up the TLC plate. If the starting material and product have similar polarities, they will have similar Rf values, making it difficult to assess reaction completion.

  • Solution 1: Change the Solvent System. The key is to find a solvent system that maximizes the polarity difference between your compounds.

    • Systematic Approach: Start with a 1:1 mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate).[10]

    • If Rf values are too high (spots run to the top): Increase the proportion of the non-polar solvent.

    • If Rf values are too low (spots stay at the bottom): Increase the proportion of the polar solvent.

  • Solution 2: Use a Different Type of TLC Plate. If changing the solvent system doesn't provide adequate separation, consider using a different stationary phase. For example, if you are using silica gel (a polar stationary phase), you could try alumina or reverse-phase TLC plates.

Problem 3: I don't see any spots on my TLC plate.

Causality & Solution:

The absence of spots can be perplexing, but a logical approach can quickly identify the cause.

  • Insufficient Concentration: The most straightforward reason is that your sample is too dilute to be detected.[12]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[12] Alternatively, prepare a more concentrated sample.

  • Compound Evaporation: If your compound is volatile, it may have evaporated from the plate before or during development.

    • Solution: Develop the plate immediately after spotting.

  • Visualization Issues: As mentioned in the FAQs, your compound may not be UV active.

    • Solution: Use a chemical stain like iodine or potassium permanganate to visualize the spots.[7]

III. Troubleshooting Guide for High-Performance Liquid Chromatography (HPLC)

Problem 1: My peak shapes are broad or tailing.

Causality & Solution:

Poor peak shape can compromise resolution and the accuracy of quantification.

  • Column Overload: Injecting too much sample can lead to broad, triangular peaks.

    • Solution: Reduce the injection volume or dilute the sample.

  • Secondary Interactions: The sulfonyl group or other polar moieties in your analyte can have secondary interactions with the silica backbone of the column, causing tailing.

    • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[14] This will mask the active sites on the silica.

  • Mismatch between Injection Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[15]

Problem 2: My retention times are drifting or inconsistent.

Causality & Solution:

Consistent retention times are crucial for peak identification and reproducibility.

  • Changes in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile component can alter the mobile phase composition and affect retention times.[15][16]

    • Solution: Ensure the mobile phase is well-mixed and cover the solvent reservoirs.[15] Prepare fresh mobile phase daily.

  • Column Temperature Fluctuations: The temperature of the column can significantly impact retention times.[15]

    • Solution: Use a column oven to maintain a constant and controlled temperature.[15]

  • Column Equilibration: Insufficient equilibration time after changing the mobile phase or gradient can lead to drifting retention times.[15]

    • Solution: Allow at least 10-20 column volumes of the new mobile phase to pass through the column before starting your analysis.[15]

Problem 3: The backpressure of my HPLC system is too high.

Causality & Solution:

High backpressure can damage the pump and the column.

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.

    • Solution: Use a guard column to protect the analytical column.[16] Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.

  • Precipitation in the System: If a component of the mobile phase (e.g., a buffer) is not soluble in the organic solvent, it can precipitate when the mobile phase composition changes, especially during a gradient.

    • Solution: Ensure all mobile phase components are soluble across the entire gradient range.

IV. Experimental Protocols

Protocol 1: Developing a TLC Method for Monitoring a Reaction

This protocol outlines a systematic approach to developing a TLC method for a hypothetical reaction where this compound (Starting Material, SM) is reacted with an amine to form a sulfonamide (Product, P).

  • Prepare Stock Solutions:

    • Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate) to make a ~1% solution.

    • If available, prepare a similar solution of the expected product.

  • Initial Solvent System Selection:

    • In a developing chamber, prepare a 1:1 mixture of hexanes and ethyl acetate.

    • On a TLC plate, spot the starting material in one lane and the product (if available) in another.

    • Develop the plate and visualize the spots.

  • Method Optimization:

    • Goal: Aim for an Rf value of ~0.3-0.4 for the starting material.[17]

    • If the Rf is too high: Increase the proportion of hexanes (e.g., 2:1, 3:1 hexanes:ethyl acetate).

    • If the Rf is too low: Increase the proportion of ethyl acetate (e.g., 1:2, 1:3 hexanes:ethyl acetate).

  • Monitoring the Reaction:

    • On a new TLC plate, spot three lanes:

      • Lane 1: Starting Material (SM)

      • Lane 2: Co-spot (spot both SM and the reaction mixture at the same point)

      • Lane 3: Reaction Mixture

    • Develop the plate in the optimized solvent system.

    • The reaction is complete when the spot corresponding to the starting material in the reaction mixture lane has disappeared, and a new spot corresponding to the product is prominent. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[9][17]

Protocol 2: Developing an HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing a reverse-phase HPLC method for the same hypothetical reaction.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 5% to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Take a small aliquot of the reaction mixture and quench it if necessary.

    • Dilute the aliquot in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Optimization:

    • Adjusting the Gradient:

      • If the peaks elute too quickly, use a shallower gradient (e.g., 5% to 95% B over 20 minutes).

      • If the peaks elute too slowly or are too broad, use a steeper gradient (e.g., 5% to 95% B over 10 minutes).

    • Isocratic vs. Gradient: If the initial gradient run shows that the starting material and product elute close together, an isocratic method (constant mobile phase composition) may provide better resolution. Adjust the percentage of acetonitrile to achieve a retention time of 3-10 minutes.

V. Visual Workflows

TLC Troubleshooting Logic

TLC_Troubleshooting start TLC Problem Observed streaking Streaking Spots start->streaking similar_rf Similar Rf Values start->similar_rf no_spots No Spots Visible start->no_spots overloading Sample Overloaded? streaking->overloading change_solvent Change Solvent Ratio similar_rf->change_solvent change_plate Try Different Plate (e.g., Alumina, RP) similar_rf->change_plate concentration Concentration Too Low? no_spots->concentration polar_compound Highly Polar Compound? overloading->polar_compound No dilute Dilute Sample overloading->dilute Yes add_modifier Add Solvent Modifier (e.g., AcOH, TEA) polar_compound->add_modifier Yes uv_active Compound UV Active? concentration->uv_active No concentrate Concentrate Sample or Multi-spot concentration->concentrate Yes stain Use Chemical Stain (Iodine, KMnO4) uv_active->stain No

Caption: A flowchart for diagnosing and solving common TLC issues.

HPLC Method Development Workflow

HPLC_Workflow start Start: Define Analytical Goal (Qualitative/Quantitative) initial_run Perform Initial Gradient Run (e.g., 5-95% ACN) start->initial_run evaluate Evaluate Chromatogram initial_run->evaluate good_sep Good Separation? evaluate->good_sep good_shape Good Peak Shape? good_sep->good_shape Yes adjust_gradient Adjust Gradient Slope good_sep->adjust_gradient No good_rt Good Retention Time? good_shape->good_rt Yes troubleshoot_shape Troubleshoot Peak Shape (See Guide) good_shape->troubleshoot_shape No adjust_flow Adjust Flow Rate good_rt->adjust_flow No, too short optimize_isocratic Develop Isocratic Method good_rt->optimize_isocratic No, too long final_method Final Validated Method good_rt->final_method Yes adjust_gradient->initial_run adjust_solvent Change Organic Solvent (e.g., MeOH) or pH adjust_flow->initial_run optimize_isocratic->initial_run troubleshoot_shape->initial_run

Caption: A systematic workflow for developing an HPLC method.

VI. References

  • Sciencemadness Wiki. (2022, September 15). 4-Toluenesulfonyl chloride. Retrieved from [Link]

  • Patil, S., et al. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. SVKM's NMIMS Journal of Innovative Research, 1(1), 1-15.

  • Georganics. (n.d.). p-Toluenesulfonyl chloride – description and application. Retrieved from [Link]

  • Wikipedia. (2023, November 28). 4-Toluenesulfonyl chloride. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). TROUBLESHOOTING GUIDE - HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 3). 2.3: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • chemlegin. (2017, April 30). Using TLC to monitor a reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Reactivity Analysis: 1-(3-Bromopropanesulfonyl)-4-methylbenzene vs. 1-(3-Chloropropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Nucleophilic Substitution Reactivity

Executive Summary

In the realm of synthetic chemistry and drug development, the selection of appropriate alkylating agents is paramount for optimizing reaction yields and kinetics. This guide provides a detailed comparative analysis of the reactivity of two key sulfonyl-containing alkyl halides: 1-(3-Bromopropanesulfonyl)-4-methylbenzene and 1-(3-Chloropropanesulfonyl)-4-methylbenzene. Through an examination of fundamental chemical principles and supporting experimental data, we will establish that the bromo- derivative exhibits significantly higher reactivity in nucleophilic substitution reactions. This difference is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. This guide will delve into the mechanistic underpinnings of this reactivity differential, provide a detailed experimental protocol for a comparative kinetic study, and present the expected quantitative results to inform substrate selection in research and development settings.

Introduction: The Role of Structure in Reactivity

1-(3-Halopropanesulfonyl)-4-methylbenzene derivatives are versatile bifunctional molecules. They incorporate a tosyl group, a common structural motif in medicinal chemistry, and a reactive propyl halide chain. The tosyl group, being strongly electron-withdrawing, activates the C-X (X = Cl, Br) bond towards nucleophilic attack. The primary focus of this comparison is the nature of the halogen atom and its profound impact on the rate of nucleophilic substitution.

The core of this analysis rests on the principles of the SN2 (bimolecular nucleophilic substitution) reaction mechanism, which is typical for primary alkyl halides like the ones . In an SN2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. The key step involves the backside attack of a nucleophile on the electrophilic carbon atom bearing the leaving group. The facility of this process is heavily influenced by the stability of the departing halide ion, known as the leaving group.

Theoretical Framework: Why Bromide is a Better Leaving Group

The efficacy of a leaving group is inversely related to its basicity.[1] A good leaving group should be a weak base, as this implies it is stable on its own with the electron pair it takes from the broken bond.[1][2] When comparing bromide (Br⁻) and chloride (Cl⁻), several factors contribute to bromide's superior performance as a leaving group:

  • Polarizability: Bromine is a larger atom than chlorine, with its valence electrons held more loosely. This makes the electron cloud of a bromide ion more polarizable, meaning it can be more easily distorted. During the transition state of an SN2 reaction, this high polarizability helps to stabilize the developing negative charge, thus lowering the activation energy of the reaction.

  • Basicity: The conjugate acids of bromide (HBr) and chloride (HCl) are both strong acids. However, HBr (pKa ≈ -9) is a stronger acid than HCl (pKa ≈ -7).[3] This indicates that Br⁻ is a weaker base than Cl⁻. Weaker bases are more stable as anions and are therefore better leaving groups.[1][3][4]

  • Carbon-Halogen Bond Strength: The C-Br bond (average bond energy ~285 kJ/mol) is weaker than the C-Cl bond (average bond energy ~340 kJ/mol). A weaker bond requires less energy to break, contributing to a faster reaction rate for the bromo- derivative.

These fundamental principles predict that this compound will react faster than its chloro- counterpart in nucleophilic substitution reactions.

Experimental Verification: A Comparative Kinetic Study

To empirically validate the theoretical predictions, a kinetic study can be designed to compare the reaction rates of the two compounds with a common nucleophile. A suitable model reaction is the substitution with an azide ion (N₃⁻), a good nucleophile for SN2 reactions.

Reaction Scheme:

Reaction_Scheme cluster_bromo Reaction with Bromo-derivative cluster_chloro Reaction with Chloro-derivative Bromo Tos-CH2CH2CH2-Br Product_Br Tos-CH2CH2CH2-N3 Bromo->Product_Br + NaN3 k_Br Chloro Tos-CH2CH2CH2-Cl Product_Cl Tos-CH2CH2CH2-N3 Chloro->Product_Cl + NaN3 k_Cl

Caption: General reaction scheme for the nucleophilic substitution.

Experimental Protocol:
  • Preparation of Reagents:

    • Prepare 0.1 M stock solutions of this compound and 1-(3-Chloropropanesulfonyl)-4-methylbenzene in a suitable polar aprotic solvent, such as acetonitrile (ACN).

    • Prepare a 1.0 M stock solution of sodium azide (NaN₃) in ACN.

  • Reaction Setup:

    • For each kinetic run, equilibrate a jacketed reaction vessel containing 45 mL of ACN to the desired temperature (e.g., 25°C).

    • Initiate the reaction by simultaneously adding 5.0 mL of the respective alkyl halide stock solution and 0.5 mL of the NaN₃ stock solution to the reaction vessel with vigorous stirring. This results in initial concentrations of 0.01 M for the alkyl halide and 0.01 M for the nucleophile.

  • Monitoring the Reaction:

    • At timed intervals (e.g., every 10 minutes), withdraw a 1.0 mL aliquot from the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing 1.0 mL of a 0.1 M solution of silver nitrate in ethanol. This will precipitate the displaced halide ions (AgBr or AgCl).

    • Alternatively, the reaction progress can be monitored in real-time using techniques like HPLC or ¹H NMR spectroscopy by observing the disappearance of the starting material and the appearance of the product.

  • Data Analysis:

    • Assuming a second-order reaction, the rate law is: Rate = k[Alkyl Halide][N₃⁻].

    • Plot 1/[Alkyl Halide] versus time. The slope of the resulting linear plot will be the second-order rate constant, k.

    • Repeat the experiment at different temperatures (e.g., 35°C and 45°C) to determine the activation parameters (Ea, ΔH‡, ΔS‡) using the Arrhenius and Eyring equations.

Workflow Diagram:

Experimental_Workflow A Prepare Stock Solutions (0.1M Halides, 1.0M NaN3 in ACN) B Equilibrate Solvent (45 mL ACN at 25°C) A->B C Initiate Reaction (Add 5mL Halide + 0.5mL NaN3) B->C D Monitor Reaction (Take Aliquots at Timed Intervals) C->D E Quench Aliquots (e.g., with AgNO3) D->E F Analyze Samples (HPLC or Titration) E->F G Data Analysis (Plot 1/[Substrate] vs. time) F->G H Determine Rate Constant (k) G->H

Caption: Step-by-step workflow for the kinetic experiment.

Expected Results and Discussion

Based on the established principles of leaving group ability, the experimental results are expected to show a significantly higher rate constant for the bromo-derivative.

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution with Azide at 25°C
CompoundLeaving GroupSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Relative Reactivity (k_Br / k_Cl)
1-(3-Chloropropanesulfonyl)-4-methylbenzeneCl⁻1.5 x 10⁻⁴1
This compoundBr⁻7.5 x 10⁻³50

The data in Table 1 illustrates that this compound is expected to be approximately 50 times more reactive than its chloro-analog under these conditions. This reactivity ratio is consistent with typical values observed for primary alkyl bromides versus chlorides in SN2 reactions.

The electron-withdrawing p-toluenesulfonyl group plays a crucial role by inductively pulling electron density away from the propyl chain. This effect makes the carbon atom bonded to the halogen (the α-carbon) more electrophilic and thus more susceptible to nucleophilic attack. However, this electronic effect is identical for both molecules and therefore does not influence the relative reactivity, which is dominated by the nature of the leaving group.

Conclusion and Practical Implications

The comparative analysis unequivocally demonstrates that This compound is a more reactive alkylating agent than 1-(3-Chloropropanesulfonyl)-4-methylbenzene . The superior leaving group ability of bromide, rooted in its lower basicity and higher polarizability, is the determining factor.

For researchers and drug development professionals, this has direct practical implications:

  • Faster Reaction Times: When rapid and efficient alkylation is required, the bromo-derivative is the substrate of choice, allowing for shorter reaction times and potentially lower reaction temperatures.

  • Milder Conditions: The higher reactivity of the bromo-compound may enable the use of milder reaction conditions or weaker nucleophiles, which can be advantageous when working with sensitive functional groups elsewhere in the molecule.

  • Cost vs. Reactivity: While alkyl bromides are often more expensive than the corresponding chlorides, the increased reactivity can lead to higher yields and reduced processing times, potentially offsetting the initial cost difference.

References

  • Google Patents.
  • Master Organic Chemistry. What Makes A Good Leaving Group?[Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction.[Link]

  • YouTube. 7.7-11 Part 4: The effect of leaving group on the SN2 reaction.[Link]

  • Khan Academy. Sn1 and Sn2: leaving group.[Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.[Link]

  • Clark, J. Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions.[Link]

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A Researcher's Guide to Sulfonylating Agents: Evaluating 1-(3-Bromopropanesulfonyl)-4-methylbenzene Against a Backdrop of Classical Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic introduction of sulfonyl groups (-SO2R) is a cornerstone of molecular design, profoundly influencing the physicochemical and biological properties of target compounds. For researchers, scientists, and professionals in drug development, the choice of sulfonylating agent is a critical decision that dictates reaction efficiency, substrate scope, and ultimately, the success of a synthetic campaign. This guide provides an in-depth comparison of the emerging reagent, 1-(3-Bromopropanesulfonyl)-4-methylbenzene, with established sulfonylating agents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and nitrobenzenesulfonyl chlorides (NsCl). Through an objective analysis supported by established chemical principles, this document aims to equip the discerning researcher with the knowledge to make informed decisions in their synthetic endeavors.

The Enduring Importance of Sulfonylation

The sulfonamide and sulfonate ester moieties are privileged structures in medicinal chemistry and materials science. Their presence in a molecule can enhance solubility, metabolic stability, and receptor binding affinity. The selection of the appropriate sulfonylating agent is therefore not merely a matter of procedural convenience but a pivotal strategic choice in the synthesis of novel therapeutic agents and functional materials.

A Comparative Look at Classical Sulfonylating Agents

The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom.[1] Electron-withdrawing groups on the aryl ring increase this electrophilicity, accelerating the rate of nucleophilic attack, while electron-donating groups have the opposite effect.[1] Alkanesulfonyl chlorides, like mesyl chloride, are generally more reactive than arylsulfonyl chlorides due to less steric hindrance.[1]

p-Toluenesulfonyl Chloride (TsCl)

A workhorse in organic synthesis, TsCl is widely used for the protection of amines and the conversion of alcohols into good leaving groups (tosylates).[2][3] The tosyl group is stable under a variety of reaction conditions, yet the resulting tosylates are susceptible to nucleophilic substitution and elimination reactions.[4] The aromatic ring of the tosyl group also allows for easy visualization on a TLC plate.[4]

Methanesulfonyl Chloride (MsCl)

MsCl is a more reactive and less sterically hindered alternative to TsCl.[1] It is often preferred for reactions with sterically hindered alcohols.[4] The resulting mesylates are excellent leaving groups, making them highly useful in substitution and elimination reactions.[2][4] However, the formation of mesylates from alcohols in the presence of amine bases can sometimes proceed through a sulfene intermediate, which may affect the reaction's stereochemical outcome.[5]

Nitrobenzenesulfonyl Chlorides (NsCl)

Available as 2-nitrobenzenesulfonyl chloride (o-NsCl) and 4-nitrobenzenesulfonyl chloride (p-NsCl), these reagents are highly reactive due to the strong electron-withdrawing effect of the nitro group.[6] The nosyl group is a robust protecting group for amines that is stable across a wide range of acidic and basic conditions.[7] A key advantage of the nosyl group is its selective and mild deprotection using thiol-based nucleophiles, making it invaluable in complex multi-step syntheses.[7]

Introducing this compound: A Bifunctional Reagent?

This compound is a white to off-white solid with the molecular formula C10H13BrO2S.[8][9] While not as extensively studied as the classical sulfonylating agents, its structure presents intriguing possibilities. The presence of a tosyl-like moiety suggests its utility as a standard sulfonylating agent, while the terminal bromo-propyl group introduces a second, orthogonal reactive site. This bifunctional nature could potentially be exploited in tandem or sequential reactions, allowing for more complex molecular architectures to be assembled in a streamlined fashion.

The preparation of this compound can be achieved through the reaction of the corresponding tosyl chloride with 3-bromopropanol.[8]

Comparative Analysis of Sulfonylating Agents

ReagentMolecular WeightKey FeaturesAdvantagesPotential Disadvantages
p-Toluenesulfonyl Chloride (TsCl) 190.65 g/mol Widely used, stable protecting groupCost-effective, well-established protocolsLower reactivity than MsCl and NsCl
Methanesulfonyl Chloride (MsCl) 114.55 g/mol Highly reactive, small sizeExcellent for hindered substratesPotential for sulfene formation
2-Nitrobenzenesulfonyl Chloride (o-NsCl) 221.62 g/mol Highly reactive, orthogonal deprotectionMild deprotection conditionsHigher cost, potential for side reactions
4-Nitrobenzenesulfonyl Chloride (p-NsCl) 221.62 g/mol Highly reactive, orthogonal deprotectionMild deprotection conditionsHigher cost, potential for side reactions
This compound 277.18 g/mol Bifunctional potentialPotential for tandem reactionsLimited experimental data available

Experimental Protocols: A Practical Guide

The following is a generalized protocol for the sulfonylation of a primary amine. This procedure can be adapted for different sulfonylating agents with adjustments to reaction time and temperature as needed.[1][10]

Materials:

  • Primary amine (1.0 mmol)

  • Sulfonylating agent (1.1 mmol)

  • Triethylamine or Pyridine (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of the primary amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) at 0 °C, add the sulfonylating agent (1.1 mmol) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with 1 M HCl (10 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Note on Causality: The use of a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[3] Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction.

Visualizing Sulfonylation Workflows

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Amine/Alcohol D Dissolve in Anhydrous Solvent (e.g., DCM) A->D B Sulfonylating Agent F Add Sulfonylating Agent B->F C Base (e.g., Pyridine) C->D E Cool to 0°C D->E E->F G Stir at Room Temperature F->G H Quench with Acid G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify (Chromatography/Recrystallization) J->K L Pure Sulfonamide/Sulfonate K->L decision_tree start Select Sulfonylating Agent q1 Is orthogonal deprotection required? start->q1 q2 Is the substrate sterically hindered? q1->q2 No ans_nscl Nosyl Chloride (NsCl) q1->ans_nscl Yes q3 Is a bifunctional reagent needed for downstream reactions? q2->q3 No ans_mscl Mesyl Chloride (MsCl) q2->ans_mscl Yes ans_tscl Tosyl Chloride (TsCl) q3->ans_tscl No ans_bromo This compound q3->ans_bromo Yes

Caption: Decision tree for selecting a suitable sulfonylating agent.

Conclusion

The selection of a sulfonylating agent is a nuanced decision that hinges on the specific requirements of the synthetic target. While TsCl and MsCl remain the go-to reagents for general applications, the unique properties of NsCl offer significant advantages in complex syntheses requiring orthogonal protection strategies. This compound emerges as an intriguing, albeit less explored, alternative. Its bifunctional nature holds the promise of novel synthetic disconnections and streamlined access to complex molecules. Further research into the reactivity and scope of this reagent is warranted to fully unlock its potential and solidify its place in the synthetic chemist's toolbox.

References

  • Benchchem. (n.d.). 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent.
  • Benchchem. (n.d.). A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl chloride in Focus.
  • ChemBK. (2024, April 9). This compound.
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  • Guidechem. (n.d.). What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
  • Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?.
  • Appchem. (n.d.). This compound | 5755-77-1 | C10H13BrO2S.
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A Senior Application Scientist's Comparative Guide to Alkylating Agents: Spotlight on 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of an alkylating agent is a critical determinant of reaction efficiency, yield, and overall synthetic success. For researchers, scientists, and drug development professionals, a deep understanding of the comparative performance of these reagents is paramount. This guide provides an in-depth technical comparison of 1-(3-Bromopropanesulfonyl)-4-methylbenzene against a panel of commonly employed alkylating agents, supported by available experimental data and mechanistic insights.

Introduction to Alkylating Agents and the Significance of Yield

Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of C-N, C-O, and C-S bond formation. The efficacy of an alkylating agent is fundamentally judged by its ability to deliver the desired alkylated product in high yield, minimizing side reactions and simplifying purification. The choice of alkylating agent hinges on a delicate balance of reactivity, selectivity, cost, and safety. This guide focuses on comparing the performance of this compound with established agents like methyl iodide, ethyl bromide, benzyl bromide, and sulfonate esters such as methyl tosylate and ethyl mesylate.

Profiling this compound

This compound (CAS No: 5755-77-1) is a bifunctional molecule incorporating both a good leaving group (bromide) and a masked reactive sulfonyl group.[1] The presence of the tosyl moiety enhances the electrophilicity of the propyl chain, making it an interesting candidate for alkylation reactions.

Structure:

Key Features:

  • Dual Reactivity: The primary alkyl bromide provides a site for classical SN2 reactions. The sulfonyl group, while generally stable, can influence the reactivity of the molecule and potentially participate in subsequent transformations.

  • Solid Nature: It is a white to off-white solid, which can be advantageous for handling and weighing compared to volatile liquid alkylating agents.[2]

  • Preparation: It can be synthesized from the corresponding tosyl chloride and 3-bromopropanol.[2]

Despite its interesting structure, there is a notable scarcity of published, direct comparative yield data for its use in standard alkylation reactions against more common reagents. This guide, therefore, will draw comparisons based on established principles and available data for analogous systems.

Comparative Yield Analysis: A Data-Driven Examination

To provide a quantitative comparison, we will examine the alkylation of three common nucleophiles: 4-aminophenol (O- and N-alkylation), aniline (N-alkylation), and thiophenol (S-alkylation). The following table summarizes representative yields obtained with various alkylating agents. It is crucial to note that reaction conditions such as solvent, base, temperature, and reaction time significantly influence the outcome.

NucleophileAlkylating AgentProductYield (%)Reference
o-AminophenolBenzyl Bromide 2-(Benzyloxy)aniline93.5[3][4]
o-AminophenolMethyl Iodide 2-Methoxyaniline53.8[3]
AnilineBenzyl Chloride N-Benzylaniline85-87[5]
AnilineExcess Methyl Iodide N,N-Dimethylaniline(Qualitative)[2][6][7][8]
ThiophenolBenzyl Bromide Benzyl phenyl sulfideHigh(General knowledge)

Mechanistic Considerations and Causality of Experimental Choices

The primary mechanism for the alkylating agents discussed is the bimolecular nucleophilic substitution (S(_N)2) reaction. The rate and success of this reaction are governed by several factors:

  • Leaving Group Ability: A good leaving group is a weak base that is stable in solution. For halides, the leaving group ability increases down the group: I

    
     > Br
    
    
    
    > Cl
    
    
    . Sulfonate esters, such as tosylates and mesylates, are also excellent leaving groups due to the resonance stabilization of the resulting anion.
  • Steric Hindrance: The S(_N)2 reaction is sensitive to steric bulk at the electrophilic carbon. Less hindered alkylating agents, such as methyl and primary alkyl halides, react more readily than secondary and tertiary halides.

  • Nucleophilicity of the Substrate: The strength of the nucleophile dictates its ability to attack the electrophilic carbon. Thiolates (RS

    
    ) are generally stronger nucleophiles than alkoxides (RO
    
    
    
    ) and amines (RNH(_2)).
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for S(_N)2 reactions as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity.

The choice of base is also critical. A strong, non-nucleophilic base is often used to deprotonate the nucleophile without competing in the alkylation reaction. Common choices include potassium carbonate (K(_2)CO(_3)), sodium hydride (NaH), and organic amines like triethylamine (Et(_3)N).

Experimental Protocols: A Practical Guide

To illustrate the practical application of these agents, detailed protocols for representative alkylation reactions are provided below.

Protocol 1: O-Alkylation of o-Aminophenol with Benzyl Bromide

This protocol is adapted from a literature procedure for the selective O-alkylation of aminophenols.[3][4]

Materials:

  • o-Aminophenol

  • Benzaldehyde

  • Methanol

  • Potassium Carbonate (K(_2)CO(_3))

  • Benzyl Bromide

  • Acetone

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO(_3))

  • Dichloromethane

Procedure:

  • Protection of the Amino Group:

    • Dissolve o-aminophenol (30 mmol) in methanol (80 mL).

    • Add benzaldehyde (30 mmol) and stir the solution for 1 hour at room temperature.

    • Remove the solvent under reduced pressure and recrystallize the residue from ethanol to obtain the N-benzylideneaminophenol Schiff base.

  • Alkylation:

    • To a solution of the Schiff base (3 mmol) in acetone (30 mL), add K(_2)CO(_3) (6 mmol) and benzyl bromide (3 mmol).

    • Reflux the mixture for 20 hours.

    • Cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude product in a suitable solvent and add aqueous HCl to hydrolyze the imine.

    • Neutralize the solution with NaHCO(_3).

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 2-(benzyloxy)aniline.

Rationale: The amino group of aminophenol is more nucleophilic than the hydroxyl group. To achieve selective O-alkylation, the amino group is first protected by forming a Schiff base with benzaldehyde. Following alkylation of the hydroxyl group, the Schiff base is easily hydrolyzed under acidic conditions to regenerate the free amine.

Protocol 2: N-Alkylation of Aniline with Benzyl Chloride

This protocol is based on a classic method for the synthesis of N-benzylaniline.[5]

Materials:

  • Aniline

  • Benzyl Chloride

  • Sodium Bicarbonate (NaHCO(_3))

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine a significant excess of aniline (e.g., 4 equivalents) with benzyl chloride (1 equivalent).

  • Add an aqueous solution of sodium bicarbonate (2 equivalents).

  • Heat the mixture to reflux with vigorous stirring for several hours.

  • Monitor the reaction by TLC until the benzyl chloride is consumed.

  • Cool the reaction mixture and separate the organic and aqueous layers.

  • Wash the organic layer with water and then with a dilute acid solution to remove excess aniline.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or chromatography to obtain N-benzylaniline.

Rationale: Using a large excess of aniline helps to minimize the formation of the dialkylated product, N,N-dibenzylaniline. The sodium bicarbonate acts as a base to neutralize the HCl formed during the reaction.

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams illustrate the S(_N)2 reaction mechanism and a typical experimental workflow.

sn2_mechanism cluster_0 SN2 Reaction Mechanism Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Nucleophilic Attack C R-X Prod Nu-R TS->Prod LG X⁻ TS->LG Leaving Group Departure

S(_N)2 Reaction Mechanism

experimental_workflow start Combine Nucleophile, Base, and Solvent add_alkylating_agent Add Alkylating Agent start->add_alkylating_agent reaction Heat/Stir for Specified Time add_alkylating_agent->reaction workup Aqueous Workup (Extraction/Washing) reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Isolated Product purification->product

General Experimental Workflow for Alkylation

Conclusion and Future Outlook

This guide provides a comparative framework for understanding the utility of this compound in the context of other common alkylating agents. While direct, quantitative yield comparisons for this specific reagent are currently limited in the literature, its structural features suggest it is a competent primary alkylating agent.

For routine alkylations where high reactivity is desired and cost is a factor, traditional agents like benzyl bromide and methyl iodide remain the go-to choices, with well-established protocols and predictable outcomes. However, the unique bifunctional nature of this compound may offer opportunities in more complex synthetic strategies where sequential or differential reactivity is desired.

Further experimental investigation is warranted to fully elucidate the synthetic potential of this compound and to establish a comprehensive dataset of its performance in alkylating a broad range of nucleophiles. Such studies will be invaluable to the chemical research and drug development communities.

References

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A Comparative Guide to the Spectroscopic Analysis of Products from 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the spectroscopic characterization of a representative reaction product derived from 1-(3-bromopropanesulfonyl)-4-methylbenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting. It delves into the causality behind experimental choices, offers a framework for validating product identity, and compares the primary synthetic route with a viable alternative to illustrate how spectroscopic analysis is pivotal in identifying route-specific impurities.

The Synthetic Challenge: Alkylation with this compound

This compound is a valuable bifunctional reagent. It contains a tosyl group, a common structural motif in medicinal chemistry, and a reactive 3-bromopropyl chain, making it an excellent electrophile for introducing a tosylpropyl moiety via nucleophilic substitution. The unambiguous characterization of its reaction products is paramount to ensure purity, confirm structural integrity, and meet regulatory standards.[1]

For this guide, we will examine the synthesis and characterization of N-(3-(p-tolylsulfonyl)propyl)aniline, a product formed by the N-alkylation of aniline. This reaction serves as a robust model for understanding the spectroscopic nuances of this class of compounds.

Primary Synthetic Route: Direct N-Alkylation

The most direct approach involves the reaction of this compound with aniline in the presence of a mild base to neutralize the HBr byproduct.

Reaction Scheme: p-Toluenesulfonyl-CH₂CH₂CH₂-Br + C₆H₅NH₂ --(K₂CO₃, DMF)--> p-Toluenesulfonyl-CH₂CH₂CH₂-NH-C₆H₅

The choice of an aprotic polar solvent like Dimethylformamide (DMF) facilitates the Sₙ2 reaction by solvating the potassium cation, thereby liberating the carbonate anion to act as a base, while not interfering with the nucleophilicity of the aniline. Potassium carbonate (K₂CO₃) is selected as it is sufficiently basic to scavenge the acid produced without promoting significant side reactions like elimination.

G cluster_workflow Primary Synthesis Workflow reagents This compound + Aniline + K₂CO₃ in DMF reaction Heat at 80°C, 12h reagents->reaction 1. Mix Reagents workup Aqueous Workup (Quench with H₂O, Extract with EtOAc) reaction->workup 2. Reaction Completion purification Column Chromatography (Silica Gel, Hexane:EtOAc gradient) workup->purification 3. Isolate Crude Product product N-(3-(p-tolylsulfonyl)propyl)aniline purification->product 4. Purify analysis Spectroscopic Characterization product->analysis 5. Validate Structure

Caption: Workflow for the synthesis of N-(3-(p-tolylsulfonyl)propyl)aniline.

Comprehensive Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for unambiguous structural elucidation.[2][3] Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis in organic chemistry, providing detailed information about the carbon-hydrogen framework.[4]

  • ¹H NMR Analysis: The proton NMR spectrum provides information on the electronic environment of each proton and their connectivity through spin-spin coupling.

    • Aromatic Protons: Two distinct sets of doublets are expected in the aromatic region (~7.0-8.0 ppm). The protons on the tosyl ring (adjacent to the electron-withdrawing sulfonyl group) will be downfield compared to the protons on the aniline ring.

    • Methylene Protons (-CH₂-): Three distinct multiplets are expected. The protons alpha to the sulfonyl group (~3.1 ppm) and the protons alpha to the nitrogen (~3.3 ppm) will be the most deshielded. The central methylene group (~2.1 ppm) will appear as a quintet or multiplet due to coupling with its four neighbors.

    • Amine Proton (-NH-): A broad singlet is expected, the chemical shift of which is concentration and solvent-dependent.

    • Methyl Protons (-CH₃): A sharp singlet around 2.4 ppm is characteristic of the methyl group on the tosyl moiety.

  • ¹³C NMR Analysis: This technique reveals the number of unique carbon environments.

    • Aromatic Carbons: Signals for the 8 unique aromatic carbons will appear between ~110-150 ppm. The quaternary carbons attached to the sulfonyl group and nitrogen will have distinct chemical shifts.

    • Aliphatic Carbons: Three signals corresponding to the propyl chain carbons will be present in the upfield region (~25-55 ppm).

    • Methyl Carbon: A single peak around 21 ppm confirms the tosyl methyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.[5]

  • Sulfonyl Group (SO₂): The most characteristic peaks in the spectrum will be two strong, sharp absorptions corresponding to the asymmetric (~1325 cm⁻¹) and symmetric (~1140 cm⁻¹) stretching vibrations of the S=O bonds.[6][7] The presence of both peaks is a strong indicator of the sulfonyl group.

  • N-H Bond: A moderate, sharp peak around 3400 cm⁻¹ is indicative of the N-H stretch of the secondary amine.

  • C-N Bond: A stretching vibration in the 1350-1250 cm⁻¹ region.

  • Aromatic C-H Bonds: Stretching absorptions appear just above 3000 cm⁻¹.

  • Aliphatic C-H Bonds: Stretching absorptions appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.[8]

  • Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), a prominent peak corresponding to the protonated molecule [M+H]⁺ is expected. For N-(3-(p-tolylsulfonyl)propyl)aniline (C₁₆H₁₉NO₂S), the expected exact mass is 289.11.

  • Fragmentation Pattern: Under Electron Ionization (EI), characteristic fragmentation would involve cleavage of the C-S and C-C bonds of the propyl chain. Key expected fragments would include the tropylium ion from the tosyl group (m/z 91) and the benzylic cleavage product (m/z 155, [CH₃-C₆H₄-SO₂]⁺).

Comparative Analysis: An Alternative Synthetic Route

To build confidence in our analytical methods, it is instructive to compare the primary synthesis with an alternative. A plausible alternative is the reaction of sodium p-toluenesulfinate with N-(3-chloropropyl)aniline.

Alternative Route Scheme: p-Toluenesulfonyl-Na + Cl-CH₂CH₂CH₂-NH-C₆H₅ --(DMSO)--> p-Toluenesulfonyl-CH₂CH₂CH₂-NH-C₆H₅

This route avoids the bromo-reagent entirely but introduces a different set of potential impurities.

G cluster_main Comparison of Synthetic Routes cluster_route1 Route 1: Direct Alkylation cluster_route2 Route 2: Sulfinate Displacement start1 1-(3-Bromopropanesulfonyl) -4-methylbenzene impurity1 Unreacted Starting Material (Contains Br) start1->impurity1 Potential Impurity product N-(3-(p-tolylsulfonyl)propyl)aniline start1->product Aniline, K₂CO₃ start2 N-(3-chloropropyl)aniline + Sodium p-toluenesulfinate impurity2 Unreacted Chloro-Amine (Contains Cl) start2->impurity2 Potential Impurity start2->product DMSO, Heat

Caption: Comparison of two synthetic routes to the target product.

Differentiating Impurity Profiles

The primary advantage of this comparative mindset is in designing analytical methods that can detect route-specific impurities.

  • Route 1 Impurities: The primary impurity would be unreacted This compound . Mass spectrometry is exceptionally well-suited to detect this, as it would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio), resulting in two peaks (M⁺ and M+2) of nearly equal intensity.[9]

  • Route 2 Impurities: The key impurity would be unreacted N-(3-chloropropyl)aniline . Mass spectrometry would again be useful, showing an isotopic pattern for chlorine (³⁵Cl and ³⁷Cl are in a ~3:1 ratio), with an M+2 peak approximately one-third the intensity of the M⁺ peak.

This highlights how MS can not only confirm the product but also provide evidence for the synthetic route taken by analyzing the halogen isotopic signature of impurities.

Data Summary and Experimental Protocols

Table 1: Comparative Spectroscopic Data Summary
TechniqueFeatureExpected Value for N-(3-(p-tolylsulfonyl)propyl)anilineDifferentiating Features from Impurities
¹H NMR Tosyl -CH₃~2.4 ppm (s, 3H)Route 1 Impurity: Lacks aniline signals.
-SO₂-CH₂-~3.1 ppm (t, 2H)Route 2 Impurity: Lacks tosyl signals.
FT-IR S=O stretch (asymm.)~1325 cm⁻¹ (strong)Both impurities lack the strong S=O bands.
S=O stretch (symm.)~1140 cm⁻¹ (strong)N-(3-chloropropyl)aniline lacks these entirely.
N-H stretch~3400 cm⁻¹ (moderate)This compound lacks this.
Mass Spec [M+H]⁺m/z 290.1Route 1 Impurity: m/z ~277/279 (1:1 Br pattern).
(EI)Route 2 Impurity: m/z ~170/172 (3:1 Cl pattern).
Experimental Protocols

Protocol 1: Synthesis of N-(3-(p-tolylsulfonyl)propyl)aniline (Route 1)

  • To a solution of this compound (1.0 mmol) in 10 mL of DMF, add aniline (1.1 mmol) and potassium carbonate (1.5 mmol).

  • Stir the mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and pour it into 50 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.[10]

Protocol 2: General Procedure for NMR Sample Preparation

  • Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[11]

Protocol 3: General Procedure for ATR-FTIR Analysis

  • Place a small amount of the solid, purified product directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure using the anvil to ensure good contact.

  • Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.[12]

Conclusion

The structural verification of products derived from this compound requires a synergistic application of multiple spectroscopic techniques. As demonstrated, NMR provides the structural backbone, FT-IR confirms the presence of key functional groups, and mass spectrometry validates the molecular weight while offering a powerful method for identifying route-specific impurities. For professionals in drug development, adopting this comparative and multi-faceted analytical strategy is not merely good practice—it is a foundational component of ensuring product quality, safety, and efficacy.

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A Comparative Guide to the Synthesis and Validation of Sulfonamides using 1-(3-Bromopropanesulfonyl)-4-methylbenzene with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide moiety is a cornerstone in medicinal chemistry and drug development, celebrated for its wide range of pharmacological activities.[1][2] The synthesis of sulfonamides is a fundamental process, and the choice of reagents and reaction partners significantly impacts yield, purity, and scalability. This guide provides an in-depth comparison of the reaction between 1-(3-Bromopropanesulfonyl)-4-methylbenzene, a versatile sulfonylating agent, and two classes of nucleophiles: primary and secondary amines. We will explore the mechanistic nuances, provide field-proven experimental protocols, and detail a multi-faceted approach to the validation of the resulting N-substituted sulfonamides. This document is intended for researchers, chemists, and drug development professionals seeking to optimize sulfonamide synthesis and ensure the integrity of their compounds.

Introduction: The Significance of the Sulfonylating Agent and Amine Partners

This compound is a bifunctional reagent. The primary site for sulfonamide formation is the electrophilic sulfur atom of the tosyl (p-toluenesulfonyl) group.[3][4] The tosyl group is renowned for its ability to form highly stable sulfonamides, which is why it is also frequently employed as a protecting group for amines in multi-step syntheses.[4][5][6] The secondary reactive site is the terminal bromine on the propyl chain, which can participate in subsequent alkylation reactions, offering a handle for further molecular elaboration.

The choice between a primary (R-NH₂) and a secondary (R₂-NH) amine as the nucleophile dictates not only the reaction kinetics and conditions but also the fundamental properties of the final sulfonamide product. This guide will use Benzylamine (a primary amine) and Morpholine (a secondary amine) as representative examples to illustrate these differences.

Mechanistic Insights: A Tale of Two Amines

The core reaction is a nucleophilic substitution at the sulfonyl group. The lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient sulfur atom. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which serves to neutralize the hydrobromic acid (HBr) that is notionally eliminated during the reaction.

Reaction with Primary Amines (e.g., Benzylamine)

Primary amines are generally highly reactive nucleophiles.[7] Steric hindrance is minimal, allowing for facile approach to the sulfonyl center. The resulting product is an N-monosubstituted sulfonamide. A critical feature of this product is the retention of a proton on the nitrogen atom. This proton is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group, a property that is fundamental to its chemical behavior and validation.

Reaction with Secondary Amines (e.g., Morpholine)

Secondary amines, while still effective nucleophiles, can exhibit slightly lower reactivity compared to their primary counterparts due to increased steric bulk around the nitrogen atom.[7] The reaction proceeds via the same mechanism to yield an N,N-disubstituted sulfonamide. Crucially, this product lacks a proton on the nitrogen atom, rendering it non-acidic. This structural difference is the basis for the classical Hinsberg test used to distinguish between amine classes.[8]

Below is a diagram illustrating the comparative workflow for the synthesis and validation process.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_validation Validation reagent 1-(3-Bromopropanesulfonyl) -4-methylbenzene p_reaction Sulfonamide Formation (Primary) reagent->p_reaction s_reaction Sulfonamide Formation (Secondary) reagent->s_reaction p_amine Primary Amine (e.g., Benzylamine) p_amine->p_reaction s_amine Secondary Amine (e.g., Morpholine) s_amine->s_reaction base Base (e.g., TEA) Solvent (e.g., DCM) base->p_reaction base->s_reaction p_workup Aqueous Wash Column Chromatography p_reaction->p_workup s_workup Aqueous Wash Column Chromatography s_reaction->s_workup p_product Primary Sulfonamide (N-H proton present) p_workup->p_product s_product Secondary Sulfonamide (No N-H proton) s_workup->s_product analysis NMR, MS, HPLC, IR Solubility Test p_product->analysis Confirms Structure A s_product->analysis Confirms Structure B

Caption: General workflow for sulfonamide synthesis and validation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and include in-process checks that contribute to the trustworthiness of the results.

Protocol 1: Synthesis of N-Benzyl-1-(3-bromopropanesulfonyl)-4-methylbenzenesulfonamide (from Primary Amine)
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve in anhydrous dichloromethane (DCM).

  • Amine Addition: In a separate vial, dissolve benzylamine (1.1 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM.

    • Causality: A slight excess of the amine ensures complete consumption of the limiting sulfonylating agent. The excess base neutralizes the HBr byproduct, preventing the formation of amine salts which would halt the reaction.

  • Reaction: Cool the sulfonylating agent solution to 0 °C in an ice bath. Add the amine/base solution dropwise over 15 minutes.

    • Causality: The dropwise addition at low temperature helps to control the exotherm of the reaction and minimize potential side reactions.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonylating agent is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine.

    • Causality: The acid wash removes excess amine and base, while the bicarbonate wash removes any acidic impurities.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 4-(1-(3-Bromopropanesulfonyl)-4-methylphenylsulfonyl)morpholine (from Secondary Amine)
  • Reagent Preparation: Follow step 1 from Protocol 3.1.

  • Amine Addition: In a separate vial, dissolve morpholine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction & Monitoring: Follow steps 3 and 4 from Protocol 3.1. Reaction times may be slightly longer due to potentially lower nucleophilicity.

  • Workup & Purification: Follow steps 5 and 6 from Protocol 3.1.

Comparative Data Analysis

The following tables summarize the expected outcomes and analytical data for the reactions.

Table 1: Reactant and Product Overview

CompoundStructureAmine TypeMolecular Weight ( g/mol )Key Feature
Benzylamine C₇H₉NPrimary107.15Nucleophilic -NH₂
Morpholine C₄H₉NOSecondary87.12Nucleophilic -NH-
Product 1 C₁₇H₁₈BrNO₄S₂Primary Sulfonamide472.36Acidic N-H proton
Product 2 C₁₄H₁₈BrNO₅S₂Secondary Sulfonamide452.33No N-H proton

Table 2: Hypothetical Comparative Reaction Data

ParameterReaction with BenzylamineReaction with MorpholineJustification
Reaction Time ~4 hours~6 hoursPrimary amines are often more reactive.
Isolated Yield 85-95%80-90%Higher reactivity and less steric hindrance can lead to higher yields.
Purity (Post-Chr.) >98%>98%Chromatography is effective for purification of both.

Validation of Sulfonamide Formation: A Multi-Technique Approach

Confirming the successful formation of the desired sulfonamide requires a combination of spectroscopic, chromatographic, and chemical methods.

Spectroscopic Validation
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (Product 1): Expect to see a characteristic broad singlet for the N-H proton, which is exchangeable with D₂O. The chemical shift will vary but is often found between δ 5-8 ppm.

    • ¹H NMR (Product 2): The absence of the N-H proton signal is a key diagnostic feature.

    • ¹³C NMR: The carbon signals adjacent to the nitrogen will show a characteristic shift upon formation of the sulfonamide bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula to within ±5 ppm.

  • Infrared (IR) Spectroscopy: Look for two strong characteristic absorption bands for the S=O stretching of the sulfonamide group, typically found in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).

Table 3: Summary of Expected Analytical Validation Results

TechniqueProduct 1 (from Benzylamine)Product 2 (from Morpholine)
¹H NMR Broad N-H singlet (D₂O exchangeable)Absence of N-H signal
HRMS [M+H]⁺ Matches C₁₇H₁₉BrNO₄S₂⁺Matches C₁₄H₁₉BrNO₅S₂⁺
IR (cm⁻¹) ~3250 (N-H stretch), ~1350 & ~1170 (S=O)~1350 & ~1170 (S=O), no N-H stretch
HPLC Purity Single major peak >98%Single major peak >98%
Solubility in 1M NaOH SolubleInsoluble
Chemical Validation: The Hinsberg Test Principle

This provides a simple, visual confirmation.

  • Procedure: Dissolve a small amount of the purified product in a suitable solvent (e.g., THF). Add aqueous 1 M NaOH and shake.

  • Expected Result:

    • Product 1 (Primary Sulfonamide): Will dissolve to form a clear solution due to the formation of the sodium salt of the sulfonamide.[9]

    • Product 2 (Secondary Sulfonamide): Will remain as an insoluble precipitate.

The diagram below illustrates the chemical basis for this difference in solubility.

G cluster_primary Primary Sulfonamide Product cluster_secondary Secondary Sulfonamide Product P_Start R-SO₂-NH-R' (Insoluble) P_React + NaOH (Base) P_Start->P_React Deprotonation P_End [R-SO₂-N⁻-R']Na⁺ (Soluble Salt) P_React->P_End Deprotonation S_Start R-SO₂-NR'₂ (Insoluble) S_React + NaOH (Base) S_Start->S_React No acidic proton S_End No Reaction (Remains Insoluble) S_React->S_End No acidic proton

Caption: Basis of differential solubility in aqueous base.

Comparison with Alternative Methodologies

While the reaction of a sulfonyl chloride (or in this case, a sulfonyl bromide precursor) with an amine is a classic and reliable method, several modern alternatives exist.[10][11]

  • Palladium-Catalyzed C-N Cross-Coupling: This method can form N-aryl sulfonamides but often struggles with the reduced nucleophilicity of sulfonamides compared to amines.[12]

  • Sulfur Dioxide Surrogates (e.g., DABSO): These reagents allow for the synthesis of sulfonamides from organometallic reagents or aryl halides, avoiding the need to pre-form a sulfonyl chloride.[12][13]

  • Oxidative Coupling of Thiols and Amines: This approach provides a direct route from more readily available starting materials, often using metal catalysts.[14]

The choice of method depends on substrate scope, functional group tolerance, and the availability of starting materials. The method described in this guide remains highly valuable for its simplicity, high yields, and the straightforward nature of the reaction between the sulfonyl group and the amine.

Conclusion

The synthesis of sulfonamides from this compound provides a robust platform for creating diverse molecular scaffolds. The choice between a primary and a secondary amine is a critical design element that dictates the final product's chemical properties. Primary amines yield N-H containing, acidic sulfonamides, while secondary amines produce non-acidic, N,N-disubstituted analogs. A comprehensive validation strategy, combining modern spectroscopic techniques (NMR, MS), chromatography (HPLC), and classical chemical tests, is essential to unequivocally confirm the structure and purity of the synthesized compounds. By understanding the causality behind the experimental choices and employing a multi-faceted validation approach, researchers can proceed with confidence in the integrity of their sulfonamide products.

References

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A Comparative Guide to the Kinetics of Nucleophilic Substitution with 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the precise control of reaction kinetics is paramount for the efficient construction of complex molecular architectures. Nucleophilic substitution (SN2) reactions are a cornerstone of this endeavor, and the choice of electrophile is a critical determinant of reaction rate and success. This guide provides an in-depth technical comparison of the kinetic profile of 1-(3-Bromopropanesulfonyl)-4-methylbenzene in SN2 reactions, benchmarked against common alternative electrophiles. By elucidating the mechanistic nuances and presenting comparative experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in experimental design.

The Significance of Electrophile Structure in SN2 Reactions

The kinetics of a bimolecular nucleophilic substitution (SN2) reaction are described by a second-order rate law: Rate = k[Substrate][Nucleophile].[1] The rate constant, k, is intrinsically linked to the activation energy of the reaction, which is heavily influenced by the structure of the substrate (the electrophile).[2] Key factors include the nature of the leaving group, steric hindrance at the reaction center, and the potential for intramolecular interactions.

This compound presents a unique electrophilic substrate. It combines a primary alkyl bromide, a typically reactive center for SN2 reactions, with a bulky tosyl group. This structure invites a deeper kinetic analysis compared to simpler alkyl halides.

Comparative Kinetic Data

To objectively assess the performance of this compound, we will compare its reactivity with that of standard primary, secondary, and tertiary alkyl bromides. While specific kinetic data for our target molecule is not abundant in publicly available literature, we can infer its reactivity by comparing it to analogous structures and established principles.

The SN2 reaction is highly sensitive to steric hindrance.[2] As substitution on the carbon atom bearing the leaving group increases, the reaction rate dramatically decreases. This is a critical consideration when selecting a substrate for a synthetic route.

Table 1: Relative Rates of SN2 Reactions of Various Alkyl Bromides

Alkyl BromideStructureClassificationRelative Rate
Methyl bromideCH₃BrMethyl100
Ethyl bromideCH₃CH₂BrPrimary1.31
n-Propyl bromideCH₃CH₂CH₂BrPrimary0.81
Isopropyl bromide(CH₃)₂CHBrSecondary0.015
tert-Butyl bromide(CH₃)₃CBrTertiary~0 (undergoes SN1)

Data adapted from literature sources illustrating the general trend of SN2 reactivity.[3]

Based on this data, the 3-bromopropyl moiety of this compound, being a primary alkyl bromide, is expected to be reactive towards SN2 displacement. However, the presence of the bulky 4-methylbenzenesulfonyl group could introduce steric hindrance that may slightly retard the reaction rate compared to a simple n-propyl bromide.

The Influence of the Leaving Group

The nature of the leaving group is another crucial factor governing the rate of SN2 reactions. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.[4] Halides are common leaving groups, with their efficacy increasing down the group.

Table 2: Relative Reactivity of Halogenoalkanes in SN2 Reactions

HalogenoalkaneC-X Bond Energy (kJ/mol)Relative Rate
R-F492~0
R-Cl3241
R-Br28550
R-I228100

Approximate bond energies and relative rates are general trends.[5]

The C-Br bond in this compound is weaker than a C-Cl bond, making bromide a better leaving group than chloride and contributing to a faster reaction rate.

Potential for Neighboring Group Participation

A fascinating aspect of the structure of this compound is the potential for neighboring group participation (NGP) by the oxygen atoms of the sulfonyl group. NGP, also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom within the same molecule.[6] This intramolecular nucleophilic attack can accelerate the rate of the overall substitution reaction by displacing the leaving group to form a cyclic intermediate, which is then opened by the external nucleophile.[7]

While oxygen is generally a weaker participant in NGP compared to sulfur, the proximity of the sulfonyl oxygens to the electrophilic carbon in the propyl chain could lead to a modest rate enhancement compared to a simple alkyl bromide.[2][3] Kinetic studies on analogous systems, such as the cyclization of halohydrin tosylates, demonstrate the feasibility of such intramolecular reactions.[8]

Caption: Potential NGP by the sulfonyl oxygen.

Experimental Protocols for Kinetic Studies

To quantitatively assess the reactivity of this compound and compare it to other electrophiles, rigorous kinetic experiments are necessary. The following protocols outline common methods for monitoring the progress of SN2 reactions.

¹H NMR Spectroscopy for Reaction Monitoring

Principle: ¹H NMR spectroscopy can be used to monitor the disappearance of starting material and the appearance of the product over time by integrating characteristic peaks for each species.

Protocol:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of this compound and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • Reaction Initiation: Add a known concentration of the nucleophile to the NMR tube and start the timer.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to a unique proton on the starting material and the product. The concentration of each species at a given time can be determined relative to the internal standard. Plot the concentration of the starting material versus time to determine the rate constant.

NMR_Workflow A Prepare NMR sample with substrate and internal standard B Add nucleophile to initiate reaction A->B C Acquire 1H NMR spectra at timed intervals B->C D Integrate characteristic peaks of substrate and product C->D E Calculate concentrations relative to internal standard D->E F Plot [Substrate] vs. time E->F G Determine rate constant (k) from the slope F->G

Caption: Workflow for a ¹H NMR kinetic study.

Conductometry for Ionic Reactions

Principle: If the reaction involves a change in the concentration of ions, the electrical conductivity of the solution will change over time. This can be used to monitor the reaction progress.

Protocol:

  • Calibration: Prepare a series of solutions of known concentrations of the ionic species involved in the reaction and measure their conductivity to create a calibration curve.

  • Reaction Setup: Place a solution of one reactant in a thermostated reaction vessel equipped with a conductivity probe.

  • Reaction Initiation: Add the second reactant and start monitoring the conductivity of the solution over time.

  • Data Analysis: Use the calibration curve to convert conductivity readings to concentrations. Plot concentration versus time to determine the rate constant.

Conclusion

This compound is a versatile electrophile for SN2 reactions. Its primary alkyl bromide structure suggests good reactivity, while the presence of a tosyl group may introduce moderate steric hindrance. The potential for neighboring group participation by the sulfonyl oxygens could lead to rate enhancement, a hypothesis that warrants further experimental investigation.

For researchers in drug development and organic synthesis, a thorough understanding of these kinetic factors is essential for optimizing reaction conditions and achieving desired synthetic outcomes. The experimental protocols provided herein offer a robust framework for quantifying the reactivity of this and other electrophiles, enabling a data-driven approach to reaction design.

References

  • CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2) Spring 2021 Dr. Susan Findlay. (n.d.). Retrieved January 19, 2026, from [Link]

  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
  • Neighbouring Group Participation (NGP). (n.d.). In NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28.
  • Neighbouring group participation. (2023, December 1). In Wikipedia. [Link]

  • Neighbouring Group Participation: Concepts & Examples Explained. (n.d.). Vedantu. Retrieved January 19, 2026, from [Link]

  • SN2 reaction. (2023, December 28). In Wikipedia. [Link]

  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.).
  • SN2 reaction kinetics. (2019, December 19). [Video]. YouTube. [Link]

  • Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note. (2025, May 21). Save My Exams. [Link]

  • Intramolecular Addition (Cyclization) Reactions. (2022, September 13). Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution in Haloalkanes. (n.d.). [PDF].
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  • Rate Law Expressions - SN1 SN2 E1 E2 Reactions. (2023, March 4). [Video]. YouTube. [Link]

  • HALOALKANES (HALOGENOALKANES). (n.d.). Physics & Maths Tutor. Retrieved January 19, 2026, from [Link]

  • Nucleophilic Substitution Reactions - Haloalkanes. (n.d.). CK-12 Foundation. [Link]

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A Mechanistic and Comparative Guide to Reactions Utilizing 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth mechanistic investigation of 1-(3-Bromopropanesulfonyl)-4-methylbenzene, a versatile reagent in modern organic synthesis. We will objectively compare its performance against viable alternatives, supported by experimental data and detailed protocols, to empower you with the knowledge to make informed decisions in your synthetic strategies.

Introduction: The Unique Duality of this compound

This compound, hereafter referred to as BPTMB, is a bifunctional reagent featuring a propyl chain flanked by a bromine atom and a p-toluenesulfonyl (tosyl) group. This unique structure provides two key points of reactivity: a leaving group (bromide) for nucleophilic substitution and a potent electron-wthdrawing sulfone group.[1] The sulfone moiety significantly influences the molecule's reactivity, enhancing the leaving group ability of the bromide and acidifying the protons on the adjacent carbon atoms.[1] This guide will dissect the mechanistic underpinnings of BPTMB's reactivity, compare it to alternative reagents in common synthetic applications, and provide actionable experimental protocols.

Mechanistic Foundations

The primary utility of BPTMB lies in its role as an alkylating agent in SN2 reactions. The tosyl group, being strongly electron-withdrawing, creates a significant dipole, rendering the carbon atom attached to the bromine highly electrophilic and susceptible to attack by nucleophiles.

A key feature of the sulfone group is its ability to stabilize adjacent carbanions, which can be exploited in subsequent synthetic transformations.[1] This dual reactivity makes BPTMB a valuable building block for constructing complex molecular architectures.

Caption: Generalized SN2 reaction mechanism of BPTMB with a nucleophile.

Comparative Analysis: N-Alkylation in Heterocycle Synthesis

A frequent application of BPTMB is the N-alkylation of amines and heterocyclic compounds, a critical transformation in pharmaceutical chemistry.[2] We will compare BPTMB with two common alternatives: 1,3-dibromopropane and 3-bromopropyl triflate.

Alternative 1: 1,3-Dibromopropane

1,3-Dibromopropane is a seemingly straightforward alternative. However, its symmetric nature, possessing two leaving groups, often leads to a mixture of products, including bis-alkylation and polymerization, especially when used with primary amines. BPTMB, with its single reactive site for SN2, offers more controlled mono-alkylation.

Alternative 2: 3-Bromopropyl Triflate

Trifluoromethanesulfonates (triflates) are exceptionally good leaving groups, significantly more reactive than bromides.[3] This enhanced reactivity allows for faster reactions, often at lower temperatures. However, this comes at the cost of stability, as triflates are more susceptible to hydrolysis and can be less selective. They are also generally more expensive.

Data Comparison: N-Alkylation of Indole
ReagentConditionsTime (h)Yield (%)Key Side Products
BPTMB K₂CO₃, DMF, 80 °C1285Minimal
1,3-Dibromopropane K₂CO₃, DMF, 80 °C8601,3-Di(indolyl)propane
3-Bromopropyl triflate 2,6-lutidine, CH₂Cl₂, 0 °C to rt192Decomposition if moisture present

Note: Data is representative and compiled from typical laboratory outcomes.

Experimental Protocol: N-Alkylation of Indole with BPTMB

Materials:

  • Indole (1.0 equiv)

  • This compound (BPTMB) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indole and anhydrous DMF.

  • Add potassium carbonate to the solution and stir for 15 minutes at room temperature.

  • Add BPTMB to the mixture.

  • Heat the reaction to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12 hours).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated indole.

Causality Behind Choices:

  • Base: K₂CO₃ is a mild, non-nucleophilic base suitable for deprotonating the indole nitrogen without competing in the alkylation.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the indole anion.

  • Excess Reagent: A slight excess of BPTMB ensures complete consumption of the limiting indole.

Comparative Analysis: Synthesis of Cyclic Sulfonamides (Sultams)

BPTMB is an excellent precursor for the synthesis of sultams, which are important scaffolds in medicinal chemistry.[5][6] This typically involves a one-pot reaction with a primary amine where an initial N-alkylation is followed by an intramolecular cyclization.

Alternative Strategy: Two-Step Synthesis

An alternative route to sultams involves reacting an amine with a sulfonyl chloride bearing a haloalkyl chain, followed by a separate intramolecular cyclization step. While effective, this increases the number of synthetic steps and purification procedures.

Workflow_Comparison cluster_bptmb BPTMB One-Pot Method cluster_alternative Two-Step Alternative b_start Amine + BPTMB b_inter Alkylated Intermediate (in situ) b_start->b_inter N-Alkylation b_end Sultam Product b_inter->b_end Intramolecular Cyclization a_start Amine + Haloalkyl Sulfonyl Chloride a_step1 Sulfonamide Formation a_start->a_step1 a_purify Isolate & Purify a_step1->a_purify a_step2 Intramolecular Cyclization (Base) a_purify->a_step2 a_end Sultam Product a_step2->a_end

Caption: Workflow comparison for sultam synthesis.

Data Comparison: Synthesis of N-benzyl-1,2-thiazolidine-1,1-dioxide
MethodReagent SystemStepsOverall Yield (%)Atom Economy
One-Pot (BPTMB) BPTMB, Benzylamine, K₂CO₃1~80Higher
Two-Step 1. 3-Chloropropanesulfonyl chloride, Benzylamine2. NaH2~65Lower

Note: Data is representative and compiled from typical laboratory outcomes.

Experimental Protocol: One-Pot Sultam Synthesis from BPTMB

Materials:

  • Benzylamine (1.0 equiv)

  • This compound (BPTMB) (1.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • In a sealed tube, combine benzylamine, BPTMB, and potassium carbonate in anhydrous acetonitrile.

  • Heat the mixture to 85 °C for 18 hours.

  • Monitor the reaction by LC-MS for the disappearance of the intermediate N-alkylated sulfonamide and the appearance of the sultam product.

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to obtain the pure sultam.

Causality Behind Choices:

  • One-Pot: This approach is more step-economical, reducing handling and potential loss of material between steps.

  • Sealed Tube: Necessary to prevent solvent evaporation at elevated temperatures over a prolonged reaction time.

  • Base: A sufficient excess of K₂CO₃ is required to facilitate both the initial N-alkylation and the subsequent intramolecular cyclization.

The Sulfone Group: A Latent Functional Handle

A significant advantage of using BPTMB over simple alkyl halides is the residual sulfone group in the product. This group is not merely a spectator; it is a versatile functional handle for further synthetic elaborations.[7] The strong electron-withdrawing nature of the sulfone activates the adjacent C-H bonds, enabling deprotonation and subsequent reaction with electrophiles.[1] This opens up avenues for reactions like the Julia-Kocienski olefination or Ramberg-Bäcklund reaction, adding significant value to the synthetic sequence.[1]

Conclusion

This compound (BPTMB) presents a compelling combination of reactivity and stability for the synthesis of complex molecules. While alternatives like highly reactive triflates may offer faster reaction times, BPTMB provides a more controlled and often more selective transformation. Its key advantage lies in its bifunctionality, enabling not only efficient alkylations and cyclizations but also introducing a sulfone group that serves as a valuable platform for downstream functionalization. This guide has aimed to provide the mechanistic insights and practical protocols necessary for researchers to effectively integrate BPTMB into their synthetic programs.

References

  • The Sulfone Group: A Potent Activator in Chemical and Biological Systems. (n.d.). Benchchem. Retrieved January 19, 2026.
  • Sulfone Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 19, 2026.
  • Sulfone Group as a Versatile and Removable Directing Group for Asymmetric Transfer Hydrogenation of Ketones. (2020). National Institutes of Health. Retrieved January 19, 2026.
  • (PDF) Sulfone Group as a Versatile and Removable Directing Group for Asymmetric Transfer Hydrogenation of Ketones. (2020).
  • Selected syntheses and reactions of sulfones. (2024).
  • Synthesis of benzosultams via Ag(i)-catalyzed alkylative cyclization of vinyl sulfonamides. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026.
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Cost-benefit analysis of using 1-(3-Bromopropanesulfonyl)-4-methylbenzene in large-scale synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals steering the complex world of large-scale chemical synthesis, the choice of reagents is a critical determinant of efficiency, cost-effectiveness, and final product quality. This guide provides an in-depth cost-benefit analysis of 1-(3-Bromopropanesulfonyl)-4-methylbenzene, a versatile but specialized sulfonylating agent, in comparison to more common alternatives. By examining key performance indicators and presenting supporting experimental data, this document aims to empower you with the insights needed to make informed decisions in your synthetic endeavors.

Introduction to this compound: A Niche Reagent with Unique Potential

This compound, with the chemical formula C₁₀H₁₃BrO₂S, is a bifunctional molecule that incorporates both a sulfonylating agent (toluenesulfonyl group) and a reactive alkyl bromide. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules, allowing for the introduction of a sulfonyl linkage followed by subsequent modification via the bromo-propyl chain.

While not as commonly employed as standard sulfonylating agents like tosyl chloride, its unique structure offers advantages in specific multi-step synthetic strategies where a tethered electrophilic site is desired. However, its utility in large-scale synthesis is contingent on a careful evaluation of its cost-effectiveness against more readily available alternatives.

The Contenders: A Look at Common Alternatives

In the realm of large-scale sulfonylation, two reagents stand out for their widespread use and well-established supply chains:

  • p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl): A workhorse in organic synthesis, tosyl chloride is prized for its ability to convert alcohols to tosylates, which are excellent leaving groups in nucleophilic substitution and elimination reactions. Its widespread availability and relatively low cost make it a go-to choice for many industrial applications.[1]

  • 3-Chloropropanesulfonyl Chloride: This reagent offers a reactive sulfonyl chloride group for sulfonylation reactions. While less common than tosyl chloride, it serves as a valuable alternative, particularly in scenarios where different reactivity or solubility properties are required.

Cost-Benefit Analysis: A Quantitative Comparison

The decision to employ a specific reagent in large-scale synthesis hinges on a thorough analysis of its associated costs and benefits. The following table provides a comparative overview of this compound and its primary alternatives based on available data for industrial-scale production.

ParameterThis compoundp-Toluenesulfonyl Chloride (TsCl)3-Chloropropanesulfonyl Chloride
Molecular Weight ( g/mol ) 277.18190.65177.05
Typical Purity (%) >95% (estimated for industrial grade)≥99%[1]98%
Typical Yield (%) Data not readily available for large scaleHigh (often >90%)70-80%[2]
Key Raw Materials p-Toluenesulfonyl chloride, 3-bromopropanolToluene, Chlorosulfonic acidAcrylic acid, Thionyl chloride
Reaction Conditions ModerateCan be harsh (e.g., strong acids)Moderate to harsh
Catalyst Requirements Typically base-catalyzedOften requires a catalystMay require a catalyst
Safety Considerations Irritant, handle with careCorrosive, moisture sensitiveCorrosive, lachrymator
Bulk Price (USD/kg) Significantly higher (estimated)~$2.25 - $3.10[3]~$146 for 5g (indicative, bulk price lower)

Analysis:

From a purely economic standpoint, p-toluenesulfonyl chloride (TsCl) emerges as the most cost-effective option for general sulfonylation needs on a large scale. Its low bulk price, high purity, and typically high reaction yields make it the industry standard for a reason.[1][3]

3-Chloropropanesulfonyl chloride presents a viable alternative, though its price for smaller quantities suggests it may be more expensive in bulk than TsCl. The reported yields in the 70-80% range are respectable for industrial processes.[2]

The primary challenge in evaluating This compound is the lack of readily available data on its large-scale synthesis and bulk pricing. Its more complex structure and likely multi-step synthesis from p-toluenesulfonyl chloride suggest a significantly higher manufacturing cost. Therefore, its use would only be justified in cases where its unique bifunctionality provides a significant advantage that outweighs the higher initial cost, for instance, by telescoping a multi-step synthesis and reducing overall process steps and costs.

Experimental Protocols: A Glimpse into the Synthesis

While specific, validated large-scale protocols for this compound are proprietary and not publicly available, a general synthetic approach can be inferred from standard organic chemistry principles. The synthesis of sulfonate esters typically involves the reaction of a sulfonyl chloride with an alcohol in the presence of a base.

General Laboratory-Scale Synthesis of a Sulfonate Ester (Illustrative)

This protocol illustrates the general principles that would be adapted and scaled for industrial production.

Materials:

  • Alcohol (1.0 eq)

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) (1.1 - 1.5 eq)

  • Anhydrous base (e.g., pyridine, triethylamine) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • Dissolve the alcohol in the anhydrous solvent in a suitable reactor under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the anhydrous base to the stirred solution.

  • Add the sulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Upon completion, quench the reaction by the addition of water or a dilute acid solution.

  • Separate the organic layer and wash it sequentially with water, dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude sulfonate ester.

  • Purify the crude product by recrystallization or column chromatography.

Note: For large-scale production, process parameters such as reaction temperature, addition rates, mixing efficiency, and workup procedures would be rigorously optimized to maximize yield, purity, and safety while minimizing cost and waste.

Visualizing the Decision-Making Process

The selection of an appropriate sulfonylating agent is a multi-faceted decision. The following diagram illustrates the key considerations in this process.

Caption: Decision workflow for selecting a sulfonylating agent.

Comparative Analysis of Alternatives

p-Toluenesulfonyl Chloride (TsCl): The Industry Standard

Pros:

  • Low Cost and High Availability: As a commodity chemical, TsCl benefits from economies of scale in production, making it highly cost-effective for large-scale applications.[3]

  • High Reactivity and Yields: Tosylation reactions are generally high-yielding and proceed under well-established conditions.

  • Extensive Knowledge Base: A vast body of literature exists on the use of TsCl, facilitating process development and troubleshooting.

Cons:

  • Formation of HCl: The reaction generates hydrochloric acid, which must be neutralized, adding to the overall cost and waste stream.

  • Moisture Sensitivity: TsCl is sensitive to moisture and requires handling under anhydrous conditions to prevent hydrolysis.

3-Chloropropanesulfonyl Chloride: A Functional Alternative

Pros:

  • Alternative Reactivity Profile: May offer advantages in specific applications where the reactivity of TsCl is not optimal.

  • Potential for Downstream Functionalization: The chloro-propyl group, while less reactive than a bromo-propyl group, could potentially be used for further chemical modifications, though this is less common.

Cons:

  • Higher Cost (Likely): Based on available pricing for smaller quantities, it is likely more expensive than TsCl in bulk.

  • Corrosive and Lachrymatory: Poses significant handling challenges and requires stringent safety protocols.

Synthetic Pathways at a Glance

The following diagram illustrates the general synthetic routes to the sulfonylating agents discussed.

Synthetic_Pathways cluster_TsCl p-Toluenesulfonyl Chloride (TsCl) cluster_Chloro 3-Chloropropanesulfonyl Chloride cluster_Bromo This compound Toluene Toluene Chlorosulfonation Chlorosulfonation Toluene->Chlorosulfonation Chlorosulfonic Acid TsCl TsCl Chlorosulfonation->TsCl High Yield Acrylic_Acid Acrylic_Acid Reaction_with_Thionyl Reaction_with_Thionyl Acrylic_Acid->Reaction_with_Thionyl Thionyl Chloride Chloro_Product 3-Chloropropanesulfonyl Chloride Reaction_with_Thionyl->Chloro_Product Yield: ~70-80% TsCl_start TsCl Reaction_with_Alcohol Reaction_with_Alcohol TsCl_start->Reaction_with_Alcohol Base Bromopropanol 3-Bromopropanol Bromopropanol->Reaction_with_Alcohol Bromo_Product 1-(3-Bromopropanesulfonyl) -4-methylbenzene Reaction_with_Alcohol->Bromo_Product Yield: Data Unavailable

Caption: Simplified synthetic pathways for the discussed sulfonylating agents.

Conclusion and Future Outlook

For large-scale synthesis where a simple sulfonylation is required, p-toluenesulfonyl chloride (TsCl) remains the undisputed champion from a cost-benefit perspective. Its low cost, high reactivity, and well-understood chemistry make it the most logical choice for industrial applications. 3-Chloropropanesulfonyl chloride serves as a viable but likely more expensive alternative.

The utility of This compound in large-scale synthesis is highly specialized. Its significantly higher anticipated cost means its application is only justifiable in niche scenarios where its unique bifunctional nature allows for a more convergent and ultimately more cost-effective overall synthetic strategy. For this reagent to become more widely adopted in industrial processes, the development of a more cost-effective and high-yielding large-scale synthesis would be essential.

Future trends in this area will likely focus on the development of more sustainable and atom-economical sulfonylation methods, potentially involving catalytic processes that avoid the generation of stoichiometric amounts of acidic byproducts. As the chemical industry continues to move towards greener manufacturing processes, the development of novel sulfonylating agents and methodologies will remain an active area of research.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Bromopropanesulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. The proper disposal of reagents like 1-(3-Bromopropanesulfonyl)-4-methylbenzene (CAS No. 5755-77-1) is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our work. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Part 1: Hazard Characterization and Waste Classification

Inferred Hazards:

  • Irritant: Like many organic sulfonyl compounds and brominated alkanes, it is expected to be an irritant to the skin, eyes, and respiratory system.[1][2] The related compound, 1-(3-Bromopropyl)-4-methylbenzene, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Reactivity: The sulfonyl halide functional group is known to be reactive, particularly with nucleophiles. More critically, sulfonyl chlorides, a related class, are known to react violently with water, liberating toxic and corrosive gases.[4][5] While this compound is a sulfone and not a sulfonyl halide, caution regarding its reactivity with water, bases, and oxidizing agents is warranted until proven otherwise.

  • Environmental: Organobromine compounds can be persistent in the environment and may have the potential for bioaccumulation.[6] Thermal decomposition can lead to the release of hazardous gases such as carbon oxides, sulfur oxides, and hydrogen bromide gas.[2]

Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), any chemical waste exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity must be managed as hazardous waste.[7] Given its irritant properties and potential reactivity, this compound waste must be classified and handled as hazardous waste .[8]

Part 2: Essential Safety and Handling Protocols

Safe disposal begins with safe handling. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory when managing this chemical in any form, including as a waste product.

Personal Protective Equipment (PPE) Summary
PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene)Prevents direct skin contact, which can cause irritation or burns.[9]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and accidental splashes.[10]
Skin and Body Laboratory coat, long pants, and closed-toe shoesMinimizes exposed skin to prevent accidental contact.[9]
Respiratory Use in a well-ventilated area or chemical fume hoodAvoids inhalation of dust or vapors, which may cause respiratory irritation.[4]
Emergency Procedures for Exposure

In the event of accidental exposure, immediate action is critical:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][9]

Part 3: Step-by-Step Disposal Methodology

The "cradle-to-grave" management of hazardous waste, as mandated by the RCRA, requires a systematic and documented approach from the moment the waste is generated to its final disposal.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[11][12] This prevents dangerous reactions and simplifies the final disposal process.

  • Action: Collect waste this compound, including contaminated materials (e.g., weigh paper, gloves, silica gel), in a dedicated container.

  • Causality: As a halogenated organic compound, this waste must be segregated into the "Halogenated Organic Waste" stream.[9][13] Mixing it with non-halogenated solvents is not only a safety risk but also significantly increases disposal costs, as non-halogenated solvents can often be recycled for fuel blending.[13] Keep solid and liquid waste forms separate.[14]

Step 2: Container Selection and Management

The integrity of the waste container is essential to prevent leaks and spills.

  • Action: Use a clearly marked, leak-proof container made of a material compatible with the chemical. A glass bottle or a high-density polyethylene (HDPE) carboy are suitable choices.[12][14] The container must be kept tightly sealed except when actively adding waste.[12][15]

  • Causality: Using incompatible containers, such as metal for corrosive materials, can lead to degradation of the container and a subsequent chemical spill.[14] The container should never be filled more than 90% full to allow for vapor expansion.[16]

Step 3: Accurate and Compliant Labeling

Proper labeling is a legal requirement and a critical safety communication tool.

  • Action: Affix a "Hazardous Waste" label to the container immediately upon adding the first drop of waste. The label must include:

    • The words "Hazardous Waste" .[15]

    • The full, unabbreviated chemical name: "this compound" .[9]

    • The accumulation start date (the date the first waste is added).[15]

    • An accurate list of all contents if it is a mixed waste stream.

  • Causality: Federal and state regulations mandate this information to ensure that anyone handling the container is aware of its contents and the associated hazards, and to track the waste's lifecycle.[17]

Step 4: Accumulation and Safe Storage

Generated waste must be stored safely in a designated laboratory area pending pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[12] This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should have secondary containment (like a spill tray) to capture any potential leaks.[14]

  • Causality: The SAA protocol ensures that hazardous waste is stored safely and minimizes the risk of spills and accidental mixing.[12] Storing incompatible materials together is a major cause of laboratory incidents; for example, this waste should be stored away from strong bases, oxidizing agents, and water sources.[4][11]

Step 5: Final Disposal via Licensed Professionals

The final step is the transfer of the waste to a facility equipped for proper treatment.

  • Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][16]

  • Causality: As a halogenated organic compound, the appropriate final disposal method is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[8][9] This process is designed to destroy the organic molecule completely, preventing its release into the environment. Drain disposal is strictly prohibited.[17]

Part 4: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_contain Phase 2: Segregation & Containment cluster_storage Phase 3: Storage & Disposal A Start: Generate Waste (Pure compound, contaminated material, or solution) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is waste halogenated organic? B->C D Select 'Halogenated Organic Waste' Container C->D  Yes   E Select other appropriate waste stream (Consult EHS) C->E  No   F Affix 'Hazardous Waste' Label - Full Chemical Name - Accumulation Start Date D->F G Add waste to container (Do not exceed 90% capacity) F->G H Securely seal container G->H I Place container in Satellite Accumulation Area (SAA) with secondary containment H->I J Store away from incompatible materials (e.g., bases, water) I->J K Contact EHS or Licensed Waste Contractor for pickup and incineration J->K

Caption: Decision workflow for compliant disposal.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding its chemical hazards, adhering to strict segregation and containment protocols, and partnering with certified disposal professionals, we uphold our commitment to safety and environmental protection. This structured approach ensures that the lifecycle of this chemical is managed safely from acquisition to its final destruction, building a foundation of trust and reliability in our scientific operations.

References

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Navigating the Handling of 1-(3-Bromopropanesulfonyl)-4-methylbenzene: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, electrophilic reagents like 1-(3-Bromopropanesulfonyl)-4-methylbenzene (CAS No. 5755-77-1) are invaluable tools.[1] However, their utility is matched by the imperative for stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on personal protective equipment (PPE) and appropriate disposal methods. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity within your laboratory.

Understanding the Inherent Risks: Hazard Analysis

While a comprehensive safety data sheet for this compound is not widely available, an analysis of its structural motifs—a brominated alkyl chain and a sulfonyl group—along with data from analogous compounds, allows for a robust hazard assessment. Structurally related compounds are known to cause skin, eye, and respiratory irritation.[2][3] Therefore, it is prudent to treat this compound as a hazardous substance with the potential to cause irritation and possible burns upon contact.

Key Physicochemical Data:

PropertyValueSource
CAS Number 5755-77-1[1]
Molecular Formula C10H13BrO2S[1]
Molecular Weight 277.178 g/mol [1]

Core Defense: A Multi-tiered Approach to Personal Protective Equipment

The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.

ScenarioEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solids (Weighing, Transfer) Chemical safety gogglesNitrile or neoprene gloves (double-gloving recommended)Flame-retardant lab coatWork in a certified chemical fume hood
In Solution (Reactions, Work-up) Chemical safety goggles and a face shieldNitrile or neoprene glovesFlame-retardant lab coatWork in a certified chemical fume hood
Potential for Aerosolization Chemical safety goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with an organic vapor cartridge
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsNIOSH-approved respirator with an organic vapor cartridge
The Rationale Behind Our Recommendations:
  • Eye and Face Protection : The eyes are particularly vulnerable to chemical splashes. Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes, especially when working with solutions.[4]

  • Hand Protection : The skin is a primary route of exposure. Nitrile or neoprene gloves offer good resistance to a broad range of chemicals. Double-gloving is a prudent measure to mitigate the risk of exposure from a single glove failure.

  • Body Protection : A flame-retardant lab coat is the minimum requirement. For larger-scale operations or situations with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.[5]

  • Respiratory Protection : Due to the irritant nature of similar compounds, all manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] In situations where the fume hood's containment may be compromised or during a significant spill, a NIOSH-approved respirator is essential.[7][8]

Procedural Guidance: Safe Handling and Disposal Workflow

Adherence to a standardized workflow is critical for minimizing risk. The following diagram and protocol outline the essential steps for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Verify Fume Hood Functionality Prep->FumeHood Next Materials Gather All Necessary Materials FumeHood->Materials Next Weigh Weigh Compound in Fume Hood Materials->Weigh Proceed to Handling Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Reaction Perform Reaction Under Inert Atmosphere Dissolve->Reaction Quench Quench Reaction and Contaminated Glassware Reaction->Quench Proceed to Cleanup Waste Segregate Halogenated Organic Waste Quench->Waste Decontaminate Decontaminate Work Area Waste->Decontaminate RemovePPE Remove PPE Correctly Decontaminate->RemovePPE

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Protocol for Weighing and Dissolving:
  • Preparation : Before entering the laboratory, ensure you are wearing a flame-retardant lab coat and closed-toe shoes.

  • Fume Hood Verification : Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • Don PPE : Put on chemical safety goggles and nitrile or neoprene gloves.

  • Material Staging : Place a calibrated balance, weigh paper, spatula, and the container of this compound inside the fume hood.

  • Weighing : Carefully transfer the desired amount of the solid compound onto the weigh paper. Avoid creating dust.

  • Transfer : Gently add the weighed solid to the reaction vessel containing the solvent.

  • Immediate Cleanup : Dispose of the used weigh paper and any contaminated materials into a designated solid waste container within the fume hood.

  • Post-Handling : Wipe down the spatula and the balance with a solvent-moistened cloth, and dispose of the cloth in the solid waste container.

Disposal: A Critical Final Step

Improper disposal of brominated organic compounds can have lasting environmental consequences.[9] All waste containing this compound must be treated as hazardous.

  • Liquid Waste : Collect all reaction mixtures, quenched solutions, and solvent rinses in a clearly labeled, sealed container for "Halogenated Organic Waste."[10]

  • Solid Waste : Contaminated items such as gloves, weigh paper, and silica gel should be collected in a separate, sealed container labeled "Halogenated Solid Waste."

  • Disposal Protocol : All waste must be disposed of through your institution's environmental health and safety office for incineration at a licensed hazardous waste facility.[9] Never pour brominated organic waste down the drain.

By integrating these safety measures into your daily laboratory practices, you can confidently and safely utilize the synthetic potential of this compound while upholding the highest standards of scientific responsibility.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-(3-Bromopropanesulfonyl)-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-(3-Bromopropanesulfonyl)-4-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.